molecular formula C11H17NO B117736 2-(4-Ethoxyphenyl)propan-2-amine CAS No. 153002-40-5

2-(4-Ethoxyphenyl)propan-2-amine

Cat. No.: B117736
CAS No.: 153002-40-5
M. Wt: 179.26 g/mol
InChI Key: MZTZDLBTPXQHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)propan-2-amine is a chemical compound of significant interest in investigative toxicology and mechanistic studies of drug-induced cellular responses. Research indicates that structurally related cationic amphiphilic drugs (CADs) can inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid catabolism . Inhibition of this enzyme is a primary mechanism leading to drug-induced phospholipidosis (DIP), a condition characterized by the excessive accumulation of phospholipids within lysosomes . This accumulation can disrupt normal lysosomal function and has been associated with tissue toxicities in organs such as the lungs and liver . As a potential CAD, this compound serves as a valuable research tool for modeling and studying the molecular pathways of phospholipidosis and for screening the phospholipidosis potential of new compounds during early drug development . Furthermore, its structural features make it a potential intermediate in organic synthesis, providing a scaffold for the preparation of more complex molecules for various research applications, as seen in patented synthetic routes for related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZDLBTPXQHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629747
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153002-40-5
Record name 4-Ethoxy-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153002-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-Ethoxyphenyl)propan-2-amine. As a substituted phenethylamine, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and forensic analysis. Due to the limited volume of published data specifically on this isomer, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines robust methodologies for its analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, potential biological interactions, and the necessary protocols for its empirical study.

Introduction and Structural Context

This compound belongs to the broad chemical class of substituted phenethylamines, a group that includes a wide array of neuroactive compounds, from endogenous neurotransmitters to pharmaceutical agents and research chemicals.[1] The core phenethylamine structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] Substitutions on the phenyl ring, sidechain, or amino group can dramatically alter the compound's pharmacological profile.[1][2]

The subject of this guide, this compound, is a structural isomer of the more well-known compound, para-ethoxyamphetamine (4-ethoxyamphetamine). The key distinction lies in the position of the amine group on the propane sidechain. This seemingly minor structural variance can lead to significant differences in receptor binding affinity, metabolic stability, and overall biological activity. Understanding this specific isomer is crucial for forensic chemists seeking to differentiate it from controlled analogues and for medicinal chemists exploring structure-activity relationships (SAR) within this chemical space.

The diagram below illustrates the structural relationship between this compound and its isomers, highlighting the specific substitutions that define its chemical identity.

Caption: Structural Isomers of Ethoxyphenylpropanamine.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These data are essential for designing experimental protocols, including solvent selection for analysis, storage conditions, and formulation development. The properties of this compound and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name This compoundChemicalBook[3]
CAS Number 153002-40-5ChemicalBook[3]
Molecular Formula C₁₁H₁₇NOChemicalBook[3]
Molecular Weight 179.26 g/mol ChemicalBook[3]
Form (HCl Salt) SolidSigma-Aldrich
Molecular Formula (HCl Salt) C₁₁H₁₈ClNOSigma-Aldrich
Molecular Weight (HCl Salt) 215.72 g/mol Sigma-Aldrich
InChI Key (HCl Salt) VNGIGROHYNDLSD-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Analytical Characterization

While specific synthetic routes for this compound are not extensively published, its structure suggests plausible pathways derived from related compounds. A potential precursor, 2-(4-ethoxyphenyl)-2-methylpropanol, is an intermediate in the synthesis of the insecticide etofenprox, and its preparation is documented.[4][5] A synthetic chemist could reasonably devise a route from this alcohol or related propionic acid esters to the target amine.

Unambiguous characterization is paramount for any scientific investigation. The following section details a validated workflow for the identification and purity assessment of this compound.

Analytical Workflow

The following workflow ensures a multi-faceted and robust characterization of the compound, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow A Sample Receipt & Preparation B LC-MS Analysis (Purity & Mass Verification) A->B Aliquoting C GC-MS Analysis (Orthogonal Purity & Fragmentation) A->C Aliquoting D NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) A->D Aliquoting E FTIR Spectroscopy (Functional Group ID) A->E Aliquoting F Data Integration & Final Report B->F C->F D->F E->F

Caption: Validated Workflow for Compound Characterization.

Recommended Analytical Protocols

Protocol 1: Purity and Mass Verification by LC-MS

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a rapid and highly sensitive method to determine the purity of the sample by separating it from potential impurities and confirming its molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: m/z 50 - 500.

      • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 180.2.

    • Data Analysis: Integrate the peak area of the main compound to determine purity (% area). Verify that the mass spectrum contains the expected molecular ion.

Protocol 2: Structural Confirmation by NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

      • A triplet and quartet in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

      • A quartet and a triplet corresponding to the ethoxy group (-O-CH₂-CH₃).

      • A singlet for the two methyl groups on the propane chain.

      • A broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.

    • Data Analysis: Correlate the observed chemical shifts and coupling patterns with the proposed structure of this compound.

Inferred Pharmacological Profile: A Structure-Activity Perspective

Direct pharmacological data for this compound is not available in peer-reviewed literature. However, by examining its structure in the context of other phenethylamines, we can infer a potential pharmacological profile. Such inferences must be treated as hypotheses that require experimental validation.

Substituted phenethylamines often exhibit activity at monoamine systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[1][6][7] The specific effects—stimulant, hallucinogenic, or entactogenic—are heavily influenced by the substitution pattern.[1]

  • Serotonergic Activity (5-HT Receptors): Many psychoactive phenethylamines are agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2][7] The presence of an alkoxy group (like ethoxy) at the 4-position of the phenyl ring is a common feature in several 5-HT₂A agonists.[8] It is plausible that this compound could exhibit some affinity for these receptors.

  • Monoamine Transporter Interaction: The core amphetamine structure (a phenethylamine with an alpha-methyl group) is known to interact with monoamine transporters (DAT, SERT, NET), often acting as a releasing agent or reuptake inhibitor. While the title compound is not an amphetamine, its phenethylamine backbone suggests a potential for weak interaction with these transporters.

The critical difference is the gem-dimethyl group at the alpha position (the same carbon bearing the amine). This bulky substitution, not present in classic amphetamines, is likely to significantly reduce or alter its interaction with typical monoamine transporters and receptors. This steric hindrance could diminish its potency compared to its isomer, 4-ethoxyamphetamine. Experimental validation through receptor binding and functional assays is essential to confirm or refute these hypotheses.[6][7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and general principles for handling research chemicals should be strictly followed.

  • General Precautions: Handle in a well-ventilated area, preferably within a fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Hazard Statements (Inferred): Based on related amines, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion and Future Directions

This compound represents an understudied molecule within the vast family of substituted phenethylamines. This guide has established its fundamental chemical identity and provided a robust framework for its analytical characterization. The primary value of this compound currently lies in its role as an analytical standard for forensic and research laboratories to distinguish it from its pharmacologically active isomers.

Future research should focus on empirical validation of its pharmacological profile. A comprehensive screening, including receptor binding assays for serotonin and dopamine receptors and functional assays to measure transporter activity, would be necessary to move beyond the inferred profile presented here. Such studies will definitively place this compound within the broader structure-activity landscape of psychoactive compounds and clarify its potential as a research tool or therapeutic lead.

References

  • OHSU Elsevier. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.
  • National Institutes of Health (NIH). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC.
  • Wikipedia. Substituted phenethylamine.
  • Sigma-Aldrich. This compound hydrochloride.
  • ChemicalBook. This compound | 153002-40-5.
  • AA Blocks. amine | 1267032-68-7. Available from:

  • PubMed Central. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
  • AK Scientific, Inc. Safety Data Sheet (United States). N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • BLDpharm. This compound | 153002-40-5.
  • Fisher Scientific. SAFETY DATA SHEET.
  • AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine | 1704100-22-0.
  • CPAchem Ltd. Safety data sheet.
  • AA Blocks. 2-(4-ethoxyphenyl)propan-1-amine | 51558-17-9.
  • Sigma-Aldrich. 2-(4-Methoxyphenyl)propan-2-amine | 30568-44-6.
  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Enamine. Safety data sheet.
  • Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of.
  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Wikipedia. Advantame.
  • Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

"2-(4-Ethoxyphenyl)propan-2-amine" chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in toxicology and medicinal chemistry. We will delve into its core chemical identity, outline robust analytical methodologies for its characterization, and discuss its significance as a research tool, particularly in the context of drug-induced phospholipidosis.

Core Molecular Identity

This compound is a primary amine featuring a substituted aromatic ring. Understanding its fundamental properties is the first step in any rigorous scientific investigation.

Molecular Structure and Properties: The structure consists of a 4-ethoxyphenyl group attached to a propan-2-amine moiety. This combination imparts specific chemical characteristics relevant to its analysis and biological interactions.

  • IUPAC Name: this compound[1]

  • CAS Number: 153002-40-5[2][3]

  • Molecular Formula: C₁₁H₁₇NO[2][3]

  • Molecular Weight: 179.26 g/mol [2][3]

The hydrochloride salt form is also commercially available, with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.72 g/mol .[4][5]

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_verification Analytical Verification Precursor Starting Material (e.g., 4-Ethoxyphenylacetone) Reaction Reductive Amination (e.g., with NH3, H2/Pd-C or NaBH3CN) Precursor->Reaction Crude Crude Product Reaction->Crude Extraction Aqueous Workup & Solvent Extraction Crude->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Pure Purified Product Chromatography->Pure Analysis Spectroscopic & Chromatographic Analysis Pure->Analysis

Caption: General workflow for synthesis, purification, and verification.

Comprehensive Analytical Characterization

Rigorous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR peaks to determine proton ratios.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.15 Doublet 2H Ar-H (ortho to OEt) Aromatic protons deshielded by the adjacent ring structure.
~6.85 Doublet 2H Ar-H (meta to OEt) Aromatic protons shielded by the electron-donating ethoxy group.
4.02 Quartet 2H -O-CH₂ -CH₃ Protons adjacent to an oxygen atom, split by the neighboring methyl group.
1.5-2.0 Broad Singlet 2H -NH₂ Amine protons are often broad and may exchange with trace water; splitting is not always observed. [6]
1.41 Triplet 3H -O-CH₂-CH₃ Methyl protons split by the adjacent methylene group.

| 1.35 | Singlet | 6H | -C(CH₃)₂-NH₂ | Two equivalent methyl groups with no adjacent protons to cause splitting. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
~157 Ar-C (para, attached to O)
~138 Ar-C (ipso, attached to C(CH₃)₂)
~127 Ar-CH (ortho to OEt)
~114 Ar-CH (meta to OEt)
~63 -O-C H₂-CH₃
~52 -C (CH₃)₂-NH₂
~29 -C(C H₃)₂-NH₂

| ~15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Spectrum Acquisition (FTIR-ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 3400 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) The presence of two distinct bands in this region is a hallmark of a primary amine. [7][8]
2850 - 3000 C-H Stretch Alkyl & Aromatic Confirms the presence of the hydrocarbon framework.
~1610 & ~1510 C=C Stretch Aromatic Ring Characteristic absorptions for the benzene ring.
1580 - 1650 N-H Bend (scissoring) Primary Amine (-NH₂) Confirms the primary amine functional group. [7][9]
1250 - 1335 C-N Stretch Aromatic Amine Indicates the bond between the aromatic ring system and the nitrogen-bearing carbon. [7]

| ~1245 | C-O Stretch | Aryl Ether | Strong absorption confirming the ethoxy group attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Protocol: MS Analysis (GC-MS)

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the analyte from any residual impurities before it enters the mass spectrometer.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight (179.26). Analyze the major fragment ions to corroborate the proposed structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 179

  • Major Fragments:

    • m/z = 164 (Loss of a methyl group, •CH₃)

    • m/z = 135 (Benzylic cleavage, loss of •C(CH₃)₂NH₂)

    • m/z = 107 (Loss of ethylene from the m/z 135 fragment)

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

Protocol: Purity Analysis (RP-HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). [10][11]2. Mobile Phase: A gradient mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The use of a low-pH mobile phase is common for the analysis of amines. [12]3. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C [10] * Detection Wavelength: ~225 nm or ~275 nm (where the ethoxyphenyl chromophore absorbs)

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Mechanistic Toxicology

This compound serves as a valuable research tool for studying drug-induced cellular responses. [1]Its structure is characteristic of a Cationic Amphiphilic Drug (CAD).

Mechanism of Action: Many CADs are known to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme crucial for breaking down phospholipids. [1]Inhibition of this enzyme leads to the accumulation of phospholipids within lysosomes, a condition known as drug-induced phospholipidosis (DIP). [1]This accumulation can disrupt cellular function and is linked to toxicities in organs like the liver and lungs. [1]Therefore, this compound can be used as a model compound to:

  • Investigate the molecular pathways of phospholipidosis.

  • Screen new drug candidates for their potential to cause DIP in early development stages. [1]

cluster_cell Cellular Environment CAD This compound (CAD) Lysosome Lysosome CAD->Lysosome Enters Enzyme Phospholipase A2 (PLA2G15) Enzyme->CAD Inhibits Accumulation Phospholipid Accumulation Enzyme->Accumulation Leads to Phospholipids Phospholipids Phospholipids->Enzyme Catabolism DIP Drug-Induced Phospholipidosis (DIP) Accumulation->DIP

Caption: Mechanism of drug-induced phospholipidosis by a CAD.

References

  • amine | 1267032-68-7 . AA Blocks. Available at: [Link]

  • 2-(4-ethoxyphenyl)propan-1-amine | 51558-17-9 . AA Blocks. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines . University of Calgary. Available at: [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE . FDA Substance Registration System. Available at: [Link]

  • Infrared spectrum of propan-2-amine . Doc Brown's Chemistry. Available at: [Link]

  • 2-(4-ethoxy-2-methylphenyl)propan-2-amine | 1704100-22-0 . AA Blocks. Available at: [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation . Organic Syntheses. Available at: [Link]

  • Infrared Spectroscopy . Illinois State University. Available at: [Link]

  • Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link]

  • 2-(4-ethoxyphenyl)propanal (C11H14O2) . PubChemLite. Available at: [Link]

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.
  • 2-(4-Methoxyphenyl)propan-2-ol . PubChem. Available at: [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry . PubMed. Available at: [Link]

  • 1H NMR spectra of propan-2-amine . Doc Brown's Chemistry. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate . MDPI. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis . ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates . American Pharmaceutical Review. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . Pharmacia. Available at: [Link]

  • 5-APB-NBOMe . Wikipedia. Available at: [Link]

  • Immunotoxicity Studies on the Insecticide MPEP . MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine (CAS Number: 153002-40-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)propan-2-amine (CAS No. 153002-40-5), a tertiary alkyl amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of published data specific to this molecule, this document synthesizes known information with theoretical insights derived from analogous compounds and established chemical principles. The guide covers physicochemical properties, potential synthetic routes, proposed analytical methodologies, a discussion on potential pharmacological relevance, and essential safety and handling protocols. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel aromatic amines.

Introduction and Chemical Identity

This compound is a substituted aromatic amine characterized by a tertiary amine group attached to a propane chain, which in turn is connected to an ethoxy-substituted phenyl ring. The presence of both a lipophilic ethoxy group and a polar amine functionality suggests that this molecule may exhibit interesting solubility profiles and biological activities.

Table 1: Chemical and Physicochemical Properties

PropertyValueSource/Method
CAS Number 153002-40-5Chemical Abstracts Service
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₁H₁₇NOCalculated
Molecular Weight 179.26 g/mol Calculated
Canonical SMILES CCOC1=CC=C(C=C1)C(C)(C)N
Physical Form Likely a liquid or low-melting solid at STPInferred from analogous compounds
Solubility Expected to be soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) and sparingly soluble in water. The hydrochloride salt is expected to be a solid with greater water solubility.Theoretical
pKa (Conjugate Acid) Estimated 9.5 - 10.5Inferred from similar tertiary amines

Potential Synthetic Pathways

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a highly plausible and efficient route is the Ritter reaction . This reaction is a cornerstone in the synthesis of sterically hindered N-alkyl amides, which can be subsequently hydrolyzed to the corresponding amines.[1][2][3]

Proposed Synthesis via the Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis.[3][4] A logical precursor for the synthesis of this compound would be 2-(4-ethoxyphenyl)propan-2-ol.

Workflow 1: Synthesis of this compound

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrile Addition cluster_2 Step 3: Hydrolysis to Amide cluster_3 Step 4: Amide Hydrolysis to Amine Precursor 2-(4-Ethoxyphenyl)propan-2-ol Carbocation Tertiary Carbocation Precursor->Carbocation Strong Acid (e.g., H₂SO₄) Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Nucleophilic Attack Nitrile Acetonitrile (CH₃CN) Nitrile->Nitrilium_Ion Amide N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide Nitrilium_Ion->Amide H₂O Amine This compound Amide->Amine Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for this compound via the Ritter Reaction.

Experimental Protocol (Theoretical):

  • Carbocation Formation and Nitrile Addition: To a stirred solution of 2-(4-ethoxyphenyl)propan-2-ol in a suitable nitrile solvent (e.g., acetonitrile) at 0°C, slowly add a strong acid catalyst such as concentrated sulfuric acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Amide Isolation: Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide.

  • Amide Hydrolysis: The crude amide is then subjected to hydrolysis by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in a suitable solvent.

  • Final Product Isolation and Purification: After hydrolysis, the reaction mixture is neutralized and the product amine is extracted. The crude amine can be purified by column chromatography or distillation. For enhanced stability and handling, the amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is recommended.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the methyl groups of the propane chain. The amine protons may appear as a broad singlet.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the ethoxy carbons, aromatic carbons (including the ether-linked carbon), the quaternary carbon, and the methyl carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the amine and loss of methyl groups.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under optimized conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with a suitable modifier like formic acid or TFA). Derivatization with fluorescent tags can enhance detection sensitivity.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A sharp peak with a corresponding mass spectrum that can be used for identification. Derivatization may be necessary to improve volatility and peak shape.

Workflow 2: Analytical Characterization Workflow

G Sample Purified Sample of This compound NMR ¹H and ¹³C NMR Sample->NMR Structure Confirmation MS Mass Spectrometry Sample->MS Molecular Weight Verification IR Infrared Spectroscopy Sample->IR Functional Group Identification HPLC HPLC Sample->HPLC Purity Quantification GCMS GC-MS Sample->GCMS Purity and Impurity Profiling

Caption: A typical analytical workflow for the characterization of this compound.

Potential Pharmacological Relevance and Future Directions

The structural motif of a 2-aryl-propan-2-amine is present in various biologically active molecules. While no specific pharmacological data for this compound is currently available, its structure suggests potential interactions with various biological targets. Aryl and cycloalkyl analogues of excitatory amino acid receptor ligands have been explored, indicating that the aryl-propan-amine scaffold can be a basis for CNS-active compounds.[7] Furthermore, aryloxypropanolamines are a well-known class of beta-blockers.[8]

It is crucial to emphasize that any potential pharmacological activity of this compound is purely speculative at this stage and requires rigorous experimental validation. Future research could involve:

  • In vitro screening: Assessing the binding affinity and functional activity of the compound against a panel of receptors, enzymes, and ion channels.

  • In vivo studies: Investigating the pharmacokinetic profile and potential therapeutic effects in animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to understand how structural modifications influence biological activity.

Safety, Handling, and Storage

As a tertiary alkyl amine, this compound should be handled with appropriate precautions. Tertiary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[9][10]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.[11][12]

Handling:

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when handling to prevent static discharge.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Spill and Disposal:

  • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a chemical entity with underexplored potential. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and safe handling. The proposed synthetic route via the Ritter reaction offers a practical approach for obtaining this compound for further investigation. The outlined analytical methodologies will be crucial for ensuring its quality and purity. While its pharmacological profile remains to be elucidated, the structural motifs present in the molecule suggest that it could be a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

  • Grokipedia. Ritter reaction.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Markus, R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325.
  • Wikipedia. Ritter reaction.
  • NROChemistry. Ritter Reaction.
  • PubMed. (2009).
  • Sigma-Aldrich. This compound hydrochloride.
  • PubChem. Tertiary amines (OR) alkylamines, (corrosive liquid).
  • ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • CAMEO Chemicals | NOAA. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.).
  • CloudSDS. (2023). Alkylamines: Hazard and Safety A Detail Guide.
  • PubMed. (1994). Aryl and cycloalkyl analogues of AMPA: synthetic, pharmacological and stereochemical aspects.
  • Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • CAMEO Chemicals. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID].
  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • ResearchGate. (2021). Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and...
  • Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.
  • Google Patents. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.
  • Taylor & Francis Online. (2008).
  • PubMed. (2001). Parallel Synthesis of 3-aryloxy-2-propanolamines and Evaluation as Dual Affinity 5-HT(1A) and 5-HT Re-Uptake Ligands.
  • PubMed. (1994). Heteroaryl Analogues of AMPA. 2.
  • PubMed. (2003). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring.
  • MDPI. (2016). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • AA Blocks. amine.

  • AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine.
  • PMC - NIH. (2011).
  • M
  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol.

Sources

"2-(4-Ethoxyphenyl)propan-2-amine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of significant interest in medicinal chemistry and toxicology research. The document details its fundamental molecular and physicochemical properties, outlines a representative synthetic route with an emphasis on the underlying chemical principles, and presents a validated analytical methodology for its characterization. Furthermore, this guide delves into the compound's application as a research tool for studying drug-induced phospholipidosis, providing context for its relevance to drug development professionals. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule.

Core Molecular Attributes and Physicochemical Properties

This compound is a primary amine featuring a substituted aromatic ring. The core structure consists of a tert-butylamine group attached to a phenyl ring at the para-position, which is in turn substituted with an ethoxy group. This amphiphilic nature, possessing both a hydrophobic ethoxyphenyl group and a hydrophilic amine, is central to its chemical behavior and biological interactions.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for a variety of applications, from calculating molar equivalents in reactions to interpreting analytical data.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO[1][2]
Molecular Weight 179.26 g/mol [1][2]
CAS Number 153002-40-5[1][2][3]
Boiling Point (Predicted) 271.4 ± 23.0 °C[1]
Density (Predicted) 0.975 ± 0.06 g/cm³[1]
SMILES CCOC1=CC=C(C=C1)C(C)(C)N[2]

It is crucial to distinguish the free base from its hydrochloride salt (CAS: N/A, Molecular Formula: C₁₁H₁₈ClNO, Molecular Weight: 215.72 g/mol ), as the salt form exhibits different physical properties, such as higher solubility in aqueous solutions.

Structural Elucidation

The chemical structure of this compound is depicted below. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which can influence the reactivity of the aromatic ring. The tertiary alkylamine structure is a key feature, contributing to its steric bulk and basicity.

Synthesis_Workflow start 4-Ethoxyphenol step1 Friedel-Crafts Acylation (with Acetone) start->step1 Reagents intermediate 2-(4-ethoxyphenyl)propan-2-ol step1->intermediate step2 Ritter Reaction (with a nitrile, e.g., acetonitrile) intermediate->step2 Reagents product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Synthetic Protocol: A Representative Method

This protocol is based on established chemical principles for the synthesis of analogous compounds. [4][5] Objective: To synthesize this compound from 2-(4-ethoxyphenyl)propan-2-ol via a Ritter reaction.

Materials:

  • 2-(4-ethoxyphenyl)propan-2-ol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 2-(4-ethoxyphenyl)propan-2-ol in an excess of acetonitrile.

    • Rationale: Acetonitrile serves as both the reactant and the solvent, driving the reaction equilibrium towards product formation.

  • Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (approximately 2-3 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Rationale: The strong acid protonates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and forming a stable tertiary carbocation. This carbocation is the key electrophile in the reaction. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The nitrile nitrogen attacks the carbocation, forming a nitrilium ion intermediate. This intermediate is then hydrated during the work-up to yield the amide, which is subsequently hydrolyzed to the amine.

  • Work-up and Neutralization: Carefully pour the reaction mixture over crushed ice. Basify the acidic solution by slowly adding a 2M NaOH solution until the pH is greater than 10.

    • Rationale: The addition of water hydrolyzes the intermediate. The subsequent basification deprotonates the ammonium salt, yielding the free amine, and neutralizes the excess sulfuric acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Rationale: The organic amine product will preferentially partition into the organic DCM layer, separating it from inorganic salts and other aqueous-soluble species.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removal of residual water is crucial before solvent evaporation to obtain a pure product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

    • Rationale: Chromatography separates the target compound from any unreacted starting material and non-polar or highly polar side products.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is typically employed.

Standard Analytical Workflow

Analytical_Workflow sample Purified Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (e.g., GC-MS) sample->ms hplc HPLC/UPLC sample->hplc result_structure Structural Confirmation nmr->result_structure ms->result_structure result_purity Purity Assessment (>95%) hplc->result_purity

Caption: Standard workflow for the analytical characterization of the target compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. The following is a general protocol adaptable for the analysis of this compound.

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized amine and assess its purity.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Helium (carrier gas).

  • Sample dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Rationale: This temperature program allows for the separation of the analyte from any residual solvent and lower-boiling impurities, followed by a ramp to elute the target compound in a reasonable time frame.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

      • Rationale: EI at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to library data. The mass range is chosen to encompass the molecular ion and expected fragments.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the retention time of the main peak.

    • Analyze the mass spectrum of the main peak. The molecular ion peak [M]⁺ should be observed at m/z = 179.

    • Identify characteristic fragment ions. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation at m/z = 164.

    • Calculate the purity based on the peak area percentage in the TIC.

Application in Mechanistic Toxicology

This compound is of particular interest to researchers studying drug-induced phospholipidosis (DIP). [6]DIP is a condition characterized by the accumulation of phospholipids in the lysosomes of cells, which can lead to tissue damage.

Mechanism of Action

Many drugs that cause phospholipidosis are cationic amphiphilic drugs (CADs). Due to its structural features, this compound can be classified as a CAD. The proposed mechanism is as follows:

  • Lysosomal Trapping: The uncharged form of the amine can cross the lysosomal membrane.

  • Protonation: The acidic environment of the lysosome (pH 4.5-5.0) protonates the primary amine group.

  • Inhibition of Phospholipase A2: The resulting cationic, amphiphilic molecule is trapped and accumulates within the lysosome, where it can inhibit key enzymes responsible for phospholipid degradation, such as lysosomal phospholipase A2. [6]4. Lipid Accumulation: This inhibition leads to the buildup of phospholipids, forming characteristic lamellar bodies that can be observed by electron microscopy.

DIP_Mechanism compound Amine (Uncharged) protonated_compound Amine (Protonated, Cationic) compound->protonated_compound Enters Lysosome & is Protonated lysosome Lysosome (pH 4.5-5.0) inhibition Inhibition protonated_compound->inhibition enzyme Lysosomal Phospholipase A2 degradation Degradation enzyme->degradation inhibition->degradation phospholipids Phospholipids phospholipids->degradation accumulation Phospholipid Accumulation (Phospholipidosis) phospholipids->accumulation

Caption: Proposed mechanism of drug-induced phospholipidosis by a cationic amphiphilic amine.

Because of this property, this compound serves as a valuable model compound for in vitro screening assays to predict the phospholipidosis potential of new drug candidates early in the development process. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar amines can be used to infer potential hazards.

  • Potential Hazards: Similar amines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7][8] * Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This guide has provided a framework for its synthesis, purification, and analytical characterization, grounded in established chemical principles. Its significance as a research tool, particularly in the study of drug-induced phospholipidosis, underscores its utility for scientists in the pharmaceutical industry. Adherence to the outlined safety and handling protocols is essential for its responsible use in a research environment.

References

  • AA Blocks. amine.[Link]

  • AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine.[Link]

  • CPAchem. Safety data sheet.[Link]

  • Google Patents.Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.[Link]

  • PubChem. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine.[Link]

  • Google Patents.Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

Potential Pharmacological Activity of 2-(4-Ethoxyphenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological activity of the synthetic compound 2-(4-Ethoxyphenyl)propan-2-amine. Structurally, this molecule belongs to the phenethylamine class, suggesting possible interactions with monoaminergic systems in the central nervous system. However, its classification as a cationic amphiphilic drug (CAD) also points towards a distinct toxicological profile, primarily the induction of phospholipidosis. This document synthesizes the available, albeit limited, direct research on this compound with a broader understanding of its structural analogs to offer a multifaceted perspective on its potential biological effects. We will explore its potential as a psychoactive agent, its well-grounded role as a toxicological agent, and the methodologies for its chemical synthesis and further investigation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the complex profile of this intriguing molecule.

Introduction and Chemical Identity

This compound is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO. Its structure is characterized by a phenyl ring substituted with an ethoxy group at the para position, and a propan-2-amine side chain. This unique combination of a lipophilic ethoxyphenyl group and a hydrophilic amine function imparts specific physicochemical properties that are central to its biological activities.

Identifier Value
IUPAC Name This compound
CAS Number 153002-40-5[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Canonical SMILES CCOC1=CC=C(C=C1)C(C)(C)N

Caption: Chemical and physical properties of this compound.

The structural similarity of this compound to other psychoactive phenethylamines, such as para-methoxyamphetamine (PMA) and 4-ethoxyamphetamine (4-ETA), suggests a potential for interaction with neurotransmitter systems.[2] However, the presence of a tertiary carbon atom to which the amine is attached, and the overall molecular structure, also categorize it as a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis. This dual potentiality makes this compound a molecule of significant interest from both a pharmacological and toxicological standpoint.

Potential CNS Activity: A Structure-Activity Relationship Perspective

Direct experimental data on the central nervous system effects and receptor binding profile of this compound is scarce in the available scientific literature. However, by examining the structure-activity relationships (SAR) of related phenethylamine derivatives, we can infer its potential pharmacological targets.

Serotonergic System

Many substituted phenethylamines are known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[3][4] The hallucinogenic and psychoactive effects of many phenethylamines are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor.[5]

The 4-ethoxy substitution on the phenyl ring of this compound is a key feature. Studies on related 4-alkoxy-substituted phenethylamines have shown that the nature of the alkoxy group can significantly influence receptor affinity and efficacy.[6] For instance, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines generally increases binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors.[6]

While direct binding data is unavailable for this compound, it is plausible that it possesses some affinity for 5-HT₂ receptors. However, the presence of the gem-dimethyl group on the alpha-carbon of the ethylamine side chain is a significant structural deviation from classic psychedelic phenethylamines like 2C-B or DOB, and may alter its interaction with the receptor binding pocket.

Dopaminergic and Adrenergic Systems

Phenethylamine derivatives can also exhibit activity at dopamine and adrenergic receptors. The core phenethylamine structure is the backbone for endogenous catecholamines like dopamine and norepinephrine. Modifications to this structure can lead to compounds with varying affinities and activities at these receptors.[7]

For example, N-substitution on the amine group of phenethylamines can enhance affinity for D₂ dopamine receptors.[7] While this compound is a primary amine, its overall lipophilicity could facilitate its entry into the CNS. However, without experimental data, its profile at dopaminergic and adrenergic receptors remains speculative.

Expert Insight: The gem-dimethyl substitution on the alpha-carbon is a critical feature. In classical amphetamine-type stimulants, a single methyl group at this position enhances CNS stimulant properties by inhibiting metabolism by monoamine oxidase (MAO). The presence of two methyl groups may further increase metabolic stability but could also sterically hinder optimal binding to monoamine receptors. This structural feature is more commonly seen in anorectic agents and may confer a pharmacological profile distinct from typical psychedelic phenethylamines.

Toxicological Profile: A Cationic Amphiphilic Drug

A significant and well-documented aspect of the potential biological activity of this compound stems from its classification as a cationic amphiphilic drug (CAD). CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain with a charged cationic amine group.[8] This molecular arrangement is a strong predictor of the potential to induce drug-induced phospholipidosis (DIPL).[8]

Mechanism of Drug-Induced Phospholipidosis

DIPL is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells.[9] The mechanism is believed to involve the following steps:

  • Lysosomal Trapping: Due to their amphiphilic nature, CADs can readily cross cell membranes. The amine group becomes protonated in the acidic environment of the lysosome, trapping the drug within this organelle.[9]

  • Inhibition of Phospholipases: The accumulated CADs are thought to inhibit the activity of lysosomal phospholipases, particularly phospholipase A2 (PLA2).[10] This inhibition may be direct or indirect, potentially by altering the lysosomal pH or disrupting the electrostatic interactions between the enzymes and their phospholipid substrates on the inner lysosomal membrane.[7][10]

  • Phospholipid Accumulation: The inhibition of phospholipase activity leads to a backlog in the degradation of phospholipids, resulting in their accumulation within the lysosomes. This accumulation leads to the formation of characteristic lamellar inclusion bodies, which can be observed by transmission electron microscopy.[10]

G cluster_cell Cellular Environment cluster_lysosome Lysosomal Lumen (Acidic pH) CAD This compound (CAD) Lysosome Lysosome CAD->Lysosome Enters Cell and Lysosome CAD_H Protonated CAD Lysosome->CAD_H Protonation and Trapping PLA2 Phospholipase A2 CAD_H->PLA2 Inhibition Phospholipids Phospholipids PLA2->Phospholipids Normally Degrades Accumulation Phospholipid Accumulation (Lamellar Bodies) Phospholipids->Accumulation Leads to

Caption: Mechanism of Cationic Amphiphilic Drug-Induced Phospholipidosis.

Toxicological Implications

Phospholipidosis can affect various organs, with the lungs and liver being common targets.[8] The accumulation of phospholipids can disrupt normal cellular function and lead to tissue damage. While DIPL is often reversible upon discontinuation of the offending drug, it is a significant concern during drug development and for the safety assessment of new chemical entities.[8][10] The structural characteristics of this compound make it a valuable research tool for studying the mechanisms of DIPL and for screening the phospholipidosis potential of other compounds.

Proposed Synthesis Route

Proposed Synthesis of this compound via Ritter Reaction:

G Start 4-Ethoxystyrene Intermediate1 2-(4-Ethoxyphenyl)propan-2-ol Start->Intermediate1 1. H₂SO₄, H₂O (Markovnikov Hydration) Intermediate2 N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide Intermediate1->Intermediate2 2. Acetonitrile, H₂SO₄ (Ritter Reaction) Product This compound Intermediate2->Product 3. Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-(4-Ethoxyphenyl)propan-2-ol:

    • To a stirred solution of 4-ethoxystyrene in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a strong acid (e.g., sulfuric acid) in the presence of excess water.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

  • Ritter Reaction to form N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide:

    • Dissolve the 2-(4-ethoxyphenyl)propan-2-ol in acetonitrile.

    • Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the resulting amide with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide, which can be purified by crystallization or chromatography.

  • Hydrolysis to this compound:

    • Reflux the N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • Monitor the reaction for the disappearance of the starting amide.

    • After completion, cool the reaction mixture and adjust the pH to be strongly basic.

    • Extract the free amine with an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure to yield this compound.

Future Research Directions

The pharmacological profile of this compound remains largely unexplored. To fully understand its potential biological activities, the following studies are recommended:

  • Receptor Binding Assays: A comprehensive screening of its binding affinities at a panel of neurotransmitter receptors, including serotonin (5-HT₁, 5-HT₂ families), dopamine (D₁-D₅), and adrenergic (α₁, α₂, β) receptors, is crucial.

  • In Vitro Functional Assays: Determination of its functional activity (agonist, antagonist, or inverse agonist) at receptors for which significant binding affinity is observed.

  • In Vivo Behavioral Studies: Animal models can be used to assess its potential effects on locomotor activity, anxiety, depression, and psychosis-related behaviors.

  • Pharmacokinetic and Toxicological Studies: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, along with more detailed in vivo toxicological studies to confirm and characterize its potential to induce phospholipidosis.

  • Metabolic Profiling: Identification of its major metabolites to understand if they contribute to the overall pharmacological or toxicological profile.

Conclusion

This compound is a molecule with a dual personality. Its structural similarity to known psychoactive phenethylamines suggests a potential for CNS activity, likely involving the serotonergic system. However, this remains a hypothesis pending direct experimental validation. In contrast, its identity as a cationic amphiphilic drug provides a strong basis for predicting a toxicological profile characterized by the induction of phospholipidosis. This well-established mechanism makes it a useful tool for toxicological research. Further in-depth studies are required to fully elucidate its pharmacological and toxicological properties, which will be essential for any consideration of its potential therapeutic or other applications.

References

  • Halliwell, W. (1997). Cationic amphiphilic drug-induced phospholipidosis.
  • Reasor, M. J., & Kacew, S. (2001). Drug-induced phospholipidosis: are there functional consequences? Experimental Biology and Medicine, 226(9), 825-830.
  • Shayman, J. A., & Abe, A. (2013). Drug induced phospholipidosis: an acquired lysosomal storage disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(3), 602-611.
  • Nonoyama, T., & Fukuda, R. (2008). Drug-induced phospholipidosis-pathological aspects and screening.
  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.
  • Lee, H. W., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 457-466.
  • Glennon, R. A., et al. (1984). LSD: a psychedelic puzzle. Neuroscience & Biobehavioral Reviews, 8(4), 489-502.
  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A receptor ligands. Current topics in medicinal chemistry, 12(8), 847-862.
  • Martin-Iverson, M. T., et al. (1991). "Designer" amphetamines: effects on behavior and monoamines with or without reserpine and/or alpha-methyl-para-tyrosine pretreatment.
  • Roth, B. L. (2007). 5-HT2A serotonin receptor biology: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 52(5), 1150-1160.
  • Vago, T., et al. (1985). Characterization of α2-adrenoceptor binding properties of imidazoline-like drugs, azoloazepine derivatives and β-phenethylamine-like drugs in human platelet membranes. Journal of Pharmacy and Pharmacology, 37(8), 593-596.
  • Wikipedia. (n.d.). para-Ethoxyamphetamine. Retrieved from [Link]

  • Farooqui, T., & Farooqui, A. A. (2019). Lipid-Mediated Potentiation of Synaptic Transmission. In Lipids in Brain Health and Disease (pp. 179-195). Springer, Cham.
  • Olrichs, N. K., et al. (2018). The role of the serotonergic system in the pathogenesis of schizophrenia. Frontiers in neuroscience, 12, 642.
  • Gonzalez-Rothi, R. J., et al. (1995). Amiodarone-induced pulmonary toxicity. American journal of the medical sciences, 309(3), 147-153.
  • Anderson, N., & Borlak, J. (2008). Drug-induced phospholipidosis. FEBS letters, 582(18), 2739-2747.
  • Teng, X. W., et al. (2003). A new method for the synthesis of α, α-disubstituted α-amino acids. Tetrahedron Letters, 44(35), 6681-6683.
  • Faravelli, L., et al. (2005). 5-HT2A receptor, c-fos expression, and behavior. A study of the effects of the 5-HT2A/2C agonist DOI and the 5-HT2A antagonist M100907 in the rat. Neuropsychopharmacology, 30(7), 1264-1275.

Sources

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)propan-2-amine (also known as 4-ethoxyamphetamine, 4-ETA), a psychoactive research chemical of the phenethylamine and amphetamine classes.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical properties, synthesis, pharmacology, metabolism, and analytical methodologies. By synthesizing technical data with practical, field-proven insights, this guide aims to equip researchers with the foundational knowledge required to design and execute scientifically rigorous investigations involving this compound. We will explore its primary mechanism of action as a potent serotonin-releasing agent, draw comparisons to its close analog para-methoxyamphetamine (PMA), and provide validated protocols for its characterization and quantification.

Chemical Identity and Physicochemical Properties

This compound is a synthetic substituted amphetamine characterized by an ethoxy group at the para position of the phenyl ring.[2] This substitution significantly influences its pharmacological profile compared to unsubstituted amphetamine.

PropertyValueSource
IUPAC Name 1-(4-ethoxyphenyl)propan-2-amine[1]
Common Names 4-Ethoxyamphetamine, para-Ethoxyamphetamine, 4-ETA[1]
CAS Number 129476-58-0[1]
Molecular Formula C₁₁H₁₇NO[1]
Molar Mass 179.263 g·mol⁻¹[1]
Appearance Solid (hydrochloride salt)[3]

Synthesis and Characterization

The synthesis of para-substituted amphetamines like 4-ETA typically proceeds from a corresponding phenylacetone precursor. A common and well-documented route is the Leuckart reaction.

Rationale for Method Selection: The Leuckart reaction is a robust method for the reductive amination of ketones. It is often employed in clandestine synthesis due to the accessibility of reagents but is equally valuable in a controlled laboratory setting for producing reference standards.[4] The reaction involves treating the ketone with formamide or ammonium formate to produce an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis Precursor 4-Ethoxyphenylacetone Reagents1 Formamide / Heat (Leuckart Reaction) Precursor->Reagents1 Intermediate N-formyl-4-ethoxyamphetamine Reagents1->Intermediate Reagents2 Acid Hydrolysis (e.g., HCl) Intermediate_copy->Reagents2 Product This compound (4-ETA) Reagents2->Product Purification Purification (Distillation / Crystallization) Product->Purification

Caption: Conceptual workflow for the synthesis of 4-ETA via the Leuckart reaction.

Characterization: Post-synthesis, the identity and purity of 4-ETA must be rigorously confirmed. Standard analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and fragmentation patterns. Derivatization may be required for optimal chromatographic performance.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the position of the ethoxy substituent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Pharmacological Profile

Mechanism of Action

The primary pharmacological activity of 4-ETA is mediated through its interaction with monoamine transporters.[2] It is crucial to understand that, like its analog PMA, 4-ETA is not a classical stimulant in the same vein as amphetamine. Its effects are predominantly serotonergic.

  • Serotonin (5-HT) Release: In vitro studies using rat brain synaptosomes have demonstrated that 4-ETA is a potent stimulator of spontaneous serotonin release and a powerful inhibitor of serotonin reuptake.[2] This dual action leads to a significant increase in synaptic serotonin concentrations.

  • Dopamine (DA) and Norepinephrine (NE) Effects: The compound has weaker effects on dopamine and norepinephrine transporters compared to its action on serotonin systems.[2] This selectivity for the serotonergic system is a hallmark of many para-substituted amphetamines and distinguishes its effects from the more balanced or dopaminergic action of other stimulants.[2][6]

  • Monoamine Oxidase Inhibition (MAOI): Like PMA, 4-ETA is reported to have prominent MAOI activity.[1] This inhibition of the primary enzyme responsible for breaking down monoamines can further potentiate the increase in synaptic serotonin, contributing to its potent and potentially dangerous effects.

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle 5-HT Vesicles Synapse Synaptic Cleft (High 5-HT) Vesicle->Synapse Basal Release SERT SERT Transporter SERT->Synapse Efflux MAO MAO ETA 4-ETA ETA->SERT Reverses & Blocks (↑ 5-HT Release) ETA->MAO Inhibits (↓ 5-HT Breakdown) Receptor 5-HT Receptors Synapse->Receptor Activation

Caption: Mechanism of action of 4-ETA at the serotonergic synapse.

Receptor Binding

While the primary mechanism is transporter-mediated release, direct receptor binding affinities provide a more complete picture of a compound's potential off-target effects. Data for 4-ETA itself is sparse, but studies on structurally related 4-alkoxy-substituted amphetamines show moderate to high affinity for serotonin 5-HT₂A receptors.[7][8] It is predicted that 4-ETA would exhibit a similar profile, likely contributing to psychedelic-like effects.[7] However, compared to its actions as a releasing agent, direct receptor agonism is considered a secondary component of its overall pharmacological profile.

Metabolism and Toxicology

In Vitro Metabolism

The metabolism of 4-ETA is expected to follow pathways similar to other para-alkoxy-substituted amphetamines. The primary metabolic routes are:

  • O-Dealkylation: The ethoxy group is a prime target for metabolism. Cytochrome P450 enzymes, particularly CYP2D6, are known to efficiently O-demethylate the analogous compound 4-methoxyamphetamine (PMA) to its corresponding phenol, 4-hydroxyamphetamine.[9] It is highly probable that 4-ETA undergoes a similar O-deethylation to form the same active metabolite.

  • N-Dealkylation & Hydroxylation: While possible, N-dealkylation is not a major pathway for amphetamines without N-alkyl substituents.[9] Ring hydroxylation at positions other than the 4-position is also considered a minor pathway for these compounds.[9]

Scientist's Note: The likely metabolism to 4-hydroxyamphetamine is significant. This metabolite is also psychoactive, which could contribute to the overall duration and profile of effects. Understanding this metabolic pathway is critical for interpreting pharmacokinetic and toxicological data.

Toxicology

The toxicological profile of 4-ETA is considered to be similar to, and potentially more severe than, that of PMA.[2] The pronounced serotonergic activity is the primary driver of its toxicity.

  • Serotonin Syndrome: Overdose is likely to manifest as serotonin syndrome, a life-threatening condition characterized by hyperthermia, hypertension, tachycardia, agitation, seizures, and rhabdomyolysis.[2]

  • Hyperthermia: The potent release of serotonin can severely disrupt the body's thermoregulatory control, leading to dangerous increases in body temperature.

  • Cardiovascular Strain: The combination of monoamine release and MAO inhibition can place extreme stress on the cardiovascular system.

Safety Precaution: Due to its potent MAOI and serotonin-releasing properties, co-administration of 4-ETA with other serotonergic drugs, stimulants, or MAOIs is extremely hazardous and must be avoided in any research context.

Analytical Methodologies

Accurate and sensitive detection and quantification of 4-ETA in biological and non-biological matrices is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its superior selectivity and sensitivity.[10][11]

Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., 4-ETA-d5) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for the quantification of 4-ETA in biological samples.

Protocol: Quantification of 4-ETA in Plasma by LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard for accurate quantification and quality control samples to ensure precision and accuracy.

1. Materials and Reagents:

  • 4-ETA certified reference standard

  • 4-ETA-d5 (deuterated internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Mixed-mode cation exchange solid-phase extraction (SPE) cartridges

  • Human plasma (drug-free)

2. Preparation of Standards and Controls:

  • Prepare a stock solution of 4-ETA (1 mg/mL) in methanol.

  • Perform serial dilutions to create calibration standards in drug-free plasma (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

  • Prepare independent quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, 200 ng/mL).

  • Prepare an internal standard (IS) working solution of 4-ETA-d5 (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction):

  • Rationale: SPE is used to remove proteins and other matrix interferences, concentrating the analyte of interest. A mixed-mode cation exchange sorbent is ideal for retaining the basic amine structure of 4-ETA.[12]

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

  • Add 500 µL of 2% formic acid in water to acidify and vortex.

  • Condition the SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL 2% formic acid, followed by 1 mL methanol to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20 v/v/v).[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions (Illustrative):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[10]

  • MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.

    • 4-ETA: Precursor Ion (m/z) → Product Ion 1 (m/z), Product Ion 2 (m/z)

    • 4-ETA-d5: Precursor Ion (m/z) → Product Ion 1 (m/z)

5. Validation and Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • The curve must have a correlation coefficient (r²) of >0.99.

  • The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% for the lowest QC). This validates the accuracy and precision of the run.

Conclusion and Future Directions

This compound is a potent serotonergic agent with a pharmacological profile similar to the dangerous compound PMA.[1][2] Its primary mechanism involves the robust release and reuptake inhibition of serotonin, coupled with MAO inhibition.[1][2] This guide has provided a foundational framework for its synthesis, characterization, and analysis, emphasizing the need for rigorous, validated methodologies. Future research should focus on obtaining precise receptor binding affinity data (Kᵢ values) at a full panel of monoamine receptors and transporters to better quantify its selectivity. Furthermore, detailed in vivo metabolism and pharmacokinetic studies are necessary to understand the time course of the parent compound and its active metabolites, which is critical for fully assessing its toxicological risk profile.

References

  • para-Ethoxyamphetamine - Grokipedia. (n.d.).
  • Bach, M. V., & Coutts, R. T. (1995). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 25(7), 749-758. Available at: [Link]

  • para-Ethoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). Comparative in vitro studies of the metabolism of six 4-substituted methamphetamines and their inhibition of cytochrome P450 2D6. Forensic Toxicology, 31(2), 235-245. Available at: [Link]

  • Luethi, D., Kolaczynska, K. E., Docu, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Available at: [Link]

  • Luethi, D., Kolaczynska, K. E., Docu, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed, 31849671. Available at: [Link]

  • Langman, L. J., & Bevalacqua, B. K. (2012). Quantitation of Amphetamine-Type Stimulants by LC-MS/MS. In Forensic Chemistry (pp. 103-114). Humana Press. Available at: [Link]

  • Meyer, M. R., & Maurer, H. H. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Molecules, 26(16), 4811. Available at: [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1073843. Available at: [Link]

  • para-Methoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • 2,5-Dimethoxy-4-ethoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • 2,5-Dimethoxy-4-ethylamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Langman, L. J., & Bevalacqua, B. K. (2012). Quantitation of amphetamine-type stimulants by LC-MS/MS. ResearchGate. Available at: [Link]

  • Peters, F. T., Samyn, N., & De Boeck, G. (2009). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(5), 256-263. Available at: [Link]

  • 4-Ethoxyamphetamine hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • (+-)-p-Methoxyamphetamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. ResearchGate. Available at: [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. Available at: [Link]

  • Tseng, L. F. (1978). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(2), 101-105. Available at: [Link]

  • Coutts, R. T., & Foster, B. C. (1990). Fungal metabolism of 4-substituted amphetamines. Xenobiotica, 20(6), 583-590. Available at: [Link]

  • Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. Available at: [Link]

  • Foster, B. C., & Coutts, R. T. (1988). Metabolism of (±)-N-(n-propyl)amphetamine by Cunninghamella echinulata. ResearchGate. Available at: [Link]

  • 2,5-Dimethoxy-4-ethoxyamphetamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Irvine, R. J., & White, J. M. (2000). Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. Neuropharmacology, 39(12), 2333-2342. Available at: [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. Available at: [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Office of Justice Programs. Available at: [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2003). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Available at: [Link]

  • amine. (n.d.). AA Blocks. Retrieved January 14, 2026, from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015). Google Patents.
  • Lin, H. R., & Lin, C. H. (1998). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. Journal of Food and Drug Analysis, 6(3), 681-692. Available at: [Link]

  • De-La-Torre, R., & Farre, M. (2014). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 60(1), 4.43.1-4.43.12. Available at: [Link]

  • Atanasov, V., & Dimitrov, M. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1603-1607. Available at: [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC- MS Analysis of Ring and Side Chain Regioismoers of Ethoxyphenethylamines. Office of Justice Programs. Available at: [Link]

  • Snyder, S. H., Weingartner, H., & Faillace, L. A. (1971). DOET (2,5-dimethoxy-4-ethylamphetamine), a new psychotropic drug. Effects of varying doses in man. Archives of General Psychiatry, 24(1), 50-55. Available at: [Link]

  • Wanner, A., & Breadmore, M. C. (2011). Analytical Methods. OPUS at UTS. Available at: [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Noggle, F. T., & Clark, C. R. (1983). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Journal of Forensic Sciences, 28(4), 923-930. Available at: [Link]

Sources

Preliminary Investigation of 2-(4-Ethoxyphenyl)propan-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and potential biological activities of 2-(4-ethoxyphenyl)propan-2-amine and its derivatives. This class of compounds, belonging to the broader family of phenethylamines, holds significant potential for modulating monoamine neurotransmitter systems, which are critical targets in the development of therapeutics for neurological and psychiatric disorders. This document outlines plausible synthetic routes, detailed analytical characterization protocols, and robust in vitro assays for evaluating their biological efficacy, particularly as inhibitors of monoamine oxidases. The content is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction: The Therapeutic Potential of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin. Derivatives of phenethylamine are known to exert a wide range of pharmacological effects, primarily by modulating monoamine neurotransmitter systems. Many psychoactive compounds, including stimulants, antidepressants, and empathogens, belong to this chemical class. Their mechanism of action often involves interaction with monoamine transporters or enzymes responsible for their metabolism, such as monoamine oxidase (MAO).

The target molecule, this compound, is a structurally interesting analog. The ethoxy group at the para position of the phenyl ring can influence lipophilicity and metabolic stability, while the gem-dimethyl group on the ethylamine side chain may affect selectivity and potency towards biological targets. This guide explores the foundational chemistry and biology of this scaffold to enable further drug discovery and development efforts.

Synthesis of this compound Derivatives

A key precursor for the synthesis of the target amine and its derivatives is the tertiary alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. This intermediate can be synthesized via a multi-step process starting from phenol or through the reduction of a corresponding ester.

Synthesis of the Key Intermediate: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

A common and efficient method for preparing the alcohol intermediate is the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate. This reaction is typically achieved using a mixed-metal hydride system, such as potassium borohydride in the presence of a Lewis acid like lithium chloride, which activates the ester carbonyl group towards hydride attack.

Synthesis_of_Alcohol_Intermediate Ester Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate Alcohol 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol Ester->Alcohol Reduction Reagents KBH₄, LiCl Ethanol, 60°C

Caption: General workflow for the synthesis of the alcohol intermediate.

Proposed Synthesis of this compound via the Ritter Reaction

A plausible and direct method for converting the tertiary alcohol intermediate into the primary amine is the Ritter reaction. This reaction involves the treatment of the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form a stable nitrilium ion intermediate, which is subsequently hydrolyzed to yield the corresponding N-acyl amine. The resulting amide can then be hydrolyzed under acidic or basic conditions to afford the primary amine.

Ritter_Reaction_Workflow Alcohol 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol Amide N-(1-(4-ethoxyphenyl)-2-methylpropan-2-yl)acetamide Alcohol->Amide Ritter Reaction Step1_Reagents 1. CH₃CN, H₂SO₄ 2. H₂O Amine This compound Amide->Amine Amide Hydrolysis Step2_Reagents HCl, H₂O, Reflux MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Dopamine, Norepinephrine, Serotonin MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Derivative 2-(4-Ethoxyphenyl) propan-2-amine Derivative Derivative->MAO Inhibition

A Technical Guide to the Discovery and Synthesis of Novel Ethoxyphenyl-propanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of medicinal chemistry and synthetic innovation continues to unveil novel molecular scaffolds with significant therapeutic potential. Among these, the ethoxyphenyl-propanamine framework presents a compelling area of exploration. Its structural motifs are present in a range of biologically active molecules, suggesting a versatile backbone for drug design. This guide is crafted for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the synthesis, characterization, and strategic evolution of this promising class of compounds. We will move beyond mere procedural lists to dissect the underlying logic of experimental design, providing a robust framework for the discovery of new chemical entities.

Part 1: Rational Design and Synthetic Strategy

The Ethoxyphenyl-propanamine Core: A Privileged Scaffold

The ethoxyphenyl-propanamine structure is characterized by three key components: an ethoxy group, a central phenyl ring, and a propanamine side chain. Each of these elements can be systematically modified to modulate the compound's physicochemical and pharmacological properties.

  • The Ethoxy Group: This moiety significantly influences the molecule's lipophilicity and can engage in crucial hydrogen bond acceptor interactions within a biological target's binding pocket. Its position on the phenyl ring (ortho, meta, or para) is a critical determinant of the overall molecular geometry.

  • The Phenyl Ring: This aromatic core serves as a rigid anchor, positioning the other functional groups for optimal interaction with a target. It is also a prime site for substitution to fine-tune electronic properties and explore structure-activity relationships (SAR).

  • The Propanamine Side Chain: As a common feature in many neurotransmitters and pharmaceuticals, the propanamine group is often vital for conferring biological activity, particularly through ionic interactions with acidic residues in target proteins like G-protein coupled receptors (GPCRs) or enzymes.[1][2]

The strategic design of novel analogs hinges on a deep understanding of how these fragments contribute to the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and its affinity for a specific biological target.[3]

Retrosynthetic Analysis: Deconstructing the Target

A logical synthetic plan begins with retrosynthesis. For a representative target such as 1-(4-ethoxyphenyl)propan-1-amine , the molecule can be disconnected at key bonds to identify readily available starting materials. The primary disconnection points are the C-N bond of the amine and the C-O bond of the ether. This leads to a convergent synthesis strategy starting from precursors like 4-ethoxyaniline or 4-ethoxybenzaldehyde.

G Target Target: 1-(4-ethoxyphenyl)propan-1-amine Disconnect1 C-N Disconnection (Reductive Amination) Target->Disconnect1 Precursors1 4-Ethoxypropiophenone + Ammonia Source Disconnect1->Precursors1 Disconnect2 C-O Disconnection (Williamson Ether Synthesis) Aldehyde 4-Ethoxybenzaldehyde Disconnect2->Aldehyde via Grignard/Oxidation Ketone 4-Ethoxypropiophenone Precursors1->Ketone Precursor Precursors2 1-(4-hydroxyphenyl)propan-1-amine + Ethyl Halide Ketone->Disconnect2

Caption: Retrosynthetic analysis of a target ethoxyphenyl-propanamine.

Part 2: A Validated Synthetic and Analytical Workflow

This section provides a comprehensive, self-validating workflow for the synthesis, purification, and characterization of a novel ethoxyphenyl-propanamine derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Experimental Protocol: Synthesis of 1-(4-ethoxyphenyl)propan-1-amine

This protocol is adapted from established methodologies for synthesizing related aryl-alkylamine structures and is designed for versatility.[4] It employs a robust reductive amination pathway.

Objective: To synthesize 1-(4-ethoxyphenyl)propan-1-amine from commercially available 4-ethoxypropiophenone.

Materials:

  • 4-ethoxypropiophenone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxypropiophenone (1.78 g, 10 mmol) in 100 mL of anhydrous methanol.

    • Rationale: Methanol is an excellent solvent for both the ketone and the amine source, facilitating a homogenous reaction mixture.

  • Amine Source Addition: Add ammonium acetate (7.71 g, 100 mmol, 10 equivalents) to the solution. Stir until fully dissolved.

    • Rationale: Ammonium acetate serves as a source of ammonia in situ. Using a large excess drives the equilibrium towards the formation of the intermediate imine.

  • Reductant Addition: Carefully add sodium cyanoborohydride (0.94 g, 15 mmol, 1.5 equivalents) portion-wise over 10 minutes.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, minimizing side reactions like alcohol formation. The reaction is typically monitored by TLC or LC-MS until the starting material is consumed (approx. 12-24 hours).

  • Quenching and Solvent Removal: Once the reaction is complete, quench by slowly adding 20 mL of 1 M HCl. This neutralizes excess reducing agent. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (Acid-Base Extraction):

    • To the remaining aqueous residue, add 50 mL of DCM.

    • Adjust the pH to >12 by the slow addition of 1 M NaOH to deprotonate the amine product and bring it into the organic phase.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL of DCM.

    • Rationale: This acid-base extraction is a critical purification step. The amine product is soluble in the acidic aqueous phase as its ammonium salt, separating it from non-basic organic impurities. After basification, the free amine is extracted into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified to isolate the target compound from any unreacted starting material or byproducts.

Materials:

  • Silica gel (230-400 mesh)

  • Solvent system: Dichloromethane (DCM) with a gradient of Methanol (MeOH) containing 1% triethylamine (TEA).

    • Rationale: The apolar DCM elutes non-polar impurities. The polar methanol is required to elute the amine product. Triethylamine is added to the mobile phase to deactivate the acidic silica gel surface, preventing the polar amine product from tailing or irreversibly binding to the column.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM) and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with 100% DCM and gradually increase the percentage of the MeOH/TEA mixture (e.g., from 0% to 5% MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-ethoxyphenyl)propan-1-amine as an oil or solid.

Characterization Workflow

A multi-step analytical workflow is essential to unambiguously confirm the identity and purity of the synthesized compound.

G cluster_0 Post-Synthesis Workflow Purified Purified Compound HPLC Purity Check (HPLC) Purified->HPLC Aliquot NMR Structure Confirmation (1H, 13C NMR) Purified->NMR ~5-10 mg MS Molecular Weight (HRMS) Purified->MS <1 mg Final Characterized Novel Compound (>95% Purity) HPLC->Final Purity ≥ 95% NMR->Final Structure Match MS->Final Mass Match

Caption: Analytical workflow for compound characterization.

Protocol 2.3.1: High-Performance Liquid Chromatography (HPLC) [4][5]

  • Objective: To determine the purity of the final compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile/water (50:50).

  • Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation: A pure sample should yield a single major peak (>95% by area integration).

Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8]

  • Objective: To elucidate the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]

  • Acquisition:

    • ¹H NMR: Acquire spectrum with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.

Protocol 2.3.3: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and molecular weight.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution in methanol or acetonitrile.

  • Analysis: Analyze using electrospray ionization (ESI) in positive ion mode.

  • Validation: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for the protonated molecule [M+H]⁺.

Part 3: Data Interpretation and SAR Exploration

Interpreting the Analytical Data

The successful synthesis of 1-(4-ethoxyphenyl)propan-1-amine would be confirmed by the following representative data:

Analysis Type Expected Result
¹H NMR (CDCl₃)δ ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, -OCH₂CH₃), ~3.8 (t, 1H, -CH(NH₂)-), ~1.7 (m, 2H, -CH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). Note: Amine (NH₂) protons may be broad or not observed.
¹³C NMR (CDCl₃)δ ~158 (Ar-C-O), ~135 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~63 (-OCH₂-), ~55 (-CH(NH₂)-), ~30 (-CH₂CH₃), ~15 (-OCH₂CH₃), ~11 (-CH₂CH₃).
HRMS (ESI+) Calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383. Found: 180.1380.
HPLC Purity >95% (at 254 nm).
Case Study: A Hypothetical Structure-Activity Relationship (SAR)

Once a lead compound is synthesized and validated, SAR studies are initiated to optimize its biological activity. This involves synthesizing a matrix of analogs and assessing their potency. Let's assume our lead compound is an inhibitor of a hypothetical enzyme "Target X".

Compound R¹ (Ethoxy Position) R² (Side Chain) cLogP (Calculated) IC₅₀ for Target X (nM)
Lead (1) 4-Ethoxy-CH(NH₂)CH₂CH₃2.8150
Analog 2 2-Ethoxy-CH(NH₂)CH₂CH₃2.8850
Analog 3 3-Ethoxy-CH(NH₂)CH₂CH₃2.8400
Analog 4 4-Propoxy-CH(NH₂)CH₂CH₃3.395
Analog 5 4-Ethoxy-CH(NH₂)CH(CH₃)₂3.2210
Analog 6 4-Ethoxy, 3-Fluoro-CH(NH₂)CH₂CH₃2.975

Interpretation of SAR:

  • Ethoxy Position: The data suggests that a para (4-position) substitution is optimal for activity (Lead 1 vs. Analogs 2 & 3).[4]

  • Lipophilicity: Increasing the alkyl chain length of the ether from ethoxy to propoxy (Analog 4) slightly increases lipophilicity (cLogP) and improves potency, suggesting a hydrophobic pocket in the binding site.[4]

  • Side Chain: Increasing steric bulk on the propanamine side chain (Analog 5) is detrimental to activity.

  • Ring Substitution: Adding a small, electron-withdrawing group like fluorine (Analog 6) enhances potency, perhaps through favorable electronic interactions or by blocking a metabolic soft spot.

Part 4: Postulated Biological Mechanism

Hypothetical Target and Mechanism of Action

Based on the propanamine scaffold, a plausible biological target could be a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, or an ion channel.[3][4] Let's postulate that our lead compound acts as an antagonist at a hypothetical GPCR, "Receptor Y," which is coupled to the Gαq signaling pathway.

Visualizing the Signaling Pathway

Upon agonist binding, Receptor Y would normally activate Gαq, leading to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, ultimately resulting in an increase in intracellular calcium [Ca²⁺] and activation of Protein Kinase C (PKC). Our novel ethoxyphenyl-propanamine, as an antagonist, would block this cascade.

G cluster_0 Cell Membrane cluster_1 Cytosol Receptor Receptor Y (GPCR) G_Protein Gαq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release PKC PKC Activation DAG->PKC Agonist Agonist Agonist->Receptor Antagonist Novel Compound (Antagonist) Antagonist->Receptor Blocks

Sources

"2-(4-Ethoxyphenyl)propan-2-amine" for neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Neuropharmacological Investigation of 2-(4-Ethoxyphenyl)propan-2-amine

Abstract: The landscape of neuropharmacology is in constant evolution, with novel chemical entities offering the potential for new therapeutic avenues and a deeper understanding of neural circuits. This compound is a phenethylamine derivative with a structure suggestive of potential psychoactivity, yet it remains largely uncharacterized in scientific literature. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-stage preclinical investigation to fully elucidate the neuropharmacological profile of this compound. By adhering to the principles of scientific integrity and employing validated methodologies, this document provides the framework to systematically progress from fundamental chemical analysis to in-depth in vivo characterization.

Section 1: Foundational Chemistry and Compound Integrity

Before any pharmacological assessment, the identity, purity, and stereochemistry of the test compound must be unequivocally established. This compound, as a chiral molecule, necessitates a particularly thorough characterization, as different enantiomers can exhibit vastly different pharmacological properties.[1][2]

Physicochemical Profile

A summary of the basic chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
CAS Number 153002-40-5[4]
Structure
Image of this compound structure
Hydrochloride Salt MW 215.72 g/mol
Synthesis and Chiral Separation

A plausible synthetic route involves the asymmetric transfer hydrogenation of the corresponding N-sulfinylimine, a robust method for producing enantiomerically enriched amines.[5]

Proposed Synthetic Pathway:

  • Imine Formation: Reaction of 4-ethoxyacetophenone with (R)- or (S)-2-methylpropane-2-sulfinamide in the presence of a Lewis acid like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.

  • Asymmetric Reduction: Diastereoselective reduction of the imine using a suitable reducing agent.

  • Deprotection: Removal of the sulfinyl group with an acid (e.g., HCl in an appropriate solvent) to yield the desired amine hydrochloride salt.

Causality: The choice of a stereospecific synthesis is critical. Biological systems, particularly receptors and enzymes, are chiral. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to adverse effects.[6][7] Therefore, separating and individually testing the (R)- and (S)-enantiomers is not merely a suggestion but a requirement for rigorous pharmacological investigation.

Analytical Verification Workflow

A multi-technique approach is required to confirm the structure and purity of the synthesized compound.[8][9]

Caption: Workflow for Analytical Characterization.

  • Nuclear Magnetic Resonance (NMR): Provides the definitive structural map of the molecule.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural corroboration.[10]

  • High-Performance Liquid Chromatography (HPLC): Used with a chiral column to separate the enantiomers and determine enantiomeric excess (e.e.). It is also the primary method for assessing chemical purity.[8]

Section 2: In Vitro Neuropharmacological Profiling

The initial pharmacological screening aims to identify the primary molecular targets of this compound. Given its phenethylamine backbone, the investigation should focus on monoaminergic systems, which are common targets for novel psychoactive substances (NPS).[11][12]

Primary Target Identification: Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a wide range of receptors and transporters.[13]

Protocol: Competitive Radioligand Binding Assay

  • Source Material: Prepare cell membranes from cell lines stably expressing the human receptor or transporter of interest (e.g., HEK-293 cells).[14]

  • Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound (this compound).

  • Separation: After reaching equilibrium, separate the bound from the free radioligand via rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Recommended Target Panel:

Receptor/Transporter FamilySpecific TargetsRationale
Serotonin (5-HT) Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒKey targets for psychedelic, entactogenic, and antidepressant drugs.[15][16]
Dopamine (D) Receptors D₁, D₂, D₃, D₄, D₅Central to reward, motivation, and motor control; targets for psychostimulants.[11]
Adrenergic (α, β) Receptors α₁, α₂, β₁, β₂Mediate sympathomimetic effects (e.g., increased heart rate, blood pressure).[17]
Monoamine Transporters DAT, NET, SERTPrimary mechanism of action for reuptake inhibitors like cocaine and releasers like amphetamine.[18][19]
Trace Amine Receptor TAAR1A key receptor for endogenous and exogenous phenethylamines, modulating monoaminergic systems.[20]
Functional Activity Determination

High affinity in a binding assay does not reveal the compound's functional effect. It is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist.

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., for 5-HT₂ₐ)

  • Cell Line: Use a cell line (e.g., CHO-K1 or HEK-293) engineered to express the human 5-HT₂ₐ receptor and a reporter system, such as a calcium-sensitive fluorescent dye (for Gq-coupled receptors) or a cAMP biosensor (for Gs/Gi-coupled receptors).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in fluorescence or luminescence using a plate reader. An increase in signal indicates agonism.

  • Antagonism Test: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Data Analysis: Plot the response versus log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists.

Monoamine Transporter Inhibition Assays

Interaction with monoamine transporters is a hallmark of many psychostimulants.[11]

Protocol: Fluorescent Substrate Uptake Inhibition Assay

  • Cell Culture: Plate HEK-293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter in a multi-well plate.[21]

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound. This step allows the compound to bind to the transporters.

  • Substrate Addition: Add a fluorescent monoamine transporter substrate (provided in commercial kits). The substrate is taken up by the cells via the transporters, leading to an increase in intracellular fluorescence.[21]

  • Kinetic Reading: Immediately measure the fluorescence intensity over time using a bottom-reading plate reader.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the uptake rate against the log concentration of the inhibitor to determine the IC₅₀ value.[22]

Caption: Monoamine Transporter Uptake Inhibition Workflow.

Section 3: In Vivo Behavioral Pharmacology

Animal models are used to translate in vitro findings into complex behavioral outcomes, predicting a compound's potential psychoactive effects in humans.[23] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tier 1: General Behavioral and Locomotor Screening

The initial in vivo assessment establishes a basic dose-response relationship and identifies overt behavioral effects.

  • Open Field Test: This test quantifies spontaneous locomotor activity (distance traveled), stereotyped behaviors (repetitive, purposeless movements), and anxiety-like behavior (time spent in the center versus the periphery of the arena). Psychostimulants typically induce hyperlocomotion at lower doses and stereotypy at higher doses.[24]

  • Irwin Test: A semi-quantitative procedure in mice or rats that assesses a wide range of physiological and behavioral parameters, including changes in alertness, mood, motor coordination, and autonomic function. This provides a broad safety and activity profile.

Tier 2: Hypothesis-Driven Behavioral Models

The selection of advanced models is guided by the in vitro profile.

Caption: Logic for In Vivo Model Selection.

  • If the compound is a 5-HT₂ₐ agonist: The Head-Twitch Response (HTR) in mice or rats is the gold-standard behavioral proxy for psychedelic potential.[15]

  • If the compound is a DAT/NET inhibitor:

    • Conditioned Place Preference (CPP): This model assesses the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in time spent in the drug-paired chamber indicates a rewarding effect.[23]

    • Drug Discrimination: Animals are trained to recognize the subjective internal state produced by a known drug (e.g., cocaine or d-amphetamine) and press a corresponding lever for a reward. The test compound is then administered to see which lever the animal presses, thereby classifying its subjective effects as similar or dissimilar to the training drug.[25]

Section 4: Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for identifying potential liabilities and guiding further development.[26][27]

In Vitro ADME Assays

These assays provide key data on a compound's "drug-likeness".

AssayMethodologyKey ParameterDesired Profile for CNS Drug
Metabolic Stability Incubation with human liver microsomes (HLMs) followed by LC-MS analysis of parent compound over time.[26]Intrinsic Clearance (CLᵢₙₜ) / Half-life (t½)Low to moderate clearance to ensure sufficient duration of action.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.Apparent Permeability (Pₐₚₚ)High permeability (Pₐₚₚ > 10 x 10⁻⁶ cm/s) to predict blood-brain barrier penetration.[28]
Plasma Protein Binding Equilibrium dialysis or ultrafiltration with plasma from relevant species (e.g., human, rat).Fraction Unbound (fᵤ)Moderate to high fraction unbound is preferable, as only unbound drug can cross the BBB and interact with targets.[27]
CYP450 Inhibition Incubation of the compound with specific human cytochrome P450 enzymes and their substrates.[26]IC₅₀IC₅₀ > 10 µM to minimize the risk of drug-drug interactions.
In Vitro Cytotoxicity

Initial toxicity is assessed using cell-based assays.

  • HepG2 Assay: Utilizes a human liver carcinoma cell line to assess potential hepatotoxicity. Cell viability is measured after exposure to the compound using assays like the MTT or MTS assay.[26]

  • Neuronal Cell Line Assay: Employs cell lines like SH-SY5Y (human neuroblastoma) to detect direct neurotoxicity.

Conclusion and Strategic Outlook

This technical guide outlines a comprehensive, logical, and self-validating framework for the neuropharmacological investigation of the novel compound this compound. By systematically progressing through analytical characterization, in vitro profiling, in vivo behavioral assessment, and preliminary ADME/Tox screening, researchers can build a robust data package. The results of this program will not only define the compound's mechanism of action and potential psychoactive effects but also identify its therapeutic potential and any liabilities. This structured approach is essential for making informed go/no-go decisions in the early stages of CNS drug discovery and development.[29][30]

References

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4–30. [Link]

  • McConnell, O. J., et al. (2007). The Importance of Stereoisomerism in Agrochemicals. Pest Management Science, 63(7), 627-639. [Link]

  • Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. [Link]

  • Scribd. (n.d.). Importance of Stereoisomerism in Pharmaceutical Products. [Link]

  • SlideShare. (2018). Pharmaceutical importance of stereochemistry. [Link]

  • Reddit. (2021). ELI5: Why do stereoisomers matter in pharmacology and chemistry?[Link]

  • Müller, C. P., & Schumann, G. (Eds.). (2011). Drugs and the brain. Springer. [Link]

  • Human Behavioral Pharmacology of Stimulant Drugs: An Update and Narrative Review. (2022). Advances in Pharmacology, 93, 165-201. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiling of novel psychoactive substances. Current Topics in Behavioral Neurosciences, 22, 249-262. [Link]

  • De Luca, M. A., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Neuroscience, 10, 154. [Link]

  • Nuc, P., & Kuchar, M. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]

  • Wageningen University & Research. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]

  • Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 93, 165-201. [Link]

  • Palko, R., et al. (2022). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • AxisPharm. (2024). Eight Crucial Techniques in Chemical Composition Analysis. [Link]

  • ResearchGate. (n.d.). Review articles in BEHAVIORAL PHARMACOLOGY. [Link]

  • Walther, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1637-1645. [Link]

  • Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In Essential CNS Drug Development (pp. 31-54). Cambridge University Press. [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1), 001. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348. [Link]

  • RSC Publishing. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1435-1441. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

  • AA Blocks. (n.d.). amine. [Link]

  • Di, L., & Kerns, E. H. (2015). ADME attribute alignment of marketed CNS drugs and CNS candidates. Expert Opinion on Drug Discovery, 10(8), 873-884. [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. [Link]

  • Acevedo, P., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1377850. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • ResearchGate. (n.d.). Regulatory considerations for the use of biomarkers and personalized medicine in CNS drug development. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

  • AA Blocks. (n.d.). 2-(4-ethoxyphenyl)propan-1-amine. [Link]

  • Columbia Academic Commons. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox. [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. [Link]

Sources

2-(4-Ethoxyphenyl)propan-2-amine: A Strategic Precursor in the Synthesis of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-(4-Ethoxyphenyl)propan-2-amine is a primary amine precursor characterized by a unique structural motif: a tertiary amine attached to a gem-dimethyl substituted carbon, and a para-ethoxyphenyl ring. This arrangement makes it a highly valuable building block in modern organic synthesis, particularly for the development of novel therapeutic agents. Its close structural analogy to phentermine, a well-known anorectic agent, positions it as a critical starting material for creating new central nervous system (CNS) active compounds with potentially modulated pharmacological profiles. The presence of the ethoxy group offers a key point of modification that can influence lipophilicity, metabolic stability, and receptor-binding interactions compared to its non-alkoxylated counterparts.

This guide provides an in-depth exploration of this compound, covering its core chemical properties, robust synthetic pathways, and strategic applications as a precursor. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present a forward-looking perspective on its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Structural Analysis

This compound, hereafter referred to as EPP-amine, possesses a distinct combination of functional groups that define its reactivity and utility.

PropertyValueReference(s)
CAS Number 153002-40-5[1][2]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance Solid (predicted)
Key Structural Features Primary amine on a tertiary carbon, p-Ethoxyphenyl ether
The Phentermine Archetype: A Structural Comparison

The strategic value of EPP-amine is most evident when compared to Phentermine (2-methyl-1-phenylpropan-2-amine).[3] EPP-amine can be considered a para-ethoxy substituted analog of a phentermine isomer. This substitution is not trivial; the ethoxy group significantly alters the electronic and steric properties of the aromatic ring, which can lead to differentiated biological activity and metabolic pathways.

  • Lipophilicity: The ethoxy group increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

  • Metabolism: The ether linkage provides a potential site for oxidative metabolism (O-dealkylation), which can influence the compound's pharmacokinetic profile and duration of action.

G Fig. 1: Structural Comparison cluster_0 Phentermine cluster_1 This compound p epp

Caption: Structural similarity between Phentermine and EPP-amine.

Synthesis of the EPP-amine Precursor

A robust and scalable synthesis of EPP-amine is critical for its application. While various routes can be conceptualized, the Ritter reaction provides a direct and efficient pathway from commercially available starting materials. This approach is predicated on the formation of a stable tertiary carbocation, which is readily achieved from the corresponding tertiary alcohol.

Proposed Synthetic Pathway: The Ritter Reaction

The causality behind this choice lies in the reaction's reliability for converting tertiary alcohols into N-tert-alkyl amides, which are then easily hydrolyzed to the desired primary amine. The sequence leverages fundamental and high-yielding transformations in organic chemistry.

G start 4-Ethoxyacetophenone step1_reagent + CH₃MgBr (Grignard Reagent) intermediate1 2-(4-Ethoxyphenyl)propan-2-ol (Tertiary Alcohol) step1_reagent->intermediate1 step2_reagent + NaCN, H₂SO₄ (Ritter Reaction) intermediate2 N-(1-(4-ethoxyphenyl)-1-methylethyl)formamide (N-tert-alkyl amide) step2_reagent->intermediate2 step3_reagent + HCl, H₂O, Heat (Acid Hydrolysis) product This compound (Target Precursor) step3_reagent->product

Caption: Proposed synthetic workflow for EPP-amine via the Ritter Reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.

Step 1: Synthesis of 2-(4-Ethoxyphenyl)propan-2-ol

  • Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.2 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-ethoxyacetophenone (1.0 eq) in anhydrous THF dropwise over 1 hour.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is typically of sufficient purity for the next step, or it can be purified by column chromatography.

Step 2: Ritter Reaction and Hydrolysis to EPP-amine

  • Reaction Setup: In a 500 mL flask, dissolve the crude 2-(4-ethoxyphenyl)propan-2-ol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C.

  • Carbocation Formation: Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Nitrile Addition: Add a solution of sodium cyanide (1.5 eq) in water dropwise. CAUTION: This step generates highly toxic HCN gas and must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Amide Formation: Stir the reaction at room temperature for 12-18 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with a 50% NaOH solution until pH > 12. Add concentrated HCl (excess) and heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate amide.

  • Workup & Purification: Cool the mixture to room temperature and wash with dichloromethane to remove non-basic impurities. Basify the aqueous layer again with 50% NaOH solution to pH > 12 and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude EPP-amine. Further purification can be achieved by vacuum distillation or crystallization of its hydrochloride salt.

Applications in Synthetic Chemistry

EPP-amine's primary amine functionality is a versatile handle for a wide range of synthetic transformations, enabling the construction of diverse and complex molecular architectures.

Synthesis of Fenproporex Analogs

Fenproporex is a stimulant drug used as an appetite suppressant.[4] EPP-amine serves as an ideal precursor for synthesizing novel analogs of Fenproporex, where the phenyl group is replaced by a p-ethoxyphenyl moiety. This modification allows for the exploration of structure-activity relationships (SAR) related to CNS activity. The key reaction is a cyanoethylation of the primary amine.

G Fig. 3: Synthesis of an Ethoxy-Fenproporex Analog reagents + Acrylonitrile conditions MeOH, Reflux reagents->conditions Ethoxy-Fenproporex Analog Ethoxy-Fenproporex Analog conditions->Ethoxy-Fenproporex Analog EPP-amine EPP-amine EPP-amine->reagents

Caption: Reaction scheme for the cyanoethylation of EPP-amine.

Protocol: Synthesis of 3-((2-(4-ethoxyphenyl)propan-2-yl)amino)propanenitrile

  • Setup: Dissolve EPP-amine (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add acrylonitrile (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC or GC-MS.

  • Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the target N-cyanoethylated analog.

N-Alkylation and N-Acylation Reactions

EPP-amine readily undergoes standard N-alkylation and N-acylation reactions, providing access to a vast library of secondary and tertiary amines, and amides, respectively. These transformations are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. For instance, reductive amination with various aldehydes and ketones can introduce diverse substituents on the nitrogen atom, while acylation can be used to prepare prodrugs or amides with distinct biological activities.

Analytical and Quality Control Considerations

Rigorous analytical characterization is essential to confirm the identity and purity of EPP-amine.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. Gas Chromatography (GC-MS) can also be used, but caution is advised. Related phenethylamine structures can be thermally labile, and the use of shorter analytical columns may be necessary to prevent on-column degradation and ensure accurate quantification.[5]

Safety and Handling

As an aromatic amine, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The hydrochloride salt is often more stable and easier to handle for long-term storage.

Conclusion

This compound emerges as a precursor of significant strategic importance. Its structural design, rooted in the pharmacologically validated phentermine scaffold, offers a direct and compelling route to novel compounds with potential applications in CNS drug discovery. The synthetic accessibility via robust methods like the Ritter reaction, combined with the versatile reactivity of its primary amine group, empowers chemists to systematically explore new chemical space. This guide has provided the foundational knowledge—from synthesis to application—to effectively leverage this potent building block in the pursuit of next-generation therapeutics.

References

  • 1267032-68-7 | amine | AA Blocks. AA Blocks. [Link]

  • Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. PubMed. [Link]

  • Synthesis of Phentermine and its Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Fenproporex | C12H16N2 | CID 61810 - PubChem. PubChem. [Link]

  • 51558-17-9 | 2-(4-ethoxyphenyl)propan-1-amine | AA Blocks. AA Blocks. [Link]

  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents.
  • Banerjee, S., & Borthakur, N. (2009). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 14(3), 1155-1164. MDPI. [Link]

  • Ferrari Júnior, E., Arantes, L. C., Salum, L. B., & Caldas, E. D. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. PubMed. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)propan-2-amine via Leuckart Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 2-(4-ethoxyphenyl)propan-2-amine, a valuable amine building block and an analog of the phentermine class of compounds.[1][2][3] The described methodology is centered on the Leuckart reaction, a robust and cost-effective one-pot reductive amination technique.[4] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of procedural choices, a self-validating protocol through integrated characterization checkpoints, and detailed safety information.

Introduction and Scientific Principle

This compound is a primary amine featuring a tertiary carbon atom attached to a 4-ethoxyphenyl moiety. Its structural similarity to phentermine makes it and its derivatives of significant interest in medicinal chemistry and pharmacological research.[1][3] The synthesis of such α,α-disubstituted benzylamines is a common objective in organic synthesis.

This protocol employs the Leuckart reaction, a classic and highly effective method for converting ketones or aldehydes into their corresponding amines.[5] The reaction utilizes ammonium formate or formamide as both the nitrogen source and the in-situ reducing agent, obviating the need for expensive metal catalysts or high-pressure hydrogenation equipment.[5][6]

Reaction Principle & Causality:

The synthesis proceeds via a two-stage mechanism within a single pot:

  • Imine Formation: The carbonyl group of the starting ketone, 1-(4-ethoxyphenyl)propan-2-one, undergoes nucleophilic attack by ammonia, which is in equilibrium with its salt, ammonium formate. This is followed by dehydration to form a protonated imine (iminium ion) intermediate.

  • Reductive Amination: The formate ion, also from ammonium formate, then acts as a hydride donor, reducing the iminium ion to form an intermediate N-formyl amine.

  • Hydrolysis: The final step, conducted during workup, involves the acid-catalyzed hydrolysis of the N-formyl group to yield the desired primary amine, this compound.

The high reaction temperature (typically >160 °C) is necessary to drive the dehydration equilibrium towards the imine and to facilitate the hydride transfer from formate.[5][6]

G cluster_0 One-Pot Leuckart Reaction cluster_1 Workup ketone 1-(4-Ethoxyphenyl)propan-2-one imine Iminium Intermediate ketone->imine + NH₃ (from NH₄HCO₂) formamide N-Formyl Amine imine->formamide + H⁻ (from HCO₂⁻) product This compound formamide->product Acid Hydrolysis (e.g., HCl)

Caption: High-level overview of the Leuckart reaction pathway.

Quantitative Data & Materials Summary

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueReference(s)
Starting Material 1-(4-Ethoxyphenyl)propan-2-oneN/A
Primary Reagent Ammonium Formate (NH₄HCO₂)[5]
Hydrolysis Reagent Hydrochloric Acid (HCl), 37%N/A
Neutralization Reagent Sodium Hydroxide (NaOH)N/A
Reaction Temperature 175-185 °C[5][6]
Reaction Time 6-8 hours[6]
Expected Yield 65-80%N/A
Product Formula C₁₁H₁₇NON/A
Product Mol. Weight 179.26 g/mol N/A

Detailed Experimental Protocol

Materials & Equipment
  • Chemicals:

    • 1-(4-Ethoxyphenyl)propan-2-one (≥97%)

    • Ammonium formate (≥98%)

    • Hydrochloric acid (37% w/w)

    • Sodium hydroxide (pellets, ≥98%)

    • Diethyl ether (anhydrous)

    • Magnesium sulfate (anhydrous)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser with a gas outlet

    • Distillation head with thermometer (for reaction)

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Vacuum distillation apparatus

Step-by-Step Methodology

G start Start reagents Combine Ketone & Ammonium Formate start->reagents heat Heat to 175-185 °C (6-8 hours) reagents->heat cool Cool to RT heat->cool hydrolysis Acid Hydrolysis (Reflux with HCl) cool->hydrolysis basify Basify with NaOH (pH > 12) hydrolysis->basify extract Extract with Diethyl Ether basify->extract dry Dry Organic Phase (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1-(4-ethoxyphenyl)propan-2-one (17.8 g, 0.1 mol).

  • Add ammonium formate (37.8 g, 0.6 mol, 6 equivalents).

  • Fit the central neck with a distillation head and thermometer. Fit one side neck with a reflux condenser and the other with a glass stopper. Expertise Note: The distillation head allows for the removal of water formed during the reaction, which helps drive the equilibrium towards the imine intermediate.

2. Leuckart Reaction:

  • Begin stirring and gently heat the mixture using a heating mantle. The mixture will melt into a liquid.

  • Slowly raise the temperature of the reaction mixture to 175-185 °C. Water and formic acid will begin to distill off.

  • Maintain this temperature for 6-8 hours. The reaction can be monitored by taking small aliquots, performing a mini-workup (hydrolysis, basification, extraction), and analyzing by TLC or GC-MS to check for the disappearance of the starting ketone.

3. Work-up: Hydrolysis of the Formamide:

  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The mixture may solidify.

  • Carefully add 100 mL of 6 M hydrochloric acid to the flask. Safety Note: This addition is exothermic and will generate gas. Perform in a fume hood with adequate ventilation.

  • Replace the distillation head with a reflux condenser and heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

4. Isolation of the Amine:

  • Cool the acidic solution in an ice bath.

  • Slowly and carefully add 10 M sodium hydroxide solution with vigorous stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate as an oily layer. Expertise Note: It is crucial to ensure the solution is strongly basic to fully deprotonate the amine hydrochloride salt and maximize recovery.

  • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

5. Purification:

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Trustworthiness: Protocol Validation & Characterization

A protocol's trustworthiness is established by its inherent validation checkpoints. This synthesis incorporates in-process monitoring and requires rigorous characterization of the final product to confirm its identity and purity.

  • In-Process Control: The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be hydrolyzed, basified, and extracted into a small volume of ether. The disappearance of the ketone peak (m/z ~178) and the appearance of the product amine peak (m/z = 179) confirms reaction progression.

  • Final Product Characterization: The structure and purity of the distilled product must be confirmed by spectroscopic methods.[7]

TechniqueExpected Results for this compound
¹H NMR δ (ppm): 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.00 (q, 2H, -OCH₂CH₃), 1.55 (s, 2H, -NH₂), 1.40 (t, 3H, -OCH₂CH₃), 1.30 (s, 6H, -C(CH₃)₂). Note: The NH₂ peak is broad and may shift with concentration.
¹³C NMR δ (ppm): 158.0 (Ar C-O), 140.0 (Ar C-C(CH₃)₂), 127.0 (Ar C-H), 114.5 (Ar C-H), 63.5 (-OCH₂), 52.0 (-C(CH₃)₂), 29.0 (-C(CH₃)₂), 15.0 (-CH₃).
FTIR ν (cm⁻¹): 3380-3300 (N-H stretch, doublet for primary amine), 3050 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1240 (Asymmetric C-O-C stretch), 1045 (Symmetric C-O-C stretch).
GC-MS A single major peak on the gas chromatogram. Mass Spectrum (EI): Molecular ion [M]⁺ at m/z = 179. Key fragment at m/z = 164 ([M-CH₃]⁺).

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • 1-(4-Ethoxyphenyl)propan-2-one: Irritant. Avoid contact with skin and eyes.

    • Ammonium Formate: Irritant. Handle in a fume hood.

    • Hydrochloric Acid & Sodium Hydroxide: Highly corrosive. Handle with extreme care to avoid severe burns. The neutralization process is highly exothermic.

  • Reaction Hazards: The reaction is run at high temperatures. Ensure the apparatus is securely clamped and shielded. The hydrolysis and basification steps generate heat and gas; perform these additions slowly and with cooling.

References

  • Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. [Link][1][3]

  • ResearchGate. (n.d.). Synthesis of Phentermine and its Derivatives | Request PDF. Retrieved from [Link][2]

  • Bentham Science. (2024). Synthesis of Phentermine and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link][5]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 101-125. [Link][4]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Retrieved from [6]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][8]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][10]

  • ResearchGate. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(3), 215-221. [Link][7]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-(4-Ethoxyphenyl)propan-2-amine is an aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a chiral center (if substituted on the amine) and both hydrophobic and hydrogen-bonding moieties, makes it a candidate for incorporation into more complex, biologically active molecules.

The rigorous analytical characterization of such intermediates is a non-negotiable cornerstone of scientific research and pharmaceutical development. It underpins the validity of subsequent experimental data and is a critical component of regulatory compliance. An inadequate characterization can lead to failed experiments, misinterpreted biological results, and significant delays in development timelines. This guide, therefore, presents a multi-faceted analytical strategy to establish a complete quality profile of this compound.

The following sections detail the application of orthogonal analytical techniques, each chosen for the unique and complementary information it provides. The workflow is designed to move from establishing purity and identity to performing an unambiguous structural elucidation.

Analytical Workflow for Comprehensive Characterization

A robust analytical strategy relies on the integration of multiple techniques. The data from each method should be corroborative, building a comprehensive and undeniable profile of the compound. The logical flow ensures that purity is assessed before committing resources to more intensive structural analysis.

cluster_2 Phase 3: Final Report HPLC HPLC-UV (Purity Assay, Impurity Profile) MS Mass Spectrometry (from LC/GC) (Molecular Weight) HPLC->MS Provides sample Report Certificate of Analysis (CoA) (Identity, Purity, Structure) HPLC->Report GCMS GC-MS (Residual Solvents, Volatile Impurities) GCMS->MS Provides sample GCMS->Report NMR NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR NMR->Report cluster_methods Spectroscopic Data Integration Compound This compound MS_Node MS Confirms Molecular Weight (e.g., 179.26 m/z for [M+H]⁺) Compound->MS_Node FTIR_Node FTIR Identifies Functional Groups (N-H, C-O-C, Aromatic C=C) Compound->FTIR_Node NMR_Node NMR Maps C-H Framework (Confirms connectivity) Compound->NMR_Node Structure Definitive Structure Confirmed MS_Node->Structure FTIR_Node->Structure NMR_Node->Structure

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 2-(4-Ethoxyphenyl)propan-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-(4-ethoxyphenyl)propan-2-amine in biological matrices such as plasma. This compound is a primary amine with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol [1]. The analytical challenges often associated with small polar amines, such as poor retention on conventional reversed-phase columns and potential for ion suppression, are addressed through optimized sample preparation and chromatographic conditions. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method, and it is grounded in principles outlined by regulatory bodies such as the FDA[2][3][4][5][6].

Introduction: The Analytical Imperative

This compound is a small molecule of interest in pharmaceutical and toxicological research. Its structure, featuring a primary amine and a phenyl ether group, necessitates a carefully designed analytical strategy. The primary amine group provides a site for efficient ionization by electrospray, making tandem mass spectrometry an ideal detection technique. However, the compound's polarity can lead to poor retention on standard C18 columns. This method overcomes these challenges by employing a suitable stationary phase and mobile phase composition to achieve adequate chromatographic resolution and peak shape. The protocol herein is developed with the principles of bioanalytical method validation in mind, ensuring accuracy, precision, and robustness.

Experimental Workflow Overview

The analytical workflow is designed to ensure the accurate and precise quantification of this compound from a complex biological matrix. The process involves three key stages: sample preparation to isolate the analyte, HPLC separation to resolve it from matrix components, and MS/MS detection for selective and sensitive quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Prep->Spike Fortification Extract Liquid-Liquid Extraction (LLE) Spike->Extract Isolation Dry Evaporation Extract->Dry Concentration Reconstitute Reconstitution Dry->Reconstitute Final Sample HPLC HPLC Separation Reconstitute->HPLC Injection MS MS/MS Detection HPLC->MS Ionization & Fragmentation Quant Quantification MS->Quant Data Acquisition Report Reporting Quant->Report Results

Figure 1: General experimental workflow for the analysis of this compound.

Detailed Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for cleaning up biological samples prior to LC-MS/MS analysis[7][8]. This protocol utilizes LLE to efficiently extract this compound from plasma.

Protocol:

  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Add 25 µL of 1 M sodium hydroxide to basify the sample, ensuring the analyte is in its free base form for efficient extraction.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and analyte partitioning into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A and vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for injection.

HPLC-MS/MS Analysis

The chromatographic separation is performed on a reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The specific MRM transitions for this compound and a potential internal standard would need to be determined by infusing a standard solution of the compounds into the mass spectrometer. However, a plausible transition for the analyte is proposed below based on its structure.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound180.1To be determined0.053015
Internal StandardTo be determinedTo be determined0.05To be determinedTo be determined

Note: The precursor ion for the analyte is [M+H]⁺. The product ion would be determined experimentally by fragmentation of the precursor ion.

Method Validation

For use in regulated bioanalysis, the method must be validated according to guidelines from regulatory authorities like the FDA[2][3][5][6]. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Rationale and Expertise-Driven Insights

  • Choice of HPLC Column and Mobile Phase: A C18 column is a good starting point for the separation of small molecules[9]. The use of formic acid in the mobile phase aids in the protonation of the amine, leading to better peak shape and improved ionization efficiency in positive ESI mode. A gradient elution is employed to ensure that the analyte is eluted with a good peak shape in a reasonable runtime, while also allowing for the elution of more retained matrix components.

  • Sample Preparation Strategy: LLE with MTBE is chosen for its ability to efficiently extract the relatively non-polar analyte from the aqueous biological matrix, while leaving behind highly polar and proteinaceous interferences[10]. The basification step is crucial to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent.

  • Internal Standard Selection: A stable isotope-labeled version of the analyte is the ideal internal standard as it will have the same chemical and physical properties as the analyte, thus compensating for any variability in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a close structural analog can be used.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and analysis, along with the rationale behind the methodological choices, offer a solid foundation for researchers in drug development and related fields. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other studies.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • RSC Publishing. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • AA Blocks. (n.d.). amine. [Link]

  • National Institutes of Health. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • AA Blocks. (n.d.). 2-(4-ethoxyphenyl)propan-1-amine. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

GC-MS analysis of "2-(4-Ethoxyphenyl)propan-2-amine" and metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the GC-MS Analysis of 2-(4-Ethoxyphenyl)propan-2-amine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and its putative metabolites. As a compound of interest in various fields, including pharmacology and toxicology, robust analytical methods are essential for its detection and characterization in biological matrices. This document outlines detailed protocols for sample preparation, including derivatization, optimized GC-MS parameters, and data analysis strategies for the identification of the parent compound and its metabolites. The methodologies described herein are designed to offer high sensitivity, specificity, and reproducibility for research, clinical, and forensic applications.

Introduction

This compound is a primary amine belonging to the phenethylamine class of compounds. Its structural similarity to other pharmacologically active agents necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic separation and structural elucidation capabilities.[1][2] However, the analysis of primary amines like this compound by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the GC column.[3]

To overcome these challenges, chemical derivatization is often employed to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative. This process significantly improves chromatographic performance and enhances the detectability of the analyte.[3] This application note will detail a robust GC-MS method for the analysis of this compound and its expected metabolites following a derivatization step.

Predicted Metabolic Pathways

While specific metabolic studies on this compound are not extensively documented, its metabolic fate can be predicted based on the known biotransformation pathways of analogous phenethylamine compounds and molecules containing ethoxy moieties.[4][5][6][7] The metabolism is expected to proceed through Phase I and Phase II reactions to increase the compound's polarity and facilitate its excretion.

Phase I Metabolism primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The likely Phase I metabolic pathways for this compound include:

  • O-de-ethylation: The most probable metabolic transformation is the cleavage of the ethyl group from the ethoxy moiety, resulting in a hydroxyl group on the phenyl ring.

  • Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring at positions ortho to the main substituent is another common metabolic route for phenethylamines.

  • N-Oxidation: The primary amine group can undergo oxidation to form a hydroxylamine derivative.

  • Oxidative Deamination: The primary amine group can be removed and oxidized, leading to the formation of a ketone.

Phase II Metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility. These reactions are catalyzed by transferase enzymes. The expected Phase II metabolic pathways include:

  • Glucuronidation: The newly formed hydroxyl groups from O-de-ethylation and aromatic hydroxylation can be conjugated with glucuronic acid.

  • Sulfation: Similarly, these hydroxylated metabolites can undergo sulfation.

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic Pathway of this compound Predicted Metabolic Pathways parent This compound met1 4-(2-aminopropan-2-yl)phenol (O-de-ethylation) parent->met1 Phase I met2 2-(4-Ethoxy-3-hydroxyphenyl)propan-2-amine (Aromatic Hydroxylation) parent->met2 Phase I met3 N-hydroxy-2-(4-ethoxyphenyl)propan-2-amine (N-Oxidation) parent->met3 Phase I met4 2-(4-ethoxyphenyl)propan-2-one (Oxidative Deamination) parent->met4 Phase I met5 Glucuronide/Sulfate Conjugates met1->met5 Phase II met2->met5 Phase II Sample Preparation Workflow Sample Preparation Workflow start Biological Sample is Add Internal Standard start->is buffer Add Buffer (pH 7.4) is->buffer lle Liquid-Liquid Extraction (Ethyl Acetate) buffer->lle separate Separate Organic Layer lle->separate dry Dry with Na2SO4 separate->dry evap1 Evaporate to Dryness dry->evap1 deriv Derivatize with TFAA evap1->deriv evap2 Evaporate to Dryness deriv->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute end Inject into GC-MS reconstitute->end

Caption: Workflow for the extraction and derivatization of the analyte from biological samples.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized this compound and its metabolites. These parameters may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Analysis and Expected Results

The identification of this compound and its metabolites is based on a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns. Derivatization with TFAA will increase the molecular weight of the analytes and produce characteristic fragment ions.

Mass Spectral Fragmentation

Phenethylamine derivatives typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) as a primary fragmentation pathway. [1]For the TFA-derivatized this compound, the base peak is expected to result from this cleavage. The molecular ion peak should also be observable, which is crucial for confirming the identity of the compound.

Expected Mass Spectral Data

The following table summarizes the expected molecular weights and key fragment ions for the TFA-derivatized parent compound and its predicted Phase I metabolites.

Compound Derivatized MW Expected Key Fragment Ions (m/z)
This compound275M+, [M-CH3]+, fragment from alpha-cleavage
4-(2-aminopropan-2-yl)phenol357 (di-TFA)M+, [M-CH3]+, fragments from alpha-cleavage and loss of TFA
2-(4-Ethoxy-3-hydroxyphenyl)propan-2-amine371 (di-TFA)M+, [M-CH3]+, fragments from alpha-cleavage and loss of TFA
N-hydroxy-2-(4-ethoxyphenyl)propan-2-amine389 (di-TFA)M+, [M-CH3]+, fragments from alpha-cleavage and loss of TFA
2-(4-ethoxyphenyl)propan-2-oneN/AN/A (different derivatization may be needed)

Note: The exact m/z values of fragment ions will depend on the specific fragmentation pathways.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its predicted metabolites in biological matrices. The combination of liquid-liquid extraction, chemical derivatization, and optimized GC-MS parameters allows for sensitive and specific detection. This methodology is well-suited for applications in pharmacology, toxicology, and forensic science, enabling researchers to accurately identify and characterize these compounds.

References

  • Kerrigan, S., et al. (2011). "GC-MS analysis of novel psychoactive substances." Journal of Analytical Toxicology, 35(5), 249-261.
  • Papoutsis, I., et al. (2010). "A comprehensive review of the analysis of new psychoactive substances.
  • Chen, B. H., et al. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules, 23(7), 1607. Available at: [Link]

  • Chromatography Today. (2014). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available at: [Link]

  • Wikipedia. 6-APB. Available at: [Link]

  • ResearchGate. (2015). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Available at: [Link]

  • Feng, W., et al. (2018). "In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS." Drug Metabolism Letters, 12(1), 45-56. Available at: [Link]

  • PubMed. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Available at: [Link]

  • National Center for Biotechnology Information. (2006). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Available at: [Link]

  • Wikipedia. Phenethylamine. Available at: [Link]

  • PubMed. (1995). Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. Available at: [Link]

Sources

Application Notes and Protocols for Radioligand Binding Studies of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Derivative

2-(4-Ethoxyphenyl)propan-2-amine is a substituted phenethylamine, a chemical class renowned for its diverse psychoactive properties and interactions with central nervous system targets. Structurally related compounds, such as para-Ethoxyamphetamine (4-ETA), are known to interact with monoamine transporters, while other phenethylamines, like the 2,5-dimethoxy-4-alkoxyamphetamine series, exhibit high affinity for serotonin receptors.[1][2] Given its structural characteristics, this compound is a compelling candidate for investigation as a modulator of key neurotransmitter systems.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays provide a quantitative measure of binding, typically the inhibition constant (Kᵢ), which is crucial for understanding a compound's potency and selectivity. This document provides detailed protocols for characterizing the binding profile of this compound at the human monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—as well as the serotonin 5-HT₂ subfamily of receptors.

Principle of Radioligand Binding Assays

These protocols are based on the principle of competitive inhibition. A radiolabeled ligand with known high affinity and specificity for the target of interest is incubated with a biological preparation containing the target (e.g., cell membranes from transfected cell lines or brain tissue homogenates). The unlabeled test compound, this compound, is added at increasing concentrations, and its ability to displace the radioligand from the target is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then used to calculate the Kᵢ, a true measure of the compound's binding affinity, using the Cheng-Prusoff equation.[4]

Experimental Design and Rationale

The following protocols are designed to be robust and self-validating. Each experiment includes controls for total binding (radioligand and target only), and non-specific binding (radioligand, target, and a high concentration of a known selective ligand to saturate the target sites). Specific binding is calculated by subtracting non-specific binding from total binding.

Diagram of the Competitive Radioligand Binding Assay Workflow

Competitive Binding Workflow Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare Cell Membranes (e.g., HEK293 expressing target) Assay_Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Test Compound Concentrations Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Assay_Setup Buffer_Prep Prepare Assay and Wash Buffers Buffer_Prep->Assay_Setup Incubation Incubate at specified temperature to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber mats to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Counting Quantify radioactivity using liquid scintillation counting Washing->Counting Data_Analysis Calculate Specific Binding, Determine IC50, and Calculate Ki using Cheng-Prusoff Counting->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Protocol 1: Competitive Binding at Monoamine Transporters (DAT, NET, SERT)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials
  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]CFT[5]

    • For hNET: [³H]Nisoxetine[6]

    • For hSERT: [³H]Citalopram[7]

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific Binding Ligands:

    • For hDAT: 10 µM GBR 12909[8]

    • For hNET: 10 µM Desipramine[9]

    • For hSERT: 10 µM Fluoxetine[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure
  • Preparation:

    • On the day of the assay, thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well, to be optimized).

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of diluted membrane suspension.

    • Non-specific Binding (NSB): 50 µL of the appropriate non-specific binding ligand + 50 µL of radioligand + 100 µL of diluted membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound + 50 µL of radioligand + 100 µL of diluted membrane suspension.

    • The final concentration of the radioligand should be approximately equal to its Kₔ value for the respective transporter.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C for hDAT and hNET, 25°C for hSERT) for 60-120 minutes to allow the binding to reach equilibrium.[6][7][11]

  • Harvesting and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding versus the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to fit the competition curve and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[4] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the transporter.

Protocol 2: Saturation Binding at Monoamine Transporters

This protocol is used to determine the density of transporters (Bₘₐₓ) in the membrane preparation and the dissociation constant (Kₔ) of the radioligand, which is necessary for the Kᵢ calculation in the competitive binding assay.

Diagram of the Saturation Binding Assay Workflow

Saturation Binding Workflow Workflow for Saturation Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare Cell Membranes (e.g., HEK293 expressing target) Assay_Setup Set up 96-well plate: - Total Binding (increasing [Radioligand]) - Non-Specific Binding (increasing [Radioligand]) Membrane_Prep->Assay_Setup Radioligand_Dilutions Prepare Serial Dilutions of Radioligand Radioligand_Dilutions->Assay_Setup Buffer_Prep Prepare Assay and Wash Buffers Buffer_Prep->Assay_Setup Incubation Incubate at specified temperature to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber mats Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Counting Quantify radioactivity using liquid scintillation counting Washing->Counting Data_Analysis Calculate Specific Binding, Perform Non-linear Regression to determine Kd and Bmax Counting->Data_Analysis

Caption: Workflow for the saturation radioligand binding assay.

Materials
  • Same as Protocol 1, excluding the test compound and with serial dilutions of the radioligand.

Procedure
  • Preparation:

    • Follow the same membrane and buffer preparation steps as in Protocol 1.

    • Prepare serial dilutions of the radioligand in assay buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kₔ.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer + 50 µL of varying concentrations of radioligand + 100 µL of diluted membrane suspension.

    • Non-specific Binding (NSB): 50 µL of the appropriate non-specific binding ligand + 50 µL of varying concentrations of radioligand + 100 µL of diluted membrane suspension.

  • Incubation, Harvesting, Washing, and Quantification:

    • Follow steps 3-5 from Protocol 1.

Data Analysis
  • Calculate Specific Binding for each radioligand concentration.

  • Generate Saturation Curve:

    • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.

  • Determine Kₔ and Bₘₐₓ:

    • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) model to determine the Kₔ (dissociation constant) and Bₘₐₓ (maximum number of binding sites).

Expected Data and Interpretation

Based on the pharmacology of structurally related phenethylamines, it is hypothesized that this compound may exhibit affinity for monoamine transporters and/or serotonin receptors. The table below presents hypothetical, yet plausible, binding affinity data that could be obtained from the described assays. For comparison, data for related compounds are included where available.

TargetTest CompoundRadioligandKᵢ (nM)Reference CompoundKᵢ (nM)
hDAT This compound[³H]WIN 35,428To be determinedCocaine~250
hNET This compound[³H]NisoxetineTo be determinedDesipramine2.1[9]
hSERT This compound[³H]CitalopramTo be determined(S)-Citalopram2.6[7]
h5-HT₂ₐ This compound[³H]KetanserinTo be determined2,5-Dimethoxy-4-ethoxyamphetamine (MEM)215[2]
h5-HT₂C This compound[³H]MesulergineTo be determined2,5-Dimethoxy-4-ethoxyamphetamine (MEM)2270[2]

A low Kᵢ value indicates high binding affinity. By comparing the Kᵢ values across different targets, a selectivity profile for this compound can be established. This information is critical for predicting its potential pharmacological effects and for guiding further drug development efforts.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of the binding profile of the novel compound this compound. By systematically assessing its affinity for key monoamine transporters and serotonin receptors, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent or research tool. The successful implementation of these radioligand binding studies will lay a crucial foundation for subsequent functional assays and in vivo investigations.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • NETRF. (n.d.). Novel radioligands to improve radiotherapy of NETs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Chen, N. H., & Reith, M. E. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 78(3), 594-604. [Link]

  • Hind-brain. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Current topics in behavioral neurosciences, 4, 159–204. [Link]

  • Meltzer, P. C., et al. (2003). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of Medicinal Chemistry, 46(12), 2469-2483. [Link]

  • Wilson, A. A., et al. (2005). (11)C and (18)F PET radioligands for the serotonin transporter (SERT). Current pharmaceutical design, 11(25), 3233–3249. [Link]

  • Cancer Research UK. (n.d.). Peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumours (NETs). Retrieved from [Link]

  • Strosberg, J., et al. (2019). Radioligand Theranostics in the Management of Neuroendocrine Tumors. Journal of the National Comprehensive Cancer Network : JNCCN, 17(8), 963–970. [Link]

  • Ziebell, M., et al. (2011). Evaluation of the superselective radioligand [123I]PE2I for imaging of the dopamine transporter in SPECT. Current medicinal chemistry, 18(16), 2446–2456. [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British journal of pharmacology, 110(1), 375–382. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • HemOnc Today. (2024, January 24). 'Practice-changing' radioligand therapy may 'redefine' treatment of neuroendocrine tumors. Healio. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Retrieved from [Link]

  • Cierpiał, T., et al. (2023). Radioligand therapy — personalized treatment for patients with neuroendocrine tumors. Oncology in Clinical Practice, 19(2), 101-109. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 233. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • ResearchGate. (n.d.). Analysis of SERT expression/binding sites by radioligand saturation... [Image]. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 650. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Retrieved from [Link]

  • Reagan, K. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 33–40. [Link]

  • ResearchGate. (n.d.). Models of DAT/ligand complexes.(a) Two-dimensional schematic... [Image]. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Guo, L., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 369(1), 69–79. [Link]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 1377, 225–246. [Link]

  • Rudin, D., & Luethi, D. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Taylor & Francis. [Link]

  • Luethi, D., et al. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 10, 1424. [Link]

  • Chen, N. H., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 142(1), 71–80. [Link]

  • Luethi, D., et al. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 10, 1424. [Link]

  • McKenna, D. J., et al. (1988). Radioligand binding evidence implicates the brain 5-HT2 receptor as a site of action for LSD and phenylisopropylamine hallucinogens. Psychopharmacology, 94(2), 213–216. [Link]

Sources

Application Notes and Protocol for the Synthesis of 2-(4-Ethoxyphenyl)propan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Ethoxyphenyl)propan-2-amine, a primary amine of interest in pharmaceutical and chemical research. The protocol details a robust and widely applicable method: one-pot reductive amination of 4-ethoxyacetophenone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical considerations for successful synthesis.

Introduction: The Strategic Advantage of Reductive Amination

The synthesis of amines is a cornerstone of modern organic chemistry, with applications spanning from active pharmaceutical ingredients to materials science. Among the myriad of methods available, reductive amination stands out for its efficiency and control.[1][2] This powerful technique facilitates the conversion of a carbonyl group, in this case, a ketone, into an amine through an intermediate imine.[2][3] A key advantage of this approach is the ability to perform the reaction in a single pot ("one-pot" synthesis), which streamlines the workflow and often improves overall yield by minimizing the handling of intermediates.[4]

The synthesis of this compound from 4-ethoxyacetophenone and ammonia serves as an excellent case study for this reaction. The process involves the initial formation of an imine, which is then reduced in situ to the desired primary amine.[1][5] The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the imine in the presence of the starting ketone.[6][7]

Reaction Mechanism and Reagent Selection

The reductive amination process can be dissected into two key mechanistic steps:

  • Imine Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethoxyacetophenone. This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine. This equilibrium is typically favored under mildly acidic conditions which facilitate the protonation of the hydroxyl group, making it a better leaving group (water).[2][7]

  • Reduction of the Imine: The formed imine is then reduced to the final amine product. The choice of reducing agent is paramount. While powerful reducing agents like lithium aluminum hydride could reduce the imine, they would also readily reduce the starting ketone, leading to a mixture of products.[7] Therefore, milder and more selective reducing agents are preferred.

Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation.[1][7] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the protonated imine (iminium ion), which is more electrophilic than the ketone starting material.[7][8] This selectivity is crucial for a successful one-pot reaction.

An alternative, though often requiring higher temperatures, is the Leuckart reaction , which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide or ammonium formate).[4][9][10]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-EthoxyacetophenoneC₁₀H₁₂O₂164.2010.0 g≥98%Sigma-Aldrich
Ammonium AcetateCH₃COONH₄77.0823.5 g≥98%Fisher Scientific
Sodium CyanoborohydrideNaBH₃CN62.844.6 g95%Acros Organics
Methanol (anhydrous)CH₃OH32.04200 mL≥99.8%VWR
Diethyl Ether(C₂H₅)₂O74.12As neededACS GradeEMD Millipore
Hydrochloric Acid (conc.)HCl36.46As needed37%J.T. Baker
Sodium HydroxideNaOH40.00As needed≥97%Macron
Magnesium Sulfate (anhydrous)MgSO₄120.37As neededAlfa Aesar
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up A Dissolve 4-ethoxyacetophenone and ammonium acetate in methanol B Stir at room temperature A->B 1 hour C Add sodium cyanoborohydride in portions B->C D Reflux the reaction mixture C->D 6-8 hours E Quench with HCl D->E F Remove methanol E->F G Wash with diethyl ether F->G H Basify with NaOH G->H I Extract with diethyl ether H->I J Dry organic layer with MgSO4 I->J K Evaporate solvent J->K

Caption: One-pot reductive amination workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-ethoxyacetophenone and 23.5 g of ammonium acetate in 200 mL of anhydrous methanol.

  • Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, carefully add 4.6 g of sodium cyanoborohydride in small portions over 15-20 minutes. Caution: Addition may cause gas evolution.

  • Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to the solution in a fume hood until the pH is approximately 2. This will quench any remaining reducing agent and protonate the amine product. Caution: Acid addition will cause vigorous gas evolution (hydrogen cyanide). This step must be performed in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Aqueous Work-up (Acid Wash): To the remaining aqueous residue, add approximately 100 mL of water. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities. Discard the ether layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12. This will deprotonate the amine salt, yielding the free amine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions

  • Sodium Cyanoborohydride: This reagent is toxic and can release highly toxic hydrogen cyanide gas upon contact with acids.[11][12][13] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive materials. Handle with care and wear appropriate PPE.

  • Quenching Step: The addition of acid to the reaction mixture will generate hydrogen cyanide gas. This step is extremely hazardous and must be performed with extreme caution in a certified chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. Ensure anhydrous conditions.
Incomplete reduction.Increase the amount of reducing agent or extend the reflux time.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Check pH during basification to ensure the amine is in its free base form.
Presence of starting material Insufficient reducing agent or reaction time.Increase the amount of sodium cyanoborohydride or prolong the reaction time.
Formation of side products Over-reduction of the ketone.This is less likely with NaBH₃CN but could indicate a problem with the reagent's selectivity. Ensure the pH is not too acidic during the reduction step.
Dialkylation of the amine.This is more common when starting with a primary amine. For the synthesis of a primary amine from ammonia, this is not a concern.

Conclusion

The reductive amination protocol detailed herein provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can successfully synthesize this valuable amine for further applications in drug discovery and chemical development. The one-pot nature of this reaction makes it an attractive and practical choice for modern organic synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Garrido-Sera, J., et al. (2021). Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and 1‐(hetero)arylpropan‐2‐ols following a one‐pot two‐step photo‐metal‐biocatalytic sequential protocol. ResearchGate. [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1565. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1098-1106. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Lavandera, I., et al. (2021). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines from Allylbenzenes through a Wacker‐Tsuji Oxidation‐Biotransamination Sequential Process. Advanced Synthesis & Catalysis, 363(15), 3862-3872. [Link]

  • Oregon State University. Sodium Cyanoborohydride SOP. [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

  • Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-(4-Ethoxyphenyl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenethylamine Scaffold

2-(4-Ethoxyphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a para-ethoxy group on the phenyl ring and a gem-dimethyl substitution at the alpha position of the ethylamine side chain.[1][2][3] While this specific molecule is not extensively documented in peer-reviewed literature as a therapeutic agent, its structural components place it within a class of compounds of significant interest to medicinal chemists and pharmacologists.[4] The phenethylamine scaffold is the backbone for a wide array of psychoactive and therapeutic agents, including stimulants, hallucinogens, antidepressants, and appetite suppressants.[4][5]

The unique structural motifs of this compound—specifically the 4-ethoxy moiety and the α,α-dimethyl substitution—suggest that it may possess novel pharmacological properties by influencing receptor binding, metabolic stability, and blood-brain barrier penetration compared to other phenethylamines. These notes serve as a comprehensive guide for researchers, providing a theoretical framework and practical protocols to explore the medicinal chemistry applications of this intriguing research chemical.

Hypothesized Applications and Rationale

Based on the structure-activity relationships (SAR) of analogous compounds, we can postulate several promising avenues of research for this compound.

  • Central Nervous System (CNS) Modulation: The core phenethylamine structure is a well-established pharmacophore for interacting with monoamine neurotransmitter systems. The 4-alkoxy substituted amphetamines, for instance, are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[6] The ethoxy group in this compound may confer a unique binding profile at these receptors, potentially leading to applications in mood disorders, anxiety, or as a tool for neuropharmacological research.

  • Metabolic Stability and Pharmacokinetics: The gem-dimethyl group at the alpha position is a critical feature. In medicinal chemistry, this motif is often introduced to block metabolic oxidation at the alpha-carbon, a common route of degradation for many phenethylamines. This increased metabolic stability could lead to an extended duration of action and improved oral bioavailability, making it a more "drug-like" scaffold compared to its non-methylated counterparts.

  • Antimicrobial and Antioxidant Potential: Interestingly, the structurally related alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, has been noted for its moderate antibacterial and significant antioxidant properties.[7] This suggests that the core 4-ethoxyphenyl-gem-dimethyl scaffold may have intrinsic bioactivity beyond CNS targets. Exploratory screening for antimicrobial and antioxidant effects is therefore warranted.

Experimental Protocols

The following protocols provide a starting point for the synthesis, characterization, and preliminary biological evaluation of this compound.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a plausible synthetic route, adapted from standard procedures for amine synthesis.[8] The rationale for this multi-step synthesis is its reliance on common and relatively inexpensive starting materials, proceeding through a key ketone intermediate.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Purification A Phenetole (Ethoxybenzene) C 2-Bromo-1-(4-ethoxyphenyl)-2-methylpropan-1-one A->C AlCl₃, DCM B 2-Bromoisobutyryl bromide B->C D 1-(4-Ethoxyphenyl)propan-1-one C->D Zn, HCl F This compound D->F Methanol E Ammonium acetate, NaBH₃CN E->F G Column Chromatography F->G H Pure Product G->H

Caption: Proposed synthetic workflow for this compound.

Materials:

  • Phenetole (Ethoxybenzene)

  • 2-Bromoisobutyryl bromide

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Zinc dust (Zn)

  • Hydrochloric acid (HCl)

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Friedel-Crafts Acylation. To a stirred solution of phenetole (1.0 eq) and aluminum chloride (1.1 eq) in anhydrous DCM at 0°C, add 2-bromoisobutyryl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring it over ice, and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-1-(4-ethoxyphenyl)-2-methylpropan-1-one.

  • Step 2: Dehalogenation to Ketone. Dissolve the crude product from Step 1 in a suitable solvent like acetic acid. Add zinc dust (2.0 eq) portion-wise while maintaining the temperature below 40°C. Stir for 4 hours. Filter off the excess zinc and neutralize the filtrate. Extract with an organic solvent, wash, dry, and concentrate to obtain 1-(4-ethoxyphenyl)-2-methylpropan-1-one.

  • Step 3: Reductive Amination. To a solution of the ketone from Step 2 (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 24 hours.

  • Step 4: Work-up and Purification. Acidify the reaction mixture with 2M HCl and wash with DCM to remove unreacted ketone. Basify the aqueous layer with 6M NaOH to pH > 12 and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by silica gel column chromatography.

Protocol 2: Structural and Purity Analysis

It is imperative to confirm the identity and purity of the synthesized compound before any biological testing.[1]

Workflow Diagram: Analytical Characterization

G Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC-UV Start->HPLC Purity Assessment FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification Confirmed Confirmed Structure & Purity >95% NMR->Confirmed MS->Confirmed HPLC->Confirmed FTIR->Confirmed

Caption: Standard workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: Look for characteristic signals corresponding to the aromatic protons (doublets in the 6.8-7.2 ppm range), the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm), and the gem-dimethyl group (a singlet around 1.2 ppm). The amine protons may appear as a broad singlet.

    • Expected ¹³C NMR signals: Identify signals for the aromatic carbons, the aliphatic carbons of the ethoxy and propan-2-amine moieties.

  • Mass Spectrometry (MS):

    • Method: Use Electrospray Ionization (ESI) MS to confirm the molecular weight.

    • Expected Mass: The expected monoisotopic mass for C₁₁H₁₇NO is 179.13 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 180.14.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. Monitor the elution profile with a UV detector at a wavelength of ~220 nm and ~275 nm.

    • Purity Standard: The purity should be ≥95% for use in biological assays.

Protocol 3: In Vitro Pharmacological Screening

The following are initial screening assays to test the hypothesized biological activities.

A. Serotonin Receptor Binding Assay (e.g., 5-HT₂A)

  • Principle: A competitive radioligand binding assay to determine the affinity of the test compound for the 5-HT₂A receptor.

  • Materials: Membranes from cells expressing human 5-HT₂A receptors, [³H]ketanserin (radioligand), test compound, assay buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Incubate the receptor membranes with various concentrations of this compound and a fixed concentration of [³H]ketanserin.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

B. Monoamine Transporter Inhibition Assay

  • Principle: To assess the ability of the compound to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Method: Use commercially available kits or cell lines expressing the respective transporters. Typically involves measuring the uptake of a fluorescent or radioactive substrate in the presence and absence of the test compound.

C. Antimicrobial Susceptibility Testing

  • Principle: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., E. coli, S. aureus).

  • Method: Broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clarity.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeMetricResult (Hypothetical)
5-HT₂A ReceptorRadioligand BindingKᵢ (nM)150
5-HT₂C ReceptorRadioligand BindingKᵢ (nM)450
Serotonin Transporter (SERT)Substrate UptakeIC₅₀ (µM)> 10
Dopamine Transporter (DAT)Substrate UptakeIC₅₀ (µM)> 10
S. aureusBroth MicrodilutionMIC (µg/mL)64
E. coliBroth MicrodilutionMIC (µg/mL)128

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a moderately potent ligand at the 5-HT₂A receptor with some selectivity over the 5-HT₂C receptor and weak activity at the monoamine transporters. It also shows modest antibacterial activity. Such a profile would justify further investigation into its functional activity (agonist vs. antagonist) at serotonin receptors and optimization of the structure to improve antimicrobial potency.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound should be viewed as a starting point. The SAR of related 4-alkoxy-amphetamines provides a roadmap for further analog synthesis.[6]

  • Varying the Alkoxy Group: Synthesizing analogs with different alkoxy groups (e.g., methoxy, propoxy, isopropoxy) at the 4-position can modulate lipophilicity and receptor affinity.[6][9]

  • Modifying the Amine: N-alkylation or N-acylation could alter the compound's pharmacological profile and pharmacokinetic properties.

  • Aromatic Substitution: Introducing other substituents on the phenyl ring could probe interactions with the receptor binding pocket.

By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile and potentially identify lead compounds with improved potency, selectivity, and therapeutic potential.

Conclusion

This compound represents an under-explored chemical entity with a promising structural framework for medicinal chemistry research. Its position within the broader class of substituted phenethylamines suggests a high probability of bioactivity, particularly within the central nervous system. The protocols and theoretical framework provided in these notes are designed to empower researchers to systematically synthesize, characterize, and screen this compound, thereby unlocking its potential as a novel scaffold for drug discovery.

References

  • Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • Wikipedia. Substituted phenethylamine. Available from: [Link]

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. Available from: [Link]

  • AA Blocks. amine. Available from: [Link]

  • Wikipedia. para-Ethoxyamphetamine. Available from: [Link]

  • Google Patents.WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PubChem. (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE. Available from: [Link]

  • ACS Publications. Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Available from: [Link]

  • Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Available from: [Link]

  • PubMed Central. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Available from: [Link]

Sources

Application Note & Protocols: 2-(4-Ethoxyphenyl)propan-2-amine as a Strategic Building Block for the Synthesis of Non-Ester Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of insecticide resistance necessitates the continuous development of novel and effective pest control agents. The synthetic pyrethroids represent a cornerstone of modern crop protection, and within this class, non-ester pyrethroids like Etofenprox offer distinct advantages in terms of stability and activity. This application note establishes 2-(4-Ethoxyphenyl)propan-2-amine as a valuable and strategic starting material for the synthesis of Etofenprox. We provide a comprehensive guide for researchers, covering the physicochemical properties and handling of this building block, and detail robust, step-by-step protocols for its conversion into the key intermediate, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, and subsequent etherification to yield the final active ingredient. This document serves as a practical resource for synthetic chemists in the agrochemical industry, aiming to streamline the development of next-generation insecticides.

Introduction

The challenge of global food security is intrinsically linked to the effective management of insect pests. For decades, synthetic pyrethroids have been a critical tool for farmers, valued for their high efficacy, broad-spectrum activity, and low mammalian toxicity. However, the emergence of resistant pest populations threatens their long-term viability. Etofenprox stands out within this class as it lacks the ester linkage common to most pyrethroids, a feature that contributes to its enhanced stability in various environmental conditions.[1] The insecticidal and acaricidal properties of Etofenprox are well-documented.[1]

The core of the Etofenprox molecule is the 2-(4-ethoxyphenyl)-2-methylpropyl ether moiety.[1] The synthesis of this key fragment typically relies on the availability of its corresponding alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[2] This application note focuses on the utility of this compound, a structurally related primary amine, as a versatile and accessible building block for the synthesis of this crucial alcohol intermediate. By providing detailed, field-tested protocols, we illustrate a clear and efficient synthetic pathway from the amine to the final Etofenprox insecticide, offering a valuable strategic approach for agrochemical research and development professionals.

Part 1: Characterization of the Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. This compound, typically available as its hydrochloride salt for improved stability and handling, serves as our primary building block.

Physicochemical Properties

The key properties of the starting material are summarized below for easy reference during experimental planning.

PropertyValueSource(s)
Product Name This compound hydrochloride
CAS Number 153002-40-5 (Free Base)[3][4]
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
Appearance Solid
SMILES String NC(C)(C)C(C=C1)=CC=C1OCC.[H]Cl
InChI Key VNGIGROHYNDLSD-UHFFFAOYSA-N
Safety & Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar amines and reagents used in the proposed synthesis indicate the following necessary precautions.

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Precautionary Statements :

    • Prevention : Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5]

    • Response :

      • IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

    • Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

    • Disposal : Dispose of contents/container to an approved waste disposal plant.[5]

Causality Behind Experimental Choices: The use of personal protective equipment (PPE) is non-negotiable. The protocols described involve strong acids, bases, and flammable solvents, necessitating the use of a chemical fume hood for all manipulations.

Part 2: Synthetic Application & Protocols

Target Molecule: Etofenprox

Etofenprox is a potent insecticide that acts as a modulator of insect sodium channels, leading to paralysis and death. Its unique non-ester pyrethroid structure makes it an important target for synthesis.

Synthetic Strategy Overview

The proposed pathway leverages this compound as a precursor to the key alcohol intermediate, which is then coupled with the appropriate benzyl halide to form the final product. This two-stage approach provides a clear and manageable workflow.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A This compound (Starting Material) B 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (Key Alcohol Intermediate) A->B Protocol 1: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D Etofenprox (Final Insecticide) B->D Protocol 2: Williamson Ether Synthesis (NaH, THF) C 3-Phenoxybenzyl Bromide C->D G cluster_protocol1 Protocol 1: Detailed Workflow cluster_protocol2 Protocol 2: Detailed Workflow P1_Start Dissolve Amine HCl in H₂O/H₂SO₄ P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Add Add NaNO₂(aq) (Keep T < 5 °C) P1_Cool->P1_Add P1_Stir Stir & Warm to RT P1_Add->P1_Stir P1_Extract Extract with Et₂O P1_Stir->P1_Extract P1_Wash Wash with H₂O, NaHCO₃, Brine P1_Extract->P1_Wash P1_Dry Dry & Concentrate P1_Wash->P1_Dry P1_End Purify (Yields Alcohol Intermediate) P1_Dry->P1_End P2_Start Prepare NaH in Anhydrous THF P2_Cool Cool to 0 °C P2_Start->P2_Cool P2_Add_Alcohol Add Alcohol Intermediate P2_Cool->P2_Add_Alcohol P2_Stir Stir to form Alkoxide P2_Add_Alcohol->P2_Stir P2_Add_Bromide Add 3-Phenoxybenzyl Bromide P2_Stir->P2_Add_Bromide P2_Reflux Reflux 4-6h P2_Add_Bromide->P2_Reflux P2_Quench Quench with NH₄Cl P2_Reflux->P2_Quench P2_Extract Extract with EtOAc P2_Quench->P2_Extract P2_Wash Wash & Dry P2_Extract->P2_Wash P2_End Purify (Yields Etofenprox) P2_Wash->P2_End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Ethoxyphenyl)propan-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. Our goal is to provide practical, experience-driven advice grounded in solid chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary carbinamine, typically begins with the corresponding ketone, 4-ethoxyphenylacetone. The conversion of this ketone to the desired primary amine is most commonly achieved through reductive amination. The two primary methods discussed here are the Leuckart reaction and catalytic or direct reductive amination.

Synthetic Method Reagents Typical Conditions Advantages Common Challenges
Leuckart Reaction Ammonium formate or Formamide, Formic AcidHigh temperatures (120-185°C)[1][2]Inexpensive reagents, one-pot procedureHigh temperatures, formation of N-formyl intermediate, potential for numerous side products[3][4]
Reductive Amination Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)[5][6]Milder conditions, often room temperatureHigher selectivity, milder conditions, better for sensitive substratesMore expensive reagents, potential for incomplete reaction or ketone reduction

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield is very low after performing a Leuckart reaction. What are the likely causes?

A1: Low yields in the Leuckart reaction are a common issue, often stemming from its demanding conditions.[1] Here are the primary causes and solutions:

  • Incomplete Reaction: The Leuckart reaction requires high temperatures (often >160°C) and sufficient time to drive the reaction to completion.[1] Ensure your reaction temperature is maintained and consider extending the reaction time. Monitor the reaction via TLC (Thin Layer Chromatography) by taking aliquots, hydrolyzing the N-formyl intermediate with HCl, and spotting against the starting ketone.

  • Suboptimal Reagent Ratio: The ratio of the ammonia/formic acid source to the ketone is critical. An excess of the formamide or ammonium formate is typically required.[3] Using ammonium formate is often reported to give better yields than formamide alone.[1]

  • Side Reactions: At high temperatures, the starting ketone (4-ethoxyphenylacetone) can undergo self-condensation reactions (aldol-type) leading to high-molecular-weight, often tarry, by-products.[3] Proper temperature control is crucial to minimize this.

  • Incomplete Hydrolysis: The direct product of the Leuckart reaction is the N-formyl amide of the target amine. This intermediate must be hydrolyzed (typically with strong acid like HCl) to yield the final primary amine. If hydrolysis is incomplete, your yield of the free amine will be low. Ensure you use a sufficient excess of acid and adequate reflux time for the hydrolysis step.

Q2: I see a significant peak in my GC-MS analysis at M+161 (or M+175 for the N-formyl adduct) above my product's mass. What is this impurity?

A2: This is almost certainly the N,N-di-[1-(4-ethoxyphenyl)propan-2-yl]amine , a secondary amine impurity. It forms when the primary amine product reacts with another molecule of the intermediate imine before it can be reduced.

This is a well-documented impurity in both Leuckart and other reductive amination methods.[4][7]

Mechanism of Secondary Amine Formation:

impurity_formation cluster_0 Primary Amine Formation cluster_1 Impurity Pathway Ketone 4-Ethoxyphenylacetone Imine Intermediate Iminium Ion Ketone->Imine + NH₃, - H₂O Product Product This compound Imine->Product + [H⁻] (Reduction) Imine_Imp Intermediate Iminium Ion Product->Imine_Imp + Ketone, - H₂O Impurity Secondary Amine Impurity Imine_Imp->Impurity + [H⁻] (Reduction)

Caption: Formation of secondary amine impurity.

How to Minimize Secondary Amine Formation:
  • Use an Excess of the Ammonia Source: In direct reductive amination, using a large excess of the ammonia source (e.g., ammonium acetate) can outcompete the primary amine product for reaction with the ketone/imine intermediate.

  • Control the Rate of Reduction: In a stepwise reductive amination, ensure the imine is fully formed before introducing the reducing agent. In a direct (one-pot) reaction, using a mild reducing agent like sodium triacetoxyborohydride (STAB) is beneficial as it reduces the imine faster than it reduces the ketone, allowing the imine to form efficiently.[5]

Q3: My reaction mixture turned dark brown/black, and I have a lot of tarry residue. How do I clean up my product?

A3: Dark coloration and polymerization are characteristic of Leuckart reactions or reductive aminations that have been overheated or run for too long.[3]

Purification Protocol:
  • Acid-Base Extraction: This is the most effective way to separate the basic amine product from neutral starting materials and non-basic polymeric gunk.

    • After the reaction, allow the mixture to cool. If you performed a Leuckart reaction, first complete the acidic hydrolysis step.

    • Dilute the mixture with water and a non-polar organic solvent (e.g., Toluene, DCM, or Ethyl Acetate).

    • Make the aqueous layer strongly basic (pH > 12) using 20-50% NaOH or KOH. Caution: This will be exothermic. Perform this step in an ice bath.

    • The free amine will move into the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: The crude, free-based amine can be purified by vacuum distillation. This is highly effective at removing colored, high-boiling-point impurities.

  • Column Chromatography: If distillation is not feasible or does not yield a pure product, column chromatography on silica gel can be used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) with 1-2% triethylamine (to prevent the amine from streaking on the acidic silica) is a good starting point.

Q4: My reductive amination with NaBH₃CN stalled. My TLC shows a lot of remaining starting ketone. What happened?

A4: This is a common issue when the reaction conditions are not optimal for imine formation.

  • Incorrect pH: Sodium cyanoborohydride (NaBH₃CN) is most effective and stable under mildly acidic conditions (pH 4-6).[5][7] If the solution is too neutral or basic, imine formation is slow. If it's too acidic, the starting amine source will be fully protonated and non-nucleophilic. Add a small amount of acetic acid to catalyze imine formation.

  • Presence of Water: The formation of the imine from the ketone and ammonia is a condensation reaction that releases water. If there is too much water present in the solvent, it can inhibit the reaction by Le Chatelier's principle. While some protocols use protic solvents, using an anhydrous solvent like methanol or ethanol is often best. Adding molecular sieves can also help to scavenge water and drive the equilibrium towards the imine.

  • Deactivated Reducing Agent: Ensure your NaBH₃CN is fresh. It can degrade over time, especially if not stored under anhydrous conditions.

Key Impurity Profile & Identification

Impurity Chemical Name Typical Mass (EI-MS) Formation Mechanism Identification Notes
Starting Material 4-Ethoxyphenylacetone178.23 g/mol Incomplete reactionMatches starting material standard by GC/TLC.
Alcohol By-product 1-(4-Ethoxyphenyl)propan-2-ol180.25 g/mol Direct reduction of the ketone carbonyl[5]Common in reductive aminations using strong reducing agents (e.g., NaBH₄). Less common with imine-selective agents like NaBH₃CN.
N-Formyl Adduct N-[1-(4-ethoxyphenyl)propan-2-yl]formamide207.27 g/mol Intermediate of the Leuckart reaction[8]Will be the major component before acid hydrolysis in a Leuckart synthesis.
Secondary Amine N,N-di-[1-(4-ethoxyphenyl)propan-2-yl]amine339.51 g/mol Reaction of product amine with the imine intermediate[4][7]High molecular weight peak in GC-MS. Can be confirmed by synthesizing a small amount as a standard.

Analytical & Purification Protocols

Protocol 1: In-Process TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 70:30 Hexane:Ethyl Acetate. Add 1% triethylamine to the eluent to get sharp spots for amines.

  • Visualization:

    • UV Light (254 nm): The aromatic ring will be UV active.

    • Ninhydrin Stain: Develops a purple/blue color with primary and secondary amines upon heating. This is excellent for visualizing the product.

    • Potassium Permanganate Stain: A general stain for organic compounds.

Protocol 2: General Reductive Amination using NaBH(OAc)₃

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild and highly selective reagent.[5]

protocol_workflow start Dissolve Ketone & NH₄OAc in Dichloromethane (DCM) stir Stir for 30 min at Room Temp start->stir add_stab Add NaBH(OAc)₃ portion-wise stir->add_stab react Stir overnight at Room Temp add_stab->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

Sources

Optimizing reaction conditions for "2-(4-Ethoxyphenyl)propan-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Ethoxyphenyl)propan-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies for this important synthesis. We will explore both the classical Leuckart reaction pathway and a modern, milder reductive amination approach, offering solutions to common experimental challenges.

Synthesis Overview & Core Pathways

This compound is a primary amine structurally related to other pharmacologically relevant compounds. Its synthesis is most commonly achieved via the reductive amination of the corresponding ketone, 4-ethoxyacetophenone. This transformation involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the target amine.

Two primary methodologies are discussed in this guide:

  • Method A: The Leuckart Reaction. A classical, one-pot method that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. It is known for its operational simplicity but is often hampered by the need for high reaction temperatures and the formation of a stable N-formyl intermediate.

  • Method B: Modern Reductive Amination. A milder, more selective approach using an ammonia source (like ammonium acetate) to form the imine in situ, followed by reduction with a chemical hydride reagent such as Sodium Cyanoborohydride (NaBH₃CN). This method avoids the harsh conditions of the Leuckart reaction.

The overall synthetic transformation is illustrated below.

G Ketone 4-Ethoxyacetophenone Amine This compound Ketone->Amine Reductive Amination Reagents [1] Ammonia Source [2] Reducing Agent

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Protocol A: Leuckart Reaction using Ammonium Formate

This protocol is a two-step procedure involving the initial formation of the N-formyl intermediate followed by acidic hydrolysis to yield the free amine.[1][2][3]

Step A1: Synthesis of N-[2-(4-ethoxyphenyl)propan-2-yl]formamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, add 4-ethoxyacetophenone (1 equiv.) and ammonium formate (4-5 equiv.). Note: Using a significant excess of ammonium formate drives the reaction to completion.[2]

  • Heating: Heat the mixture to 160-185°C. The reaction is typically conducted neat (without a solvent). The high temperature is necessary to facilitate the decomposition of ammonium formate into ammonia and formic acid, which act as the aminating and reducing agents, respectively.[2][4]

  • Reaction Monitoring: Maintain the temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic phase for the disappearance of the starting ketone.

  • Work-up (I): Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the flask and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-[2-(4-ethoxyphenyl)propan-2-yl]formamide, which can be purified by column chromatography or used directly in the next step.

Step A2: Hydrolysis to this compound

  • Hydrolysis Setup: To the crude N-formyl intermediate from the previous step, add a 10-15% aqueous solution of hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100°C) for 2-4 hours. This step hydrolyzes the formamide to the free amine hydrochloride salt.[1]

  • Basification: After cooling to room temperature, carefully neutralize the acidic solution by adding a base, such as a concentrated sodium hydroxide (NaOH) solution, until the pH is greater than 10. This converts the amine salt into the free base.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by vacuum distillation or column chromatography.

Protocol B: Milder Reductive Amination using NaBH₃CN

This one-pot protocol avoids high temperatures and the stable formyl intermediate, offering a more direct route to the amine.[5][6][7]

  • Reaction Setup: To a round-bottom flask, add 4-ethoxyacetophenone (1 equiv.) and a large excess of ammonium acetate (e.g., 10 equiv.) in anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed (e.g., to 40-50°C) to accelerate this step.

  • Reduction: Cool the mixture in an ice bath. In a single portion, add Sodium Cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.). Safety Note: NaBH₃CN is toxic and can release hydrogen cyanide gas under strongly acidic conditions. Handle with appropriate care in a well-ventilated fume hood.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Washing and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Start Low or No Yield? Check_Method Which Method? Start->Check_Method Leuckart Method A: Leuckart Check_Method->Leuckart Modern Method B: Modern Check_Method->Modern L_Temp Temperature Too Low? (<160°C) Leuckart->L_Temp Check Reaction Conditions L_Formyl N-Formyl Intermediate Still Present? Leuckart->L_Formyl Check Product Composition M_Imine Imine Formation Failed? Modern->M_Imine Check Starting Material M_Reducer Reducing Agent Inactive? Modern->M_Reducer Check Reagents M_pH Incorrect pH? Modern->M_pH Check Reaction Conditions L_Decomp Thermal Decomposition? L_Temp->L_Decomp If Temp was >190°C L_Hydrolysis Incomplete Hydrolysis L_Formyl->L_Hydrolysis Yes

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q1: My Leuckart reaction (Method A) resulted in a very low yield of the final amine, even after the hydrolysis step. What went wrong?

A1: Low yield in the Leuckart reaction is a common issue. Here are the primary causes and solutions:

  • Cause 1: Insufficient Temperature. The reaction requires high temperatures (160-185°C) to proceed efficiently.[2][4] If your temperature was too low, the formation of the N-formyl intermediate would be slow and incomplete.

    • Solution: Ensure your heating mantle and thermometer are calibrated. Maintain a steady temperature within the recommended range.

  • Cause 2: Incomplete Hydrolysis. The N-formyl intermediate is very stable. If the acidic hydrolysis step (A2) is too short or the acid is not concentrated enough, a significant portion of your product will remain as the formamide.

    • Solution: Ensure you use a sufficiently concentrated acid (e.g., 10-15% HCl) and reflux for at least 2-4 hours. You can monitor the hydrolysis by TLC; the amine product will have a different Rf value than the formamide.

  • Cause 3: Thermal Decomposition. Conversely, excessively high temperatures (>190°C) or prolonged reaction times can lead to the decomposition of the starting material and product, resulting in tar formation.

    • Solution: Optimize the reaction time and temperature. For aromatic ketones, moderate yields are sometimes expected due to the harsh conditions.[9] If decomposition is a major issue, switching to Method B is highly recommended.

Q2: I performed the modern reductive amination (Method B), but my starting ketone was mostly unreacted. Why?

A2: This issue points to a problem with the initial imine formation.

  • Cause 1: Presence of Water. The formation of an imine from a ketone and ammonia is a reversible equilibrium reaction that produces water. If your reagents or solvent (methanol) are not anhydrous, the equilibrium will be pushed back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure your ammonium acetate is dry. You can also add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture during the imine formation step.

  • Cause 2: Insufficient Time for Imine Formation. The reduction step should only be initiated after the imine has had sufficient time to form.

    • Solution: Allow the ketone and ammonium acetate to stir for a longer period (even overnight) before adding the NaBH₃CN. Gentle warming can also help drive the equilibrium forward.

Q3: My reductive amination (Method B) produced the corresponding alcohol (2-(4-ethoxyphenyl)propan-2-ol) as a major byproduct. What is the cause?

A3: This indicates that your reducing agent is reducing the starting ketone faster than it is reducing the imine intermediate.

  • Cause: Incorrect Choice or Quality of Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) is specifically chosen because it is a mild reducing agent that is more selective for the protonated imine (iminium ion) than for the ketone at a slightly acidic or neutral pH.[1][8] If you used a stronger reducing agent like Sodium Borohydride (NaBH₄) without careful control, it can readily reduce the ketone.

    • Solution 1: Use NaBH₃CN as specified. It is less reactive towards the ketone carbonyl group under the reaction conditions.

    • Solution 2: If you must use NaBH₄, ensure the imine has fully formed before adding the reducing agent. Add the NaBH₄ portion-wise at a low temperature (0°C) to control the reaction.[5]

    • Solution 3: Ensure your NaBH₃CN has not degraded. Old or improperly stored reagent may have reduced activity or altered selectivity.

Q4: The purification of the final amine is proving difficult. The product seems to be contaminated. What are common impurities?

A4: Purification can be challenging due to the basic nature of the product and potential side products.

  • For Method A (Leuckart):

    • Impurity: Unhydrolyzed N-formyl intermediate.

    • Solution: Repeat the hydrolysis step or use a stronger acid/longer reflux time. Purification via column chromatography can separate the more polar formamide from the amine.

  • For Both Methods:

    • Impurity: Unreacted 4-ethoxyacetophenone.

    • Solution: An initial acidic wash during the workup can help remove the basic amine product into the aqueous layer, leaving the neutral ketone in the organic layer. After separation, the aqueous layer can be basified and re-extracted to recover the pure amine.

    • Impurity: Over-alkylation products (secondary or tertiary amines), although less common when using a large excess of the ammonia source.

    • Solution: Careful purification by column chromatography or vacuum distillation is required.

Q5: Can I use a different reducing agent for Method B? What are the advantages of Sodium Triacetoxyborohydride (STAB)?

A5: Yes, other reducing agents can be used. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an excellent and often preferred alternative to NaBH₃CN.

  • Advantages of STAB:

    • Lower Toxicity: It is non-toxic and does not produce cyanide byproducts, making it a safer choice.[2]

    • Mildness and Selectivity: Like NaBH₃CN, it is a mild reagent that selectively reduces imines and iminium ions in the presence of ketones.

    • No pH Control Needed: It is often used with a stoichiometric amount of acetic acid, which catalyzes imine formation without requiring careful pH monitoring.[2]

  • Consideration: STAB is sensitive to water and is not compatible with methanol as a solvent. The reaction should be run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

Data Summary & Parameter Comparison

The choice of synthetic method involves a trade-off between operational simplicity, safety, and efficiency. The following table summarizes the key parameters for the two discussed protocols.

ParameterMethod A: Leuckart ReactionMethod B: Modern Reductive AminationReference
Starting Materials 4-Ethoxyacetophenone, Ammonium Formate4-Ethoxyacetophenone, Ammonium Acetate
Reducing Agent Formic Acid (generated in situ)Sodium Cyanoborohydride (NaBH₃CN)[2][5]
Typical Temperature 160–185 °CRoom Temperature to 50 °C[4][5]
Reaction Time 6–18 hours12–24 hours[4]
Key Intermediate N-formyl amide (requires hydrolysis)Imine / Iminium Ion (in situ)[1][6]
Primary Advantages Operational simplicity, inexpensive reagentsMilder conditions, higher selectivity, avoids stable intermediate[1][2]
Primary Disadvantages Harsh conditions, thermal decomposition, moderate yields, extra hydrolysis stepUse of toxic NaBH₃CN, requires anhydrous conditions[8][9]

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1348. [Link]

  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Leuckart reaction - Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of Phentermine and its Derivatives. (2024). Current Organic Synthesis, 21(5), 583-594. [Link]

  • CN103772177A - Preparation method of p-methoxyacetophenone.
  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Acta Chemica Scandinavica, 47, 1047-1049. [Link]

  • reductive amination using ammonium acetate/NaBH4. The Hive. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • WO2022020910A1 - Crystalline form of phentermine hydrochloride and process for obtaining same.
  • Reductive Amination - Chemistry Steps. [Link]

  • Leuckart reaction - Grokipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for challenges in the purification of 2-(4-Ethoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific hurdles during the isolation and purification of this primary aromatic amine. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work. The basic nature of the amine functional group, combined with its aromatic structure, presents a unique set of purification challenges that require a nuanced approach.

This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding ketone (4'-ethoxypropiophenone) if the synthesis proceeds via reductive amination.

  • Over-alkylation Products: If the synthesis involves N-alkylation steps, formation of secondary or tertiary amines is possible.[1]

  • Solvent Adducts or Residual Solvents: High-boiling point solvents used in the reaction or work-up can be difficult to remove.

  • Oxidation/Degradation Products: Primary amines, particularly aromatic ones, can be susceptible to oxidative degradation, which may lead to colored impurities.[2] Proper storage under an inert atmosphere and protection from light is recommended.

Q2: What is the best initial strategy for purifying the crude product: chromatography, crystallization, or acid-base extraction?

A2: The optimal initial strategy depends on the nature of the main impurities. A good starting point is an acid-base extraction. This technique effectively removes neutral or acidic impurities by leveraging the basicity of the amine. The amine is protonated with an acid (e.g., HCl) to form a water-soluble salt, which is extracted into the aqueous phase. After separating the layers, the aqueous phase is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • When to use Acid-Base Extraction: Excellent for removing non-basic impurities.

  • When to use Chromatography: Necessary when impurities have similar basicity to the product (e.g., other amines).[3]

  • When to use Crystallization: Best as a final polishing step after initial purification by extraction or chromatography.

The following diagram illustrates a general decision-making workflow.

Purification_Decision_Tree Diagram 1: Purification Strategy Decision Tree start Crude Product Analysis (TLC, LC-MS) q1 Are major impurities non-basic/neutral? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Proceed to Chromatography q1->chromatography No (e.g., other amines) q2 Is product pure enough for use? extraction->q2 end Final Product q2->end Yes crystallization Perform Crystallization q2->crystallization No chromatography->q2 crystallization->end

Caption: A decision tree for selecting the initial purification strategy.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Chromatography Issues

Q: My amine is streaking badly on a standard silica gel column. How can I resolve this?

A: This is a classic problem when purifying basic compounds on acidic silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to poor peak shape (tailing) and potential product loss.[4]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in the solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[3]

  • Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase.

    • Amine-functionalized Silica (KP-NH): These columns have amine groups bonded to the silica surface, which shields the silanols and provides a more inert surface for amine purification, resulting in sharper peaks and better separation.[4]

    • Basic Alumina: Alumina is another option, but its activity can vary, so method development may be required.

Q: I am using reversed-phase (C18) chromatography, but my peak shape is still poor. What's wrong?

A: In standard reversed-phase chromatography (e.g., using acetonitrile/water), the amine can be partially protonated, leading to interactions with residual silanols on the C18 stationary phase.

Solutions:

  • Adjust Mobile Phase pH: To ensure the amine is in its free-base form and more hydrophobic, make the mobile phase alkaline. Adding a modifier like 0.1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will raise the pH, improving retention and peak shape.[3]

Table 1: Comparison of Chromatographic Methods for this compound

MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Normal Phase Standard Silica GelHexane/EtOAc + 1% TEAInexpensive, widely available.Risk of product loss, peak tailing without additive.[4]
Normal Phase Amine-Functionalized SilicaHexane/EtOAcExcellent peak shape, high recovery.[4]More expensive than standard silica.
Reversed Phase C18 SilicaAcetonitrile/Water + 0.1% TEAGood for polar impurities, easy to transpose from LC-MS.[5]Requires alkaline pH for good peak shape, solvent removal can be energy-intensive.[3]
Crystallization & Recrystallization Issues

Q: I've isolated my amine, but it refuses to crystallize and keeps "oiling out." What can I do?

A: "Oiling out" occurs when the solute's solubility is exceeded, but the molecules lack the proper orientation or energy to form a stable crystal lattice. This is common with impure compounds or when cooling a solution too quickly.[6]

Solutions:

  • Convert to a Salt: This is often the most effective strategy. React your amine with an acid (e.g., HCl in ether, or trichloroacetic acid) to form the corresponding ammonium salt.[7][8] Salts often have much higher melting points and well-defined crystal structures, making them easier to crystallize. The pure salt can be isolated and, if needed, the free amine can be regenerated.

  • Slow Down the Process: Rapid cooling promotes supersaturation too quickly. Allow the solution to cool slowly to room temperature, and then place it in the fridge. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[6]

  • Use a Seeding Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[9]

  • Try a Different Solvent System: Use a solvent in which the amine is soluble when hot but poorly soluble when cold. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy (the cloud point), then add a drop of the good solvent to clarify and allow it to cool slowly.[9]

Extraction & Work-up Issues

Q: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?

A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.

Solutions:

  • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Patience: Allow the mixture to stand undisturbed for an extended period.

  • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

Part 3: Key Experimental Protocols

Protocol 1: Purification via Trichloroacetic Acid (TCA) Salt Formation

This protocol is highly effective for separating the target amine from neutral impurities.[8]

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate or diethyl ether) in which the amine is soluble but the salt will be poorly soluble.

  • Precipitation: Slowly add a solution of trichloroacetic acid (1.1 eq) in the same solvent to the stirred amine solution.

  • Crystallization: The amine-TCA salt should precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Regeneration of Free Amine (Optional):

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to pH > 12 by adding 2M NaOH.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Acid_Salt_Purification Diagram 2: Workflow for Purification via Salt Formation cluster_0 Salt Formation & Isolation cluster_1 Free Amine Regeneration step1 Dissolve Crude Amine in Organic Solvent step2 Add Trichloroacetic Acid (TCA) Solution step1->step2 step3 Precipitated Amine-TCA Salt Forms step2->step3 step4 Isolate Salt by Filtration step3->step4 step5 Dissolve Salt in Water step4->step5 If free amine is needed step6 Basify with NaOH to pH > 12 step5->step6 step7 Extract with Organic Solvent step6->step7 step8 Dry & Concentrate to yield Pure Amine step7->step8

Caption: A step-by-step workflow for amine purification via salt crystallization.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is ideal for separating the target amine from other basic or closely related impurities.[4]

  • Column Selection: Choose an appropriately sized amine-functionalized silica cartridge based on your sample mass (typically a 1:30 to 1:100 sample-to-sorbent ratio).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or a low polarity mixture like 98:2 Hexane/Ethyl Acetate).

  • Elution: Run a linear gradient from a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 98:2) to a higher polarity mobile phase (e.g., Hexane/Ethyl Acetate 50:50). The exact gradient will need to be developed using Thin Layer Chromatography (TLC) first.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Teledyne ISCO. (2012).
  • American Chemical Society. (n.d.).
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • ResearchGate. (2024).
  • Teledyne ISCO. (2023).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.).
  • University of York. (n.d.).
  • Organic Syntheses. (n.d.).
  • Beilstein Journals. (n.d.).
  • BenchChem. (2025).

Sources

Improving yield and purity of "2-(4-Ethoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Ethoxyphenyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges, enhance experimental outcomes, and ensure the highest standards of product quality. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Synthesis & Yield Optimization

This section addresses common questions and issues arising during the chemical synthesis of this compound, focusing on two primary synthetic routes: the Ritter Reaction and Reductive Amination.

FAQ: Synthesis Pathways
Q1: What are the most reliable methods for synthesizing this compound?

The synthesis of a sterically hindered tertiary amine like this compound is typically approached via two robust methods:

  • The Ritter Reaction: This is often the preferred method for tertiary amines. It involves the reaction of a substrate capable of forming a stable tertiary carbocation with a nitrile, followed by hydrolysis of the resulting N-alkyl amide intermediate.[1][2] For this target molecule, the logical precursor is 2-(4-ethoxyphenyl)propan-2-ol.

  • Reductive Amination: This classic C-N bond-forming reaction involves condensing a ketone (4-ethoxyacetophenone) with an ammonia source, followed by reduction of the intermediate imine.[3][4] While versatile, forcing the reaction to produce a hindered tertiary amine can be challenging and may require specific catalysts or conditions.

Troubleshooting Guide: The Ritter Reaction

The Ritter reaction is a powerful method but requires careful control of strongly acidic conditions.[5][6]

Q2: My Ritter reaction yield is low. What are the likely causes and how can I fix them?

Low yields in a Ritter reaction often trace back to issues with carbocation formation, stability, or competing side reactions.

Common Causes & Solutions:

  • Incomplete Carbocation Formation: The reaction is initiated by the protonation of the alcohol and loss of water.[7] If the acid is not strong enough or is used in insufficient quantity, this equilibrium will not favor the carbocation.

    • Solution: Ensure the use of a strong, concentrated acid like sulfuric acid (H₂SO₄). The reaction should be conducted under anhydrous conditions, as water can hydrolyze the intermediate nitrilium ion prematurely.[7]

  • Carbocation Side Reactions (Elimination): The tertiary carbocation intermediate can undergo elimination to form an alkene (2-(4-ethoxyphenyl)prop-1-ene), a common and often significant byproduct.

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the initial addition of the alcohol to the acid/nitrile mixture. This minimizes the thermal energy available for the elimination pathway.

  • Insufficient Hydrolysis of the Amide Intermediate: The reaction first produces N-(2-(4-ethoxyphenyl)propan-2-yl)acetamide (when using acetonitrile). This amide must be fully hydrolyzed to yield the final amine.

    • Solution: After the initial reaction, ensure a robust hydrolysis step. This typically involves heating the reaction mixture with a strong base (e.g., NaOH) or acid (e.g., HCl) to drive the hydrolysis to completion.

Workflow: Ritter Reaction for this compound

Ritter Reaction Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up & Isolation Start 2-(4-Ethoxyphenyl)propan-2-ol + Acetonitrile Acid Add to conc. H₂SO₄ (0-10 °C) Start->Acid Reaction1 Stir at RT (Formation of Nitrilium Ion) Acid->Reaction1 Quench Quench on Ice Reaction1->Quench Aqueous Work-up Basify Basify with NaOH (aq) to pH > 12 Quench->Basify Hydrolyze Heat to Reflux (Amide Hydrolysis) Basify->Hydrolyze Extract Extract with Organic Solvent (e.g., Ether) Hydrolyze->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Product Crude Amine Product Dry->Product

Caption: Ritter reaction workflow for amine synthesis.

Troubleshooting Guide: Reductive Amination
Q3: I am attempting a reductive amination from 4-ethoxyacetophenone, but I'm getting a complex mixture of products. Why?

Reductive amination can be less selective than the Ritter reaction for this specific target.[8] Complex mixtures often arise from over-alkylation or competing reductions.

Common Causes & Solutions:

  • Formation of Secondary/Tertiary Amines: The primary amine product is nucleophilic and can react with another molecule of the ketone, leading to secondary and tertiary amine impurities.[9] This is a classic challenge in reductive aminations using ammonia.[8]

    • Solution: Use a large excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) to statistically favor the reaction of the ketone with ammonia over the product amine.[10] Alternatively, specialized catalytic systems can improve selectivity for primary amines.[11]

  • Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to an alcohol (1-(4-ethoxyphenyl)ethanol), which will not form an amine.

    • Solution: Choose a reducing agent that is more selective for the imine intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for this reason, as they are less reactive towards ketones at neutral or slightly acidic pH.[4]

Diagram: Leuckart-Type Reductive Amination Pathway

Leuckart Reaction Ketone 4-Ethoxyacetophenone C=O group Imine Intermediate Imine C=N bond Ketone->Imine Condensation (loss of H₂O) Ammonia Ammonium Formate NH₄⁺HCO₂⁻ Ammonia->Imine Ammonia source Amine Target Amine C-N bond Imine->Amine Reduction by Formate

Caption: Key steps in the Leuckart reductive amination.

Section 2: Purification & Purity Analysis

Achieving high purity is critical for any research application. This section covers troubleshooting for purification and analytical validation.

FAQ: Purification Strategies
Q4: What is the best way to purify the crude this compound?

The optimal purification strategy depends on the scale and the nature of the impurities.

  • Acid-Base Extraction: As a basic amine, an initial purification can be achieved by dissolving the crude product in an organic solvent, washing with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its salt, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer and re-extracting the pure amine.

  • Chromatography: For high purity on a lab scale, column chromatography is effective.[12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Often, a small amount of a basic modifier like triethylamine (~1%) is added to the eluent to prevent the amine from tailing on the acidic silica gel.

  • Distillation: If the primary impurities are non-volatile, vacuum distillation of the free base can be an effective purification method for larger quantities.[1]

  • Recrystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride) by treating a solution of the base with HCl. This salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Troubleshooting Guide: Purity Analysis

Accurate purity assessment is essential. HPLC, GC-MS, and NMR are the primary tools for this validation.[13]

Q5: My HPLC analysis shows multiple peaks. How do I identify them?

An impurity profile from HPLC requires systematic investigation.

Identification Strategy:

  • Analyze Starting Materials: Inject samples of your starting ketone/alcohol and key reagents to see if they co-elute with any impurity peaks.

  • Analyze Crude Reaction Mixture: Compare the crude mixture chromatogram to the purified one to see which impurities are removed by your purification protocol.

  • LC-MS Analysis: If available, use LC-MS. The mass-to-charge ratio (m/z) of each peak can provide the molecular weight of the impurity, allowing you to hypothesize its structure (e.g., unhydrolyzed amide, elimination byproduct, secondary amine dimer).

  • Forced Degradation: Subject a sample of the pure material to harsh conditions (acid, base, heat, oxidation) to see if any of the degradation products match the impurities seen in your sample.

Q6: My ¹H NMR spectrum looks "messy" and the integration is off. What should I look for?

A complex NMR spectrum suggests the presence of structurally related impurities.

Common Impurity Signals to Check For:

  • Unhydrolyzed Amide: Look for a sharp singlet around δ 2.0 ppm (the acetyl methyl group from acetonitrile) and a broad singlet for the N-H proton.

  • Elimination Byproduct: The presence of vinylic protons (signals between δ 5-6 ppm) would strongly suggest the alkene byproduct from the Ritter reaction.

  • Starting Alcohol/Ketone: Check for the characteristic signals of your starting material. For 2-(4-ethoxyphenyl)propan-2-ol, a singlet for the two methyl groups would be present.

  • Residual Solvents: Identify common solvent peaks (e.g., Dichloromethane ~δ 5.3 ppm, Diethyl Ether ~δ 3.5 and 1.2 ppm).

Table 1: Typical Analytical Parameters for Purity Assessment
TechniqueColumn/ParametersMobile Phase/Carrier GasTypical Use Case
HPLC C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Quantify purity (area %), detect non-volatile impurities.[13]
GC-MS Non-polar capillary column (e.g., DB-5ms)HeliumIdentify volatile impurities and byproducts.[13]
¹H NMR 400 MHz or higherCDCl₃ or DMSO-d₆Structural confirmation and identification of impurities.[13]

Section 3: General FAQs

Q7: How should I store this compound?

Like many primary amines, it can be sensitive to air and light. It is best stored as a free base under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at refrigerated temperatures (2-8 °C).[14] Long-term storage as a stable salt (e.g., hydrochloride) is also a good option.

Q8: Is this compound a cationic amphiphilic drug (CAD)?

Yes, based on its structure (a hydrophobic ethoxyphenyl group and a hydrophilic protonatable amine), it is considered a potential cationic amphiphilic drug. This class of compounds is known to be of interest in toxicological research for its potential to induce phospholipidosis.[12]

References

  • This compound | Research Chemical . Benchchem.

  • A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine . Benchchem.

  • Ritter reaction . Wikipedia.

  • Leuckart reaction . Wikipedia.

  • Ritter Reaction . Organic Chemistry Portal.

  • Ritter Reaction . Organic Chemistry Portal.

  • Biobased Amines: From Synthesis to Polymers; Present and Future . Chemical Reviews.

  • The Leuckart Reaction . Chemistry LibreTexts.

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation . Organic Syntheses.

  • 2-(4-Methoxyphenyl)propan-2-amine . Sigma-Aldrich.

  • Amine synthesis by reductive amination . Organic Chemistry Portal.

  • This compound hydrochloride . Sigma-Aldrich.

  • This compound . BLDpharm.

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI.

  • Reductive Amination in the Synthesis of Pharmaceuticals . ResearchGate.

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases . Frontiers in Catalysis.

  • 2-(4-Methoxyphenyl)propan-2-amine . Apollo Scientific.

  • Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine . Benchchem.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . JOCPR.

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents . Organic Reactions.

  • STUDIES ON THE LEUCKART REACTION . Semantic Scholar.

  • The Ritter reaction mechanism for the synthesis of... . ResearchGate.

Sources

Technical Support Center: Synthesis of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenethylamines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in common synthetic routes. Here, we address specific, frequently asked questions with in-depth mechanistic explanations, field-proven troubleshooting protocols, and authoritative references to ensure the integrity and reproducibility of your work.

Section 1: Reductive Amination

Reductive amination is a cornerstone for phenethylamine synthesis, typically involving the reaction of a phenylacetone derivative with an amine source in the presence of a reducing agent. While versatile, this method is prone to side reactions that can significantly impact yield and purity.

Q1: My reductive amination is producing significant amounts of a secondary amine byproduct (N,N-bis(phenethyl)amine). How can I improve selectivity for the desired primary amine?

A1: The formation of the secondary amine is a classic side reaction in reductive aminations where the newly formed primary amine acts as a nucleophile, competing with your ammonia source. [1] The primary amine can react with another molecule of the starting ketone to form a secondary imine, which is then reduced to the undesired secondary amine.

Mechanistic Insight: The core issue is a competition of rates. If the concentration of the primary amine product builds up while a significant amount of the ketone starting material is still present, the secondary amine pathway becomes favorable.

To suppress this, you must shift the equilibrium and reaction kinetics to favor the formation of the primary amine.

Troubleshooting & Protocols:

  • Utilize a Large Excess of the Amine Source: The most straightforward method is to use a large molar excess of ammonia (or ammonium salt).[1][2] This statistically favors the ketone reacting with ammonia over the primary amine product.

    • Protocol: When using methanolic ammonia, ensure the solution is saturated and freshly prepared. A 10-20 fold molar excess of ammonia relative to the ketone is recommended. For catalytic hydrogenations, conduct the reaction in a pressure vessel saturated with ammonia gas over the solvent.[2]

  • Adopt a Stepwise (Indirect) Procedure: This method separates imine formation from reduction, offering greater control.[3]

    • Protocol for Stepwise Reductive Amination:

      • Dissolve the ketone (1.0 eq) in a suitable solvent like methanol or ethanol.

      • Add the amine source (e.g., ammonium acetate, 3-5 eq) and a dehydrating agent like molecular sieves.

      • Stir the reaction at room temperature and monitor by TLC or GC-MS for the disappearance of the ketone and formation of the imine. This may take several hours.

      • Once imine formation is complete, cool the reaction to 0°C and slowly add the reducing agent (e.g., NaBH₄, 1.5 eq).

      • Stir until the imine is fully reduced, then proceed with standard aqueous workup.

  • Select the Appropriate Reducing Agent: The choice of reducing agent can influence selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and often more selective for the reduction of the protonated iminium ion over the starting carbonyl, reducing the chance of competing reactions.[3][4]

Troubleshooting Workflow for Reductive Amination Byproducts

G start Low Yield of Primary Amine byproduct Major Byproduct Observed? start->byproduct secondary_amine Secondary Amine byproduct->secondary_amine Yes alcohol Starting Alcohol byproduct->alcohol Yes no_reaction Starting Material byproduct->no_reaction Yes sol_secondary Increase NH3 Excess Adopt Stepwise Protocol secondary_amine->sol_secondary sol_alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)3) alcohol->sol_alcohol sol_no_reaction Check pH (mildly acidic) Add Dehydrating Agent Check Catalyst Activity no_reaction->sol_no_reaction

Caption: Troubleshooting decision tree for common reductive amination issues.

Q2: I'm observing the alcohol corresponding to my starting ketone as the major byproduct. Why is this happening?

A2: This indicates that your reducing agent is reducing the ketone carbonyl group faster than the imine is being formed and reduced. This is a common issue when using powerful, non-selective hydride donors like sodium borohydride (NaBH₄) in a one-pot reaction where imine formation is slow.[1]

Causality: The reaction pathway to the desired amine requires the formation of an imine intermediate. If the kinetics of imine formation are slow (due to steric hindrance, unfavorable pH, or insufficient dehydration), a potent reducing agent will simply reduce the most available electrophile—the ketone carbonyl.

Preventative Measures:

  • Prioritize Imine-Selective Reducing Agents: The most effective solution is to switch to a reducing agent that shows high selectivity for imines/iminium ions over ketones.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is stable at the mildly acidic pH (4-5) required for imine formation but rapidly reduces the protonated iminium ion.[4] Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions or during workup.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred modern reagent. It is non-toxic, mild, and highly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3] It does not require acidic conditions to be effective, though an acid catalyst can accelerate the reaction with ketones.[3]

  • Optimize Reaction pH: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, a pH that is too low will protonate the amine nucleophile, rendering it inactive.[4] The optimal pH is typically between 4 and 6. Use of ammonium acetate or addition of acetic acid can help buffer the reaction.

Comparative Table of Reducing Agents

Reducing AgentRelative StrengthSelectivity (Imine vs. Ketone)Optimal pHCommon ByproductsReference
H₂/Catalyst (Pd, Pt, Ni) StrongModerate-HighNeutral/Slightly BasicSecondary Amines, Hydrodehalogenation[1][5]
Sodium Borohydride (NaBH₄) StrongLowNeutral/BasicKetone-derived Alcohol[3][4]
Sodium Cyanoborohydride (NaBH₃CN) ModerateHighMildly Acidic (4-6)(Caution: HCN potential)[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildVery HighNeutral/AcidicMinimal[3]

Section 2: Reduction of β-Nitrostyrenes

The reduction of β-nitrostyrenes, formed from the Henry condensation of a benzaldehyde and a nitroalkane, is a powerful route to phenethylamines. However, the presence of two reducible functional groups (a nitro group and a carbon-carbon double bond) can lead to a variety of undesired intermediates and side products.

Q3: My reduction of a β-nitrostyrene is incomplete, yielding the nitroalkane or the hydroxylamine derivative. How can I drive the reaction to completion?

A3: This is a common outcome resulting from an insufficiently powerful reducing agent or incomplete reaction. The reduction of a nitrostyrene to a primary amine is a multi-electron process that proceeds through several intermediates.

Mechanistic Pathway: β-Nitrostyrene → Nitroalkane → Nitrosoalkane → Hydroxylamine → Primary Amine

If the reaction stalls, it is often at the stable nitroalkane or hydroxylamine stage.[6]

Troubleshooting & Protocols:

  • Choice of Reducing Agent is Critical:

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the complete reduction of nitrostyrenes to amines in a single step.[7] It is powerful enough to reduce both the alkene and the nitro group. Caution: LiAlH₄ reacts violently with water and protic solvents. It must be used under strictly anhydrous conditions with a suitable solvent like THF or diethyl ether.

    • Sodium Borohydride (NaBH₄) Systems: NaBH₄ alone is generally insufficient and will typically only reduce the double bond to yield the nitroalkane.[6] However, its reducing power can be enhanced with additives. A recently developed method using NaBH₄ in combination with catalytic copper(II) chloride (CuCl₂) has shown high efficacy for a one-pot reduction to the amine under milder conditions than LiAlH₄.[7][8]

    • Catalytic Hydrogenation: While effective, this method can sometimes be difficult to drive to completion and may require high pressures and specific catalysts (e.g., Pd/C) to fully reduce the nitro group.[9]

  • Ensure Sufficient Stoichiometry and Reaction Time: For powerful reductants like LiAlH₄, ensure at least 4-5 molar equivalents are used to provide enough hydrides for the multi-step reduction. Monitor the reaction by TLC until all starting material and intermediates are consumed.

Protocol for LiAlH₄ Reduction of β-Nitrostyrene:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a reflux condenser, dropping funnel, and thermometer.

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF and cool to 0°C.

  • Dissolve the β-nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to 0°C and carefully quench using the Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ether. The desired amine will be in the filtrate.

Section 3: Intramolecular & Rearrangement Side Reactions

Q4: During the synthesis of a methoxy-substituted phenethylamine under acidic conditions, I isolated a significant amount of a cyclized, heterocyclic byproduct. What is this and how can I avoid it?

A4: You are likely observing a Pictet-Spengler reaction. [10] This is an acid-catalyzed intramolecular cyclization that occurs between a β-arylethylamine and an aldehyde or ketone.[11] In your case, the newly formed phenethylamine product can react with an aldehyde source (which could be a contaminant, a byproduct, or even formaldehyde formed from trace methanol oxidation) to form a tetrahydroisoquinoline.

This side reaction is particularly prevalent when the aromatic ring of the phenethylamine is electron-rich (e.g., containing one or more methoxy or hydroxy groups), as this activates the ring towards the required intramolecular electrophilic aromatic substitution.[11]

Mechanism of Pictet-Spengler Side Reaction

G phenethylamine Phenethylamine Product imine Schiff Base / Iminium Ion phenethylamine->imine + H⁺, -H₂O aldehyde Aldehyde (R-CHO) aldehyde->imine cyclized Spirocyclic Intermediate imine->cyclized Intramolecular Electrophilic Attack product Tetrahydroisoquinoline Byproduct cyclized->product - H⁺ (Rearomatization)

Caption: Acid-catalyzed Pictet-Spengler cyclization, a common side reaction.

Preventative Strategies:

  • Avoid Strongly Acidic Conditions During Workup: When your synthesis is complete, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids, especially during extractions or purification. Use a milder acid for salt formation if required, or use a biphasic extraction with a buffered aqueous layer.

  • Purify Reagents and Solvents: Ensure that your starting materials and solvents are free from aldehyde contaminants. For example, formaldehyde can be a common impurity in methanol.

  • Control Temperature: The Pictet-Spengler reaction is often accelerated by heat.[10] Perform your workup and purification at lower temperatures if this side reaction is a persistent issue.

  • Protect the Amine: If the reaction conditions are unavoidably acidic, consider performing the synthesis with the amine nitrogen protected (e.g., as a Boc or Cbz carbamate). The protecting group can be removed in a final, non-acidic step after the main carbon skeleton is formed, thus preventing the initial imine formation required for the cyclization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, S. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link] (Note: A general review, specific link from search not available, providing a representative high-quality review)

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Guy, M., Freeman, S., Alder, J., & Brandt, S. D. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • Reductive Amination Review. (n.d.). Erowid. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Zaragoza, F. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Ethoxyphenyl)propan-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Ethoxyphenyl)propan-2-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common yet significant challenge of poor aqueous solubility with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting to work with this compound and it won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What are its expected solubility properties?

A1: This is a very common and expected observation. The chemical structure of this compound dictates its solubility behavior.

  • Structural Analysis: The molecule has a significant non-polar character due to the ethoxyphenyl group and the propane backbone. These hydrophobic regions limit its ability to favorably interact with water molecules.

  • The Basic Amine Group: The key to its behavior is the primary amine (-NH₂) group.[1] Amines are weak bases.[2] In a neutral or alkaline aqueous solution (like PBS at pH 7.4), this group is predominantly in its neutral, uncharged form (R-NH₂). This uncharged state is less water-soluble.

  • The Principle of Ionization: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] For a basic compound like this amine, decreasing the pH (making the solution more acidic) will lead to the protonation of the amine group, forming a positively charged ammonium cation (R-NH₃⁺).[5] This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1]

PropertyValueSource
Chemical Name This compound
CAS Number 153002-40-5
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Predicted Nature Basic, LipophilicStructural Analysis
Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I dilute it into my assay buffer. Why does this happen and what's the first thing I should try?

A2: This phenomenon is known as "precipitation upon dilution" and is a classic problem when working with poorly soluble compounds.[5][6]

The Causality: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6] When you create a concentrated stock in 100% DMSO, the compound is comfortably solvated. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, two things happen simultaneously:

  • The DMSO concentration is drastically lowered (e.g., from 100% to <1%).

  • The compound is suddenly exposed to an environment (water) where it is not soluble.

The aqueous buffer cannot maintain the compound in solution, causing it to crash out or precipitate.[6]

Your First Troubleshooting Step: The most direct initial strategy is to modify the pH of your final assay buffer. Given that this compound is a basic compound, lowering the pH is the most effective first step.

Quick Protocol:

  • Prepare your assay buffer as usual.

  • Using a calibrated pH meter, slowly add dilute acid (e.g., 0.1 M HCl) to titrate the buffer to a lower pH. Try a range of pH values, for example, pH 6.0, 5.0, and 4.0.

  • Attempt to dilute your DMSO stock into these pH-adjusted buffers.

  • Crucially: You must confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, antibody binding). Run a vehicle control (buffer + DMSO + acid) at each pH to establish a new baseline.

Q3: What is a systematic approach to finding the optimal solubilization strategy for my specific assay?

A3: A systematic, tiered approach saves time and resources. You should start with the simplest, least-interfering methods and only escalate to more complex solutions if necessary. The goal is to find the "gentlest" condition that achieves the required concentration while preserving the integrity of the assay.

Below is a recommended workflow for systematically troubleshooting the solubility of this compound.

Solubility_Workflow cluster_0 Systematic Solubility Optimization Workflow start Start: Compound Precipitates in Aqueous Assay Buffer ph_adjust Strategy 1: pH Modification (Titrate buffer to pH 4.0-6.5) start->ph_adjust check_ph Is compound soluble AND assay performance acceptable? ph_adjust->check_ph cosolvent Strategy 2: Co-solvent Screening (Test DMSO, Ethanol, PEG400 at 0.5-5%) check_ph->cosolvent No success Success: Proceed with Experiment check_ph->success Yes check_cosolvent Is compound soluble AND assay performance acceptable? cosolvent->check_cosolvent combine Strategy 3: Combination Approach (Optimized pH + Low % Co-solvent) check_cosolvent->combine No check_cosolvent->success Yes check_combine Is compound soluble AND assay performance acceptable? combine->check_combine advanced Strategy 4: Advanced Excipients (Cyclodextrins or Surfactants) check_combine->advanced No check_combine->success Yes check_advanced Is compound soluble AND assay performance acceptable? advanced->check_advanced check_advanced->success Yes fail Failure: Re-evaluate required concentration or consider compound modification check_advanced->fail No

Caption: A decision tree for systematically optimizing the solubility of this compound.

Q4: Which co-solvents are recommended, and what are the typical starting concentrations to test?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution, making it more hospitable to hydrophobic compounds.[7] It is critical to keep the final concentration of any co-solvent as low as possible, as they can interfere with biological systems.[8]

Here is a summary of common co-solvents to screen. Always test a range of concentrations and run parallel vehicle controls to assess the impact on your specific assay.

Co-SolventTypical Starting Range (% v/v)AdvantagesDisadvantages & Considerations
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.Can be toxic to cells, especially >0.5%.[5] May inhibit certain enzymes.
Ethanol 1% - 5%Generally well-tolerated by many biological systems.Less powerful solubilizer than DMSO. Can cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Low toxicity, commonly used in formulations.[7][9]Can increase solution viscosity. May interfere with assays involving protein-protein interactions.
N-methyl-2-pyrrolidone (NMP) 0.5% - 2%Strong solubilizer.Higher potential for toxicity; must be carefully validated for assay compatibility.[7]
Q5: pH and co-solvents aren't working well enough or are interfering with my assay. What are the next-level options?

A5: If simpler methods fail, advanced formulation excipients can be employed. These work by creating micro-environments that shield the hydrophobic compound from the bulk aqueous phase.

  • Cyclodextrins: These are sugar-based cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10] They can form an "inclusion complex" with the hydrophobic part of your compound, effectively masking it and increasing its apparent water solubility.[9][11]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.

    • Starting Protocol: Prepare a 10-50 mM solution of HP-β-CD in your assay buffer. Add your compound's DMSO stock to this solution while vortexing. This allows the complex to form before final dilution.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, allowing it to be dispersed in the aqueous buffer.[7]

    • Recommended Agents: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 are often used.[7][8]

    • Starting Protocol: Screen surfactant concentrations starting just above their known CMC (e.g., 0.01% - 0.1% w/v). As with co-solvents, extensive vehicle controls are mandatory, as surfactants can disrupt cell membranes and denature proteins.

Solubilization_Mechanisms cluster_0 Cyclodextrin Inclusion Complex cluster_1 Surfactant Micelle Formation cd Hydrophilic Exterior Lipophilic Cavity complex Soluble Complex Compound (Inside) cd->complex:f0 compound 2-(4-Ethoxyphenyl) propan-2-amine compound->cd:f1 Encapsulation micelle Hydrophilic Heads Hydrophobic Tails solubilized Micelle with Solubilized Compound micelle->solubilized compound2 Compound compound2->micelle:tail Sequestration

Caption: Mechanisms of advanced solubilizing agents.

Experimental Protocol: Solubility Screening

This protocol provides a step-by-step method for systematically testing different solubilization conditions.

Objective: To determine the optimal conditions for solubilizing this compound at a target concentration of 10 µM for a cell-based assay.

Materials:

  • This compound powder

  • DMSO (Anhydrous, cell culture grade)

  • Assay Buffer (e.g., DMEM)

  • 0.1 M HCl and 0.1 M NaOH

  • Co-solvents (Ethanol, PEG 400)

  • Sterile microcentrifuge tubes and plates

  • Calibrated pH meter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh 1.8 mg of this compound (MW: 179.26).

    • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM stock solution.

    • Vortex until fully dissolved. This is your primary stock.

  • Set Up Test Conditions (in microcentrifuge tubes):

    • Control: 999 µL Assay Buffer (pH 7.4)

    • pH Test 1: 999 µL Assay Buffer, adjusted to pH 6.0 with 0.1 M HCl

    • pH Test 2: 999 µL Assay Buffer, adjusted to pH 5.0 with 0.1 M HCl

    • Co-solvent Test 1: 989 µL Assay Buffer (pH 7.4) + 10 µL DMSO (for 1% final DMSO)

    • Co-solvent Test 2: 989 µL Assay Buffer (pH 7.4) + 10 µL Ethanol (for 1% final Ethanol)

    • Combination Test: 989 µL Assay Buffer (adjusted to pH 6.0) + 10 µL DMSO

  • Add the Compound:

    • To each tube from Step 2, add 1 µL of the 10 mM primary stock solution.

    • Crucial Technique: Pipette the 1 µL of stock directly into the buffer while the tube is actively being vortexed. This rapid dispersion minimizes localized high concentrations that cause precipitation.[6]

    • The final concentration of the compound will be 10 µM.

  • Observation and Analysis:

    • Incubate the tubes under your standard assay conditions (e.g., 37°C) for 15-30 minutes.

    • Visually inspect each tube for precipitation against a dark background. A clear solution indicates successful solubilization.

    • (Optional) For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. Aspirate the supernatant and measure the concentration using HPLC or UV-Vis spectroscopy to determine the amount of compound that remained in solution.

  • Validate Assay Compatibility:

    • Once you identify conditions that keep the compound in solution, prepare corresponding vehicle controls (e.g., Buffer at pH 6.0 + 0.1% DMSO, but without the compound).

    • Run these vehicle controls in your assay to ensure they do not affect the biological readout (e.g., cell viability, enzyme kinetics). This step is essential for data integrity.

References
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Pharmaceutical Technology. (2022-11-03). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Ideal Cures. (2020-12-21). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. [Link]

  • Shargel, L., et al. (2024). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Elder, D. P. (2010-10-01). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • ResearchGate. (2015-04-07). How can I increase the solubility to perform an enzyme assay?[Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2023-01-22). Advanced Properties of Amines. [Link]

Sources

Technical Support Center: Method Refinement for Chiral Separation of 2-(4-Ethoxyphenyl)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-(4-ethoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective analysis and purification of this compound. As a primary aromatic amine structurally related to amphetamine analogs, its separation presents specific challenges that require a nuanced approach.[1][2] This document provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to empower you to achieve robust, high-resolution separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of method development.

Q1: What is the most effective starting point for separating the enantiomers of this compound?

A: The most effective starting point is to screen the racemic compound on several polysaccharide-based chiral stationary phases (CSPs) using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][3] These platforms provide the highest probability of achieving a successful initial separation due to their broad selectivity for a wide range of chiral compounds, including aromatic amines.[1]

Q2: Which specific type of chiral stationary phase (CSP) chemistry is most recommended?

A: Polysaccharide-based CSPs, specifically those derived from amylose and cellulose phenylcarbamates, are highly recommended.[1][3] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors have demonstrated excellent performance for this class of compounds.[3][4] Crown ether-based CSPs are also highly effective for primary amines but typically require strongly acidic mobile phases, which can be a limitation for preparative scale-up.[4][5][6]

Q3: What are the typical mobile phase systems used for this compound?

A: The choice of mobile phase is intrinsically linked to the chromatographic mode:

  • Normal Phase (NP): Typically consists of a non-polar alkane (like hexane or heptane) with a polar alcohol modifier (like ethanol or isopropanol).[5]

  • Reversed-Phase (RP): Uses aqueous buffers mixed with organic solvents like acetonitrile or methanol. For basic amines, high-pH mobile phases are often more effective at producing sharp, symmetrical peaks.[1]

  • Polar Organic (PO): Employs polar organic solvents, such as acetonitrile with an alcohol modifier (e.g., methanol or ethanol).[5]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase component with a polar co-solvent, typically an alcohol like methanol.[7][8]

Q4: Why are mobile phase additives essential for separating this basic amine?

A: As a primary amine, this compound is basic. This basicity leads to strong, undesirable secondary interactions with residual acidic silanol groups present on the surface of silica-based CSPs.[9] These interactions cause significant peak tailing, which compromises resolution and quantification.[9][10] To counteract this, a competing basic additive (e.g., diethylamine, triethylamine) is added to the mobile phase. This additive effectively "shields" the analyte from the active silanol sites, resulting in improved peak symmetry and better overall chromatography.[9][11]

Q5: Should I use HPLC or SFC for this separation?

A: Both techniques are viable, and the choice depends on your laboratory's goals and instrumentation.

  • HPLC is a robust and universally available technique. Method development is well-understood, and it can be applied in multiple modes (NP, RP, PO).

  • SFC is a modern alternative that offers significant advantages in speed and environmental impact.[8][12] Due to the low viscosity of supercritical CO₂, SFC allows for much higher flow rates without a proportional increase in backpressure, leading to faster separations and higher throughput.[13] It is also considered a "greener" technique due to the reduction in organic solvent consumption.[8] For chiral separations, SFC often provides unique or enhanced selectivity compared to HPLC.[13]

Section 2: Recommended Starting Protocols

These protocols provide validated starting points for your method development. They are designed to be robust and have a high likelihood of success.

Protocol 1: Reversed-Phase HPLC Method (High pH)

This method is recommended for its excellent peak shape for basic analytes and overall robustness.[1]

ParameterRecommended ConditionRationale & Expert Notes
Chiral Column Polysaccharide-based, e.g., Cellulose tris(3,5-dimethylphenylcarbamate)This selector chemistry has proven highly effective for aromatic amines.[3][4]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions providing a good balance of efficiency and sample capacity.
Mobile Phase Acetonitrile / 10 mM Ammonium Bicarbonate in Water (pH 9.5) (50:50, v/v)The high pH ensures the analyte is in its neutral, free-base form, minimizing silanol interactions and peak tailing.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be optimized for better resolution (lower flow) or faster analysis (higher flow).
Temperature 25 °CTemperature can influence chiral recognition; starting at ambient is standard.[9] Screening at different temperatures (e.g., 15°C, 40°C) is a valuable optimization step.
Detection UV at 225 nm or 275 nmBased on the ethoxyphenyl chromophore. Wavelength should be optimized for your specific system.
Sample Prep Dissolve racemate in mobile phase to a concentration of 0.5 - 1.0 mg/mL.[1]Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.[9]
Protocol 2: Supercritical Fluid Chromatography (SFC) Method

This method is recommended for high-throughput screening and rapid analysis, offering a green chemistry advantage.[6][8][14]

ParameterRecommended ConditionRationale & Expert Notes
Chiral Column Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilizedImmobilized CSPs are highly robust and compatible with a wider range of solvents, making them ideal for SFC.[4]
Dimensions 150 x 4.6 mm, 3 µmShorter columns with smaller particles are common in SFC to leverage the high-speed advantage.
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Diethylamine (DEA)Methanol is a common and effective polar modifier. The basic additive (DEA) is critical for good peak shape of the amine analyte.[11]
Gradient Isocratic, 15-25% Methanol w/ DEAStart with a screening run at a moderate co-solvent percentage. The optimal percentage will balance retention and resolution.
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC due to the low viscosity of the mobile phase.[13]
Back Pressure 150 barMaintaining sufficient back pressure ensures the CO₂ remains in its supercritical state.
Temperature 40 °CA slightly elevated temperature is common in SFC to ensure mobile phase homogeneity and improve kinetics.
Detection UV-PDA (210-400 nm)Provides comprehensive spectral data.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I'm seeing poor or no resolution (Resolution, Rs < 1.5) between the enantiomers.

  • Underlying Cause: The chiral stationary phase (CSP) and mobile phase combination is not providing sufficient stereoselective interactions for the analyte.[9]

  • Troubleshooting Workflow:

    • Confirm System Suitability: First, ensure your HPLC/SFC system and column are performing as expected by running a standard test mix for the column. This rules out instrument or column health issues.

    • Modify Mobile Phase Composition:

      • Change the Alcohol Modifier: The type of alcohol (Methanol, Ethanol, Isopropanol) can dramatically alter selectivity. In both NP and SFC, switching from Methanol to Ethanol or Isopropanol can significantly impact chiral recognition.

      • Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier or co-solvent. A lower percentage generally increases retention and can sometimes improve resolution by allowing more time for interaction with the CSP.[9]

    • Change the Additive: While DEA is a good starting point, other amines like triethylamine (TEA), butylamine, or even ethanolamine can offer different selectivity and peak shapes.[5][11]

    • Screen Different CSPs: If mobile phase optimization fails, the chosen CSP may not be suitable. Screen a range of polysaccharide columns with different selectors (e.g., if you started with cellulose, try an amylose-based phase) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate).

    • Adjust Temperature: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Temperature affects the thermodynamics of the interaction and can have a significant, though sometimes unpredictable, effect on resolution.[9]

Problem 2: My peaks are showing severe tailing (Tailing Factor, Tf > 2.0).

  • Underlying Cause: This is the most common issue for basic amines and is almost always caused by secondary ionic interactions between the protonated amine analyte and acidic silanol groups on the silica support.[9][10] It can also be a sign of column overload.[15]

  • Troubleshooting Workflow:

    • Increase Basic Additive Concentration: The first step is to increase the concentration of your basic additive (e.g., DEA, TEA) in the mobile phase. Try increasing it incrementally from 0.1% to 0.5%.[11] This provides more competition for the active silanol sites.

    • Switch to a More Effective Additive: Some additives are better at masking silanols than others. For example, ethylenediamine (EDA) or 2-aminoethanol (AE) can dramatically improve peak symmetry for certain compounds where DEA is less effective.[11]

    • Check for Overload: Reduce the sample concentration by a factor of 5 or 10. Chiral stationary phases have a limited number of selective binding sites and can be overloaded more easily than achiral phases, which characteristically results in tailing peaks.[15]

    • Use a High-pH Reversed-Phase Method: If working in reversed-phase, ensure your mobile phase pH is at least 2 units above the pKa of your analyte. This keeps the amine in its neutral form, preventing ionic interactions with silanols.

    • Use a Modern, High-Purity Silica Column: Columns packed with newer, Type B, or hybrid silica have fewer accessible silanol groups and are less prone to causing peak tailing.[10]

Problem 3: My retention times are unstable and drifting.

  • Underlying Cause: This is typically due to insufficient column equilibration with the mobile phase or changes in the mobile phase composition over time.[9]

  • Troubleshooting Workflow:

    • Ensure Thorough Equilibration: Chiral columns, especially when additives are used, can require extended equilibration times. When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[9]

    • Check for Mobile Phase Evaporation: The more volatile components of your mobile phase (e.g., hexane in NP, acetonitrile in RP) can evaporate over the course of a long sequence, changing the composition and causing retention to shift. Ensure solvent bottles are properly covered and prepare fresh mobile phase daily.

    • Degas the Mobile Phase: Ensure your mobile phase is properly degassed (e.g., via sonication, sparging) to prevent the formation of air bubbles in the pump, which can cause flow rate fluctuations and retention time instability.[9]

    • Verify Temperature Stability: Ensure your column compartment is maintaining a stable temperature, as fluctuations can lead to retention shifts.

Problem 4: I am experiencing unusually high column backpressure.

  • Underlying Cause: High backpressure is most often caused by a blockage in the system, typically at the inlet frit of the guard column or analytical column.[16][17]

  • Troubleshooting Workflow:

    • Identify the Source: Systematically disconnect components to isolate the source of the pressure. Start by disconnecting the column from the injector; if the pressure drops to normal, the blockage is in the column. If not, the issue is upstream (tubing, injector).

    • Reverse-Flush the Column: If the column is the source, try disconnecting it and reversing the flow direction, flushing to waste with a compatible solvent (like isopropanol). This can often dislodge particulate matter from the inlet frit.[17] Caution: Only do this if the column manufacturer's instructions permit it.

    • Check Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the frit.

    • Use a Guard Column/In-line Filter: Always use a guard column or an in-line filter to protect the more expensive analytical column from contamination and particulates.[17]

Section 4: Advanced Concepts & Workflows

Systematic Method Development Workflow

To avoid random experimentation, a logical workflow is essential for efficient method development. This diagram outlines a systematic approach from initial screening to final optimization.

MethodDevWorkflow Figure 1. Systematic Method Development Workflow Start Start: Racemic Analyte This compound Screening Phase 1: Primary Screening (SFC or HPLC) - Screen 3-4 Polysaccharide CSPs (Amylose & Cellulose) - Use standard NP, RP, and PO mobile phases - Include appropriate basic additive (e.g., 0.2% DEA) Start->Screening Eval1 Evaluate Results: Is there any enantioseparation? Screening->Eval1 Optimization Phase 2: Optimization - Focus on the best CSP/Mobile Phase combination - Optimize modifier type (MeOH, EtOH, IPA) - Optimize modifier concentration - Optimize additive type and concentration - Screen temperature Eval1->Optimization Yes Fail No Separation: - Consider alternative CSPs (e.g., Cyclofructan, Crown Ether) - Consider derivatization approach Eval1->Fail No Eval2 Evaluate Results: Resolution (Rs) > 1.8? Tailing (Tf) < 1.5? Optimization->Eval2 Eval2->Optimization No, re-optimize Validation Phase 3: Finalization & Validation - Perform robustness checks (small changes in flow, temp, etc.) - Finalize method parameters Eval2->Validation Yes End Robust Chiral Method Validation->End

Caption: A logical workflow for chiral method development.

Understanding Additive "Memory Effects"

It is critical to be aware that mobile phase additives, particularly amines, can adsorb onto the stationary phase and alter its chromatographic properties.[18] This is known as a "memory effect." A column that has been exposed to a basic additive may behave differently even after the additive has been flushed out of the system.[18]

  • Practical Implication: This can lead to reproducibility issues if the column's history is not tracked. A separation developed on a "conditioned" column may not work on a brand-new column until it has been similarly conditioned.

  • Mitigation Strategy:

    • Dedicate Columns: If possible, dedicate specific columns to methods requiring specific additives.

    • Document History: Keep a logbook for each chiral column, noting the mobile phases, additives, and samples it has been exposed to.

    • Thorough Flushing: When switching between methods with different additives, use a strong, miscible solvent (if the CSP is bonded and compatible, like on an immobilized column) to thoroughly clean the column before equilibrating with the new mobile phase.[16]

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
  • The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Deriv
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1).
  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. (n.d.).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.).
  • Chiral Separations 3: Overloading and Tailing. (2021, September 12). Restek.
  • Enantioselective method for determination of amphetamine and its eight analogues using chiral stationary phase. (n.d.).
  • Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. (1995). PubMed.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021, August 6). PubMed Central.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). AZoM.com.
  • Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. (n.d.). Sigma-Aldrich.
  • Chiral Super Critical Fluid Chrom
  • This compound. (n.d.). Benchchem.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).

Sources

Technical Support Center: Preventing Degradation of "2-(4-Ethoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "2-(4-Ethoxyphenyl)propan-2-amine" (CAS No: 153002-40-5).[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges.

I. Core Concepts: Understanding the Instability of this compound

This compound is a primary aromatic amine. Like many aromatic amines, it is susceptible to degradation, primarily through oxidation.[2] The amine group is an electron-donating group, which can make the aromatic ring more susceptible to oxidative processes. The presence of the ethoxy group, also an electron-donating group, further activates the ring.

Several factors can accelerate the degradation of this compound, including exposure to:

  • Oxygen: Atmospheric oxygen is a primary driver of oxidative degradation.[3]

  • Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.[4][5][6][7]

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including degradation.

  • Humidity: Moisture can facilitate certain degradation pathways.[8][9]

  • Incompatible Materials: Contact with strong oxidizing agents or certain metals can catalyze degradation.[10][11]

II. Frequently Asked Questions (FAQs)

Q1: What are the initial visual signs of degradation for this compound?

A1: The first sign of degradation is often a change in color. A pure, stable sample of an aromatic amine is typically colorless or a light-colored solid. Upon degradation, you may observe a gradual yellowing or browning of the material. This is due to the formation of oxidized and polymerized byproducts.

Q2: What is the primary degradation pathway for this compound under ambient conditions?

A2: The most probable degradation pathway is oxidation of the amine group. This can lead to the formation of imines, nitroso, and nitro compounds, which can further react or polymerize to form colored impurities. The benzylic position is also susceptible to oxidation, which could lead to the formation of a ketone.[4][12][13]

Q3: How does pH affect the stability of this compound in solution?

A3: Aromatic amines can be more stable in acidic conditions due to the protonation of the amine group, which makes it less susceptible to oxidation. Conversely, alkaline conditions can promote the degradation of some aromatic amines.[5][6] For solutions, it is advisable to maintain a slightly acidic to neutral pH if compatible with the experimental design.

Q4: Can I store solutions of this compound, and if so, for how long?

A4: Storing solutions of aromatic amines for extended periods is generally not recommended due to their susceptibility to degradation in the presence of solvents, oxygen, and light.[14] If short-term storage is necessary, the solution should be prepared fresh, purged with an inert gas (like nitrogen or argon), stored in an amber vial at low temperature (2-8 °C), and used as quickly as possible. Stability studies would be required to determine a definitive storage period for a specific solvent and concentration.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the handling and storage of this compound.

Issue 1: Rapid Discoloration of the Solid Compound
Possible Cause Troubleshooting Step
Exposure to Air and Light Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[15]
High Storage Temperature Store the compound in a cool, dark place. For long-term stability, refrigeration (2-8 °C) is recommended.[8]
Contamination Ensure that all spatulas and weighing instruments are clean and dry before use to prevent cross-contamination with oxidizing agents or other reactive substances.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Possible Cause Troubleshooting Step
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If this is not feasible, perform a quick purity check (e.g., by TLC or HPLC) on the stock solution before use to ensure its integrity.
Reaction with Assay Components Some assay reagents may be incompatible with the amine functionality. Review the composition of your assay buffers and reagents for any potential oxidants or reactive species.
Photodegradation During Experiment Protect your experimental setup from direct light, especially if the experiment is lengthy. Use amber-colored labware or cover your setup with aluminum foil.[5][6]
Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
Possible Cause Troubleshooting Step
On-Column Degradation For GC-MS analysis, thermal degradation of amines can occur in the injector port or on the column.[16] Consider using a shorter column or a lower injector temperature. Derivatization of the amine may also prevent on-column degradation.
Degradation During Sample Preparation Minimize the time between sample preparation and analysis. Keep samples cool and protected from light while awaiting injection.
Solvent-Induced Degradation Ensure the solvents used for chromatography are of high purity and are degassed. Some solvents can contain impurities that may promote degradation.

IV. Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of this compound, the following procedures are recommended:

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[8]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation by displacing oxygen.[9]
Light Amber, Opaque ContainerProtects the compound from photodegradation.[5][6]
Humidity Tightly Sealed Container with DesiccantAmines can be hygroscopic; moisture can promote degradation.[8][9]
Handling Procedures
  • Work in a Controlled Environment: When possible, handle the compound in an inert atmosphere glovebox.

  • Use Clean Equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry.

  • Minimize Exposure: Open the container only when necessary and for the shortest time possible.

  • Prepare Solutions Freshly: For optimal results, prepare solutions immediately before use.

V. Analytical Methods for Assessing Stability

Regularly assessing the purity of your compound is crucial. The following methods are suitable for detecting the degradation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a powerful tool for separating and quantifying the parent compound and its degradation products.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify volatile degradation products.

  • Derivatization: To improve volatility and reduce the risk of thermal degradation, consider derivatizing the amine group (e.g., through acylation or silylation).

  • Column: A non-polar or medium-polarity column is typically used.

  • Injector Temperature: Keep the injector temperature as low as possible while still ensuring efficient vaporization.[16]

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under oxidative stress.

G cluster_main Degradation of this compound A This compound B Oxidation (O2, Light, Heat) A->B C Imines B->C D Nitroso Compounds B->D F Polymerization Products (Colored Impurities) C->F E Nitro Compounds D->E

Caption: Potential oxidative degradation pathways.

VI. Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of your compound.

G cluster_workflow Stability Assessment Workflow start Start: Receive/Synthesize Compound initial_analysis Initial Analysis (HPLC, GC-MS) Establish Purity Baseline start->initial_analysis storage Store under Recommended Conditions (2-8°C, Inert Gas, Dark) initial_analysis->storage periodic_testing Periodic Re-analysis (e.g., 1, 3, 6 months) storage->periodic_testing compare Compare to Baseline Assess for Degradation periodic_testing->compare decision Decision: Stable or Degraded? compare->decision stable Continue Use decision->stable No Significant Change degraded Discard or Re-purify decision->degraded Significant Change

Caption: Workflow for routine stability checks.

VII. References

  • Bonesi, M., et al. (2010). Visible light-induced oxidation of benzylamines by flavin photocatalysis. This source describes the photocatalytic oxidation of benzylamines, which is a relevant degradation pathway.

  • Fujimoto, K., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere. Journal of Organic Chemistry. This paper details the oxidation of benzylamines to imines in the presence of oxygen.

  • Li, Z., et al. (2011). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications. This article discusses the catalyzed oxidation of benzylamines.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. This article provides general guidelines for the storage of amines, including temperature and humidity control.

  • Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. This study provides insights into the oxidation mechanism of benzylamines.

  • He, X., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry. This research explores the enzymatic oxidation of benzylamines.

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. This paper investigates the photodegradation of aromatic amines.

  • Inoue, T., & Ishii, T. (1998). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science. This study examines the stability of aromatic amine solutions under various storage conditions.

  • Sigma-Aldrich. (n.d.). This compound hydrochloride. This product page provides some basic properties of the compound.

  • Rostami Vartooni, A., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society. This article discusses the photocatalytic degradation of aromatic amines.

  • Sahoo, S. K., et al. (2020). Visible-light-induced facile degradation of aromatic amines and azo dyes from wastewater using a magnetically retrievable nanophotocatalyst. New Journal of Chemistry. This research focuses on the photodegradation of aromatic amines.

  • CHEM-ADDITIVE. (2024). How to store organic amine mixtures properly?. This blog post offers practical advice on storing organic amine mixtures.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenethylamine. This SDS provides handling and storage information for a related compound.

  • Gholipour, M. R., & La-zahra, K. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. This paper describes the photocatalytic oxidation of aromatic amines.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenylethylamine HCl. This document provides storage and handling instructions for a similar compound.

  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. This review article gives a comprehensive overview of the properties and handling of primary aromatic amines.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. This SDS outlines hazards and handling for a structurally related compound.

  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. This is a supplementary information link to the main article, providing additional data.

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. This report details the atmospheric photo-oxidation of amines.

  • AA Blocks. (n.d.). 2-(4-ethoxy-2-methylphenyl)propan-2-amine. This is a commercial listing for a related compound.

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Ethoxy-2-propanol. This SDS provides safety information for a related chemical.

  • CPAchem. (2022). Safety Data Sheet: 1-Ethoxy-2-Propanol. This is another SDS for a related compound.

  • Cayman Chemical. (n.d.). 2-Phenethylamine (hydrochloride). This product information sheet includes storage and stability data for a similar compound.

  • AA Blocks. (n.d.). 2-(4-ethoxyphenyl)propan-1-amine. This is a commercial listing for a related compound.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. This database entry provides physical and chemical properties of a related compound.

  • Sigma-Aldrich. (n.d.). Phenethylamine. This product page includes properties and handling information.

  • El Hadri, J. (2017). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. This thesis discusses analytical methods for studying amine degradation.

  • BenchChem. (n.d.). 3-Amino-2-(4-ethoxyphenyl)propan-1-ol. This product page provides information on a related amino alcohol.

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. This paper reviews the degradation of amine solvents.

  • Sigma-Aldrich. (n.d.). This compound hydrochloride. This is an alternative product listing.

  • ChemicalBook. (n.d.). This compound. This page provides the CAS number and basic chemical information.

  • Enamine. (n.d.). Safety Data Sheet: 2-(2-ethoxyphenyl)propan-2-ol. This SDS is for a related compound.

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. This article discusses the thermal degradation of amines during GC-MS analysis.

  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. This guide provides a hypothetical framework for stability studies of a primary amine.

  • Wikipedia. (n.d.). Advantame. This article discusses the stability of a secondary amine.

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. This guide provides example experimental protocols for degradation studies.

  • Cvetković, D. J., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. This review covers analytical methods for a related class of compounds.

  • Jiang, Y., et al. (2015). Degradation of toluene-2,4-diamine by persulphate: Kinetics, intermediates and degradation pathway. This research paper discusses the degradation pathway of an aromatic diamine.

Sources

Technical Support Center: Optimizing Mobile Phase for 2-(4-Ethoxyphenyl)propan-2-amine HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Ethoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your mobile phase and troubleshooting common analytical challenges. The information herein is grounded in established chromatographic principles and extensive field experience to ensure the integrity and reliability of your results.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered problems during the HPLC analysis of this compound, a compound with a basic amine group that can present specific chromatographic challenges.

Issue 1: My peak for this compound is tailing significantly.

Root Cause Analysis:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the protonated amine group of the analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][3] This interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetric, tailing peak shape.[1]

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the stationary phase by adjusting the mobile phase pH.

    • Low pH Approach (Ion-Suppression): By lowering the mobile phase pH to be at least 2 pH units below the pKa of the analyte's amine group, the analyte will be fully protonated (ionized). While this may seem counterintuitive, operating at a low pH (typically between 2.5 and 3.5) also suppresses the ionization of the silanol groups on the column packing, minimizing the secondary interactions that cause tailing.[4]

    • High pH Approach: Alternatively, a high pH mobile phase can be used to deprotonate the analyte, making it neutral. This also minimizes interactions with silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[4]

  • Incorporate a Buffer: Using a buffer in your mobile phase is crucial for maintaining a stable pH and achieving reproducible results.[2]

    • Recommended Buffers: For low pH applications, phosphate or formate buffers are common choices. For example, a 10-25 mM solution of potassium phosphate or ammonium formate, adjusted to the desired pH with phosphoric acid or formic acid, respectively, can be effective.

    • Buffer in Organic Phase: When running a gradient, it is good practice to include the buffer in both the aqueous and organic mobile phase components to ensure consistent pH throughout the run.[1]

  • Use a Mobile Phase Additive (Competitive Ion-Pairing):

    • Triethylamine (TEA): Historically, a small amount of an amine modifier like triethylamine (TEA) was added to the mobile phase. TEA acts as a competitive base, interacting with the active silanol sites and shielding the analyte from these secondary interactions. However, the use of TEA is declining as modern, high-purity silica columns and end-capping technologies offer superior performance.[3]

  • Column Selection:

    • End-Capped Columns: Modern columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small, less-reactive compound. This significantly reduces the potential for tailing.[2]

    • Polar-Embedded Phases: Columns with polar-embedded groups can also provide shielding of the silanol groups, leading to improved peak shape for basic compounds.[2]

Issue 2: My retention time is not stable and is shifting between injections.

Root Cause Analysis:

Fluctuating retention times can stem from several factors, including an unstable mobile phase pH, column equilibration issues, or temperature variations. For ionizable compounds like this compound, even small shifts in mobile phase pH can significantly impact retention.[5]

Solutions:

  • Ensure Proper Buffering: As mentioned above, a well-buffered mobile phase is critical for stable retention times. Ensure your buffer concentration is adequate (typically 10-50 mM) to resist pH changes.[6]

  • Thorough Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important when using ion-pairing reagents or when switching between different mobile phases. A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Preparation:

    • Premixing: Whenever possible, premix the aqueous and organic components of your mobile phase to avoid proportioning errors from the HPLC pump, which can lead to retention time variability.

    • Degassing: Properly degas your mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, indirectly affecting retention time reproducibility.

  • Control Column Temperature: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.

Issue 3: I'm observing poor peak resolution from other components in my sample.

Root Cause Analysis:

Poor resolution can be due to suboptimal mobile phase composition, an inappropriate column, or inadequate method parameters.

Solutions:

  • Optimize Organic Modifier Percentage:

    • Isocratic Elution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

    • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution is recommended. Start with a lower percentage of organic modifier and gradually increase it over the course of the run. This will allow for the separation of early-eluting compounds while also ensuring that more hydrophobic compounds are eluted in a reasonable time with good peak shape.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] They have different selectivities, meaning they can alter the elution order of compounds. If you are not achieving adequate separation with one, try switching to the other.

  • Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the polarity and retention of ionizable compounds, which can be a powerful tool for improving resolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes.

  • Detection: UV detection, with the wavelength set to the absorbance maximum of this compound.

Q2: How do I determine the pKa of this compound to help with mobile phase pH selection?

While experimental determination is most accurate, the pKa of similar aromatic amines can be found in chemical databases or predicted using software. For basic amines, the pKa is typically in the range of 9-11. To ensure the compound is fully ionized and to suppress silanol interactions, a mobile phase pH of 2.5-3.5 is a robust starting point.

Q3: Can I use a mobile phase without a buffer?

While it is possible to use a simple acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile), it is not recommended for validated methods requiring high reproducibility.[8] A buffer will provide better control over the pH, leading to more stable retention times and improved peak shapes.[2]

Q4: My sample is dissolved in a strong solvent, and I'm seeing peak distortion. Why?

This is likely due to a solvent mismatch between your sample diluent and the initial mobile phase. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak fronting or splitting.[3] It is always best to dissolve your sample in the initial mobile phase composition if possible.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

Objective: To prepare a 1L solution of 20 mM potassium phosphate buffer at pH 3.0.

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • pH meter

Procedure:

  • Weigh out the appropriate amount of KH₂PO₄ for a 20 mM solution in 1L of water.

  • Dissolve the KH₂PO₄ in approximately 900 mL of HPLC-grade water in a clean beaker.

  • Place a calibrated pH probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

  • Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.

  • Mix thoroughly.

  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter before use.

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization cluster_0 Initial Conditions cluster_1 Troubleshooting & Optimization cluster_2 Final Method Start Define Analyte & Matrix Initial_Method Select C18 Column Start with Generic Gradient (e.g., Water/ACN with 0.1% FA) Start->Initial_Method Evaluate_Peak Evaluate Peak Shape (Tailing Factor) Initial_Method->Evaluate_Peak Optimize_pH Adjust Mobile Phase pH (e.g., Add Buffer at pH 2.5-3.5) Evaluate_Peak->Optimize_pH If Tailing > 1.2 Check_Retention Evaluate Retention Time (Reproducibility) Evaluate_Peak->Check_Retention If Tailing is Acceptable Optimize_pH->Check_Retention Optimize_Gradient Adjust Gradient Slope & Organic Modifier % Check_Retention->Optimize_Gradient If Retention is Unstable or Resolution is Poor Change_Solvent Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Solvent If Resolution Still Poor Final_Method Validated HPLC Method Optimize_Gradient->Final_Method If Resolution is Good Change_Solvent->Final_Method

Caption: Workflow for optimizing the mobile phase in HPLC.

Data Summary Table
ParameterRecommended Starting ConditionsRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water (pH 2.5-3.5)Suppresses silanol ionization to reduce peak tailing.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.
Gradient 10-90% B over 10 minutesEfficiently elutes compounds with a range of polarities.
Flow Rate 0.8-1.5 mL/min (for 4.6 mm ID column)Typical flow rates for analytical scale HPLC.
Column Temp. 30-40 °CImproves efficiency and reduces backpressure.
Detection UV, ~225 nm or ~275 nmBased on the expected absorbance of the ethoxy-phenyl group.

References

  • LC Troubleshooting. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • HWI group. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available at: [Link]

Sources

Validation & Comparative

Introduction: The 5-HT2 Receptor Family - A Landscape of Therapeutic Opportunity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide to Characterizing Novel 5-HT2 Receptor Modulators: A Comparative Framework Using "2-(4-Ethoxyphenyl)propan-2-amine"

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting the serotonin 2 (5-HT2) receptor family. For illustrative purposes, we will use the hypothetical compound This compound , a phenylalkylamine of research interest, as our candidate molecule. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will move from foundational binding studies to nuanced functional assays, explaining the causal logic behind each experimental choice.

The 5-HT2 receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, represents a critically important class of G protein-coupled receptors (GPCRs).[1][2] These receptors are widely expressed throughout the central nervous system (CNS) and peripheral tissues, playing integral roles in a vast array of physiological and pathological processes.[3][4] Their modulation is a cornerstone of treatment for numerous neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[4][5][6]

The 5-HT2A receptor, in particular, has garnered significant attention as the primary target for classic psychedelic compounds (e.g., psilocybin, LSD) and as a key component in the mechanism of action for several atypical antipsychotics (e.g., risperidone, clozapine).[4][6][7] The 5-HT2C receptor is implicated in the regulation of appetite, mood, and addiction, while the 5-HT2B receptor is involved in cardiovascular function and morphogenesis.[1]

The development of novel 5-HT2 modulators, such as new phenylalkylamines, requires a systematic and rigorous characterization to understand their full pharmacological profile.[4] A compound's utility is defined not just by its affinity for a target, but by its functional activity (agonist, antagonist, inverse agonist), its selectivity across receptor subtypes, and its potential for functional selectivity (also known as biased agonism).[3][8] This phenomenon, where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor, is a frontier in drug discovery, promising therapeutics with enhanced efficacy and fewer side effects.[9]

This guide will outline the essential in vitro and in vivo assays required to build a comprehensive pharmacological dossier for a novel compound like this compound.

Section 1: Foundational Analysis - Receptor Binding Affinity and Selectivity

The Rationale: The first and most fundamental question is: does our compound interact with the target receptors? A competitive radioligand binding assay is the gold-standard method to determine a compound's affinity (expressed as the inhibition constant, Kᵢ) for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10] This step is crucial for confirming target engagement and establishing the compound's selectivity profile across the 5-HT2 family and, ideally, against a broader panel of off-target receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of Kᵢ values at the human 5-HT2A receptor. The same principle is applied for 5-HT2B and 5-HT2C receptors, using appropriate cell lines and radioligands.

  • Receptor Preparation:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing the recombinant human 5-HT2A receptor.

    • On the day of the assay, thaw the membrane preparation and resuspend it in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[11]

    • Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. A concentration of 70-165 µg of protein per well is often optimal.[12]

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of binding buffer (for total binding) or a high concentration of a known non-labeled competitor like ketanserin (10 µM) to define non-specific binding.

      • 50 µL of the test compound (this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of a specific 5-HT2A radioligand, such as [³H]ketanserin or [¹²⁵I]DOI, at a concentration near its Kₔ value (e.g., ~2.0 nM for [³H]ketanserin).[12][13]

      • 100 µL of the prepared receptor membrane suspension.

  • Incubation & Filtration:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11][13]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[12]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Comparative Data: Benchmarking Against Known Modulators

The calculated Kᵢ values for this compound would be compared against established 5-HT2 receptor ligands to contextualize its potency and selectivity.

Compound5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)5-HT2B Kᵢ (nM)Primary Activity
Serotonin (5-HT) ~10-100~5-20~1-10Endogenous Agonist
DOI ~0.3 - 3~10-30~50-100Agonist
Ketanserin ~0.4 - 2~50-100~30-60Antagonist/Inverse Agonist
Risperidone ~0.2 - 5~5-20~200-500Antagonist
LSD ~1 - 5~1 - 10~2 - 20Agonist (Psychedelic)
MDL 100,907 ~0.36>1000>1000Selective Antagonist

Note: Kᵢ values are compiled from various sources and can vary based on experimental conditions.[1][13][14]

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes add_components Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->add_components prep_ligand Prepare Radioligand & Test Compound Dilutions prep_ligand->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min) add_components->incubate filtrate Rapid Vacuum Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 -> Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Characterization - Gauging Gq/11 Pathway Activation

The Rationale: Establishing that a compound binds is only the first step. We must next determine its functional effect. The canonical signaling pathway for all three 5-HT2 receptor subtypes is coupling to Gαq/11 proteins.[8][15] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[10] Therefore, measuring intracellular Ca²⁺ flux or the accumulation of IP₃ metabolites are direct readouts of Gq/11-mediated agonism.

Methodology 1: Calcium Flux Assay

This is a high-throughput method to assess Gq activation by measuring the transient increase in intracellular calcium.

  • Cell Plating: Seed cells expressing the 5-HT2 receptor of interest (e.g., HEK293-5HT2A) into black-walled, clear-bottom 96-well plates one day prior to the assay.[16][17]

  • Dye Loading: On the assay day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HHBS). Incubate for approximately 1 hour at 37°C.[16][18] The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the active, calcium-sensitive form inside.

  • Compound Addition & Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).

    • Establish a stable baseline fluorescence reading.

    • The instrument's integrated fluidics system adds the test compound (this compound) at various concentrations.

    • Immediately begin kinetic monitoring of fluorescence intensity (Ex/Em ≈ 490/525 nm) over time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.[17][19]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plotting the response against the compound concentration allows for the calculation of the EC₅₀ (potency) and Eₘₐₓ (efficacy, often expressed relative to a full agonist like serotonin). To test for antagonism, cells are pre-incubated with the test compound before adding a known agonist.

Methodology 2: Inositol Monophosphate (IP1) Accumulation Assay

Causality: While calcium flux is a reliable indicator, the signal is transient and can be influenced by other cellular mechanisms. A more direct and stable measure of the PLCβ pathway is the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃.[20][21] The IP-One HTRF® assay is a robust, non-radioactive method for this purpose.[22][23][24]

  • Cell Stimulation: Culture cells expressing the target 5-HT2 receptor in a 96- or 384-well plate. Add the test compound in the presence of lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, causing it to accumulate in an agonist-dependent manner.[23][24]

  • Cell Lysis & Reagent Addition: After an incubation period (e.g., 60 minutes), lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: an anti-IP1 antibody labeled with a Europium cryptate (the donor fluorophore) and IP1 conjugated to d2 (the acceptor fluorophore).[23]

  • Detection: The assay is a competitive immunoassay. The native IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody-cryptate complex.[22][23] When the donor and acceptor are in close proximity (i.e., low cellular IP1), excitation of the Europium donor results in Förster Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits light at 665 nm. High levels of cellular IP1 disrupt this complex, leading to a decrease in the FRET signal.

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. This data is used to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.

Diagram: 5-HT2A Receptor Gq Signaling Pathway

G Ligand 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling cascade of the 5-HT2A receptor.

Section 3: Advanced Profiling - Uncovering Functional Selectivity

The Rationale: A complete understanding of a novel modulator requires looking beyond the canonical Gq pathway. 5-HT2A receptors can also signal through non-canonical pathways, such as the recruitment of β-arrestin proteins.[25] Ligands that differentially engage these pathways are termed "biased agonists." For example, recent evidence suggests that the therapeutic potential of certain psychedelics may be linked to strong Gq activation, while their hallucinogenic effects might be separable from β-arrestin recruitment.[9] Characterizing this bias is essential for modern drug development.

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

This protocol describes a common method, such as the PathHunter® assay, to quantify ligand-induced β-arrestin recruitment.

  • Cell Line: Use a cell line (e.g., U2OS or CHO) engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin-2 fused to the larger, complementary enzyme acceptor (EA) fragment.[26]

  • Assay Principle: In the basal state, the two enzyme fragments are separate and inactive. When an agonist binds to the receptor, it changes conformation, leading to the recruitment of the β-arrestin-EA fusion protein. This brings the PK and EA fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme.

  • Assay Procedure:

    • Plate the engineered cells in white, solid-bottom assay plates.

    • Add the test compound (this compound) at various concentrations.

    • Incubate for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents, which contain a chemiluminescent substrate for the complemented enzyme.

  • Detection & Analysis: After a final incubation period, measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor. This data is used to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values for the β-arrestin pathway.

Data Interpretation: Quantifying Bias

To determine if this compound is biased, its activity in the Gq pathway assay (e.g., IP1 accumulation) is compared to its activity in the β-arrestin recruitment assay. This is often done relative to a balanced reference agonist like serotonin. A bias factor can be calculated, providing a quantitative measure of the compound's preference for one pathway over the other.[16]

Diagram: Concept of Biased Agonism

G cluster_ligands cluster_pathways Ligand_Balanced Balanced Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor Ligand_Balanced->Receptor Ligand_Gq Gq-Biased Agonist Ligand_Gq->Receptor Ligand_Arrestin β-Arrestin-Biased Agonist Ligand_Arrestin->Receptor Gq_Pathway Gq/11 Pathway (e.g., IP1 Production) Receptor->Gq_Pathway Receptor->Gq_Pathway Receptor->Gq_Pathway Arrestin_Pathway β-Arrestin Pathway (Recruitment) Receptor->Arrestin_Pathway Receptor->Arrestin_Pathway Receptor->Arrestin_Pathway

Caption: Biased agonism at the 5-HT2A receptor.

Section 4: In Vivo Corroboration - The Head-Twitch Response (HTR)

The Rationale: While in vitro assays are essential for mechanistic understanding, in vivo studies are necessary to determine if these molecular actions translate to a physiological effect. For 5-HT2A receptor agonists, the head-twitch response (HTR) in rodents is a well-established, quantifiable behavior that serves as a reliable proxy for in vivo 5-HT2A receptor activation and often correlates with psychedelic potential in humans.[9][27][28]

Experimental Protocol: Head-Twitch Response (HTR) in Mice
  • Animal Acclimation: C57BL/6J mice are typically used. They are acclimated to the testing environment to reduce stress-induced behavioral artifacts.

  • Compound Administration: The test compound, this compound, is administered to the mice (e.g., via intraperitoneal injection) at various doses. A vehicle control group is also included.

  • Observation: Following administration, mice are placed in individual observation chambers. The number of head twitches (rapid, involuntary side-to-side head movements) is counted over a specific period (e.g., 30-60 minutes).

  • Data Analysis: A dose-response curve is generated by plotting the mean number of head twitches against the administered dose. To confirm the effect is 5-HT2A-mediated, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (like MDL 100,907), which should block the HTR induced by the test compound.

Conclusion: Assembling a Comprehensive Profile

The characterization of a novel 5-HT2 receptor modulator like this compound is a multi-faceted process that requires a logical progression from foundational binding studies to sophisticated functional and in vivo assays. By systematically determining its binding affinity and selectivity, quantifying its functional effects on canonical (Gq) and non-canonical (β-arrestin) signaling pathways, and corroborating these findings with a relevant in vivo behavioral model, researchers can build a comprehensive pharmacological profile. This detailed dossier is indispensable for understanding the compound's mechanism of action, predicting its therapeutic potential, and identifying potential liabilities, ultimately guiding the trajectory of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ncbi.nlm.nih.gov. [Link]

  • Creative Bioarray. (n.d.). IP3/IP1 Assay. creative-bioarray.com. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. en.wikipedia.org. [Link]

  • WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. weichilab.com. [Link]

  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. PubMed. [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. bmglabtech.com. [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. reprocell.com. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. [Link]

  • Darmani, N. A., et al. (1990). Behavioural evidence for a functional interaction between central 5-HT2 and 5-HT1A receptors. PubMed. [Link]

  • Sleight, A. J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Cunningham, B. R., et al. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews. [Link]

  • Cunningham, B. R., et al. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • Ishikura, T., et al. (2005). Functions of 5-HT2A receptor and its antagonists in the cardiovascular system. PubMed. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. innoprot.com. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. eurofinsdiscoveryservices.com. [Link]

  • ACS Publications. (2024). Neuropharmacological Advances: Harnessing 5-HT2A Receptor Modulators and Psychoplastogens. ACS Medicinal Chemistry Letters. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. eurofinsdiscoveryservices.com. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. eurofinsdiscoveryservices.com. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. giffordbio.com. [Link]

  • Ramakrishna, N. (2015). Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]

  • Mittal, N., et al. (2025). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. researchgate.net. [Link]

  • Patsnap Synapse. (2024). What are 5-HT receptor modulators and how do they work?. patsnap.com. [Link]

  • FASEB. (2025). Pharmacological profiles of 5‐HT 2A Receptor (5‐HT 2A R):5‐HT 2C R Interactions In Vitro. faseb.onlinelibrary.wiley.com. [Link]

  • Darmani, N. A., et al. (1990). Behavioural evidence for a functional interaction between central 5‐HT2 and 5‐HT1A receptors. Semantic Scholar. [Link]

  • Benekareddy, M., et al. (2010). Enhanced Function of Prefrontal Serotonin 5-HT2 Receptors in a Rat Model of Psychiatric Vulnerability. Semantic Scholar. [Link]

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. urmc.rochester.edu. [Link]

  • Mittal, N., et al. (2025). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Semantic Scholar. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. moleculardevices.com. [Link]

Sources

A Comparative Analysis of 2-(4-Ethoxyphenyl)propan-2-amine and its Methoxy Analog for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two closely related substituted amphetamines: 2-(4-ethoxyphenyl)propan-2-amine and its methoxy analog, 2-(4-methoxyphenyl)propan-2-amine (also known as para-methoxyamphetamine or PMA). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and pharmacological profiles, supported by experimental data.

Introduction: The Significance of Para-Alkoxy Substitution in Amphetamines

Substituted amphetamines are a broad class of compounds based on the amphetamine core structure, with modifications that can dramatically alter their pharmacological effects.[1] The nature and position of substituents on the phenyl ring are critical determinants of a compound's activity, influencing its interaction with monoamine transporters and receptors. This guide focuses on two specific para-alkoxy substituted analogs: the ethoxy and methoxy variants. The methoxy analog, PMA, is a known designer drug with pronounced serotonergic effects, differing significantly from the dopaminergic stimulation of unsubstituted amphetamine.[2] Its ethoxy counterpart, while less studied, presents an interesting case for understanding the structure-activity relationships (SAR) within this chemical class. This comparative analysis aims to elucidate the subtle yet significant differences imparted by the seemingly minor change of a methyl to an ethyl group on the para-alkoxy substituent.

Physicochemical Properties

The addition of a methylene group in the ethoxy analog compared to the methoxy analog results in slight differences in their physicochemical properties, which can influence their pharmacokinetic profiles.

PropertyThis compound2-(4-Methoxyphenyl)propan-2-amine
Molecular Formula C₁₁H₁₇NOC₁₀H₁₅NO
Molecular Weight 179.26 g/mol 165.23 g/mol [3]
Appearance White powder[4]
CAS Number 153002-40-5[5]64-13-1

Synthesis Protocols

The synthesis of both compounds can be achieved through reductive amination of the corresponding phenyl-2-propanone precursor. The Leuckart reaction is a common method for this transformation.

Synthesis of 2-(4-Methoxyphenyl)propan-2-amine (PMA) via Leuckart Reaction

This protocol describes the synthesis of PMA from 4-methoxyphenyl-2-propanone.

Anethole Anethole PMP2P 4-Methoxyphenyl-2-propanone (PMP2P) Anethole->PMP2P Oxidation N_formyl_PMA N-formyl-PMA PMP2P->N_formyl_PMA Leuckart Reaction Formamide Formamide or Ammonium Formate Formamide->N_formyl_PMA PMA 2-(4-Methoxyphenyl)propan-2-amine (PMA) N_formyl_PMA->PMA Hydrolysis HCl Acid Hydrolysis (HCl) HCl->PMA

Caption: Synthesis of PMA via the Leuckart Reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenyl-2-propanone (1 equivalent) with formamide (2-3 equivalents).

  • Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add a 10-15% aqueous solution of hydrochloric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl-PMA.

  • Workup: Cool the reaction mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization of its salt.

Causality behind Experimental Choices: The Leuckart reaction is a robust method for reductive amination, particularly for producing amphetamines from their corresponding ketones.[6][7][8] The use of formamide as both the amine source and the reducing agent simplifies the reaction setup. The subsequent acid hydrolysis is crucial for converting the stable N-formyl intermediate to the desired primary amine. Careful temperature control during the initial heating phase is critical to prevent the formation of byproducts.[8]

Synthesis of this compound

The synthesis of the ethoxy analog follows a similar pathway, starting from 4-ethoxyphenyl-2-propanone.

Phenol Phenol Phenetole Phenetole Phenol->Phenetole Williamson Ether Synthesis Ethylation Ethylation PEP2P 4-Ethoxyphenyl-2-propanone Phenetole->PEP2P Acylation Friedel_Crafts Friedel-Crafts Acylation Ethoxyphenyl_Amine This compound PEP2P->Ethoxyphenyl_Amine Reductive Amination Reductive_Amination Reductive Amination Ammonia Ammonia Source Ammonia->Ethoxyphenyl_Amine Reducing_Agent Reducing Agent Reducing_Agent->Ethoxyphenyl_Amine cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT DAT SERT SERT Vesicle Vesicle (DA, 5-HT) DA DA Vesicle->DA Release HT 5-HT Vesicle->HT Release DA->DAT Uptake DA_R DA Receptor DA->DA_R HT->SERT Uptake HT_R 5-HT Receptor HT->HT_R Ethoxyphenyl_Amine This compound Ethoxyphenyl_Amine->DAT Weak Inhibition Ethoxyphenyl_Amine->SERT Potent Inhibition & Release Methoxyphenyl_Amine 2-(4-Methoxyphenyl)propan-2-amine Methoxyphenyl_Amine->DAT Weak Inhibition Methoxyphenyl_Amine->SERT Potent Inhibition & Release

Caption: Mechanism of action at monoamine transporters.

Structure-Activity Relationship (SAR)

The data highlights a clear SAR for para-alkoxy substituted amphetamines. The presence of a para-alkoxy group, whether methoxy or ethoxy, shifts the activity profile from predominantly dopaminergic (as seen with unsubstituted amphetamine) to predominantly serotonergic. The length of the alkyl chain in the alkoxy group (methyl vs. ethyl) appears to have a minimal impact on the in vitro potency and selectivity for serotonin transporters over dopamine transporters. This suggests that the electronic properties of the oxygen atom and its influence on the phenyl ring are the primary drivers of this serotonergic activity.

In Vivo Effects

Intracranial Self-Stimulation (ICSS)

In contrast to the rewarding effects of many psychostimulants, which lower the threshold for ICSS, both 4-ethoxyamphetamine and 4-methoxyamphetamine have been shown to increase ICSS frequency thresholds in rats. [9][10]This suggests that these compounds may have aversive or non-rewarding properties at the tested doses, a profile that is distinctly different from (+)-amphetamine. [9][10]

Locomotor Activity

Studies on 4-methoxyamphetamine (PMA) have shown that it has only modest effects on locomotor activity, and typically only at high doses. [11]Given the similar in vitro profiles, it is reasonable to predict that 4-ethoxyamphetamine would also exhibit a less pronounced stimulant effect on locomotion compared to traditional amphetamines.

Pharmacokinetics and Metabolism

The metabolism of 4-methoxyamphetamine is primarily characterized by O-demethylation to 4-hydroxyamphetamine, a reaction catalyzed by the polymorphic enzyme CYP2D6. Individuals with a "slow metabolizer" phenotype for this enzyme may experience higher peak plasma concentrations of PMA, potentially increasing the risk of toxicity. While specific pharmacokinetic data for 4-ethoxyamphetamine is limited, it is likely to undergo a similar O-deethylation metabolic pathway. The slightly increased lipophilicity of the ethoxy analog may influence its volume of distribution and half-life, but further studies are needed to confirm this.

Conclusion

The comparative analysis of this compound and its methoxy analog reveals a striking similarity in their in vitro pharmacological profiles. Both compounds are potent and selective serotonin releasing agents with weak effects on dopamine transporters. This stands in stark contrast to the dopaminergic activity of unsubstituted amphetamine. The subtle structural modification from a methoxy to an ethoxy group at the para position does not significantly alter this serotonergic profile. Their in vivo effects, particularly the increase in ICSS thresholds, further differentiate them from classic psychostimulants. This guide provides a foundational understanding for researchers investigating the structure-activity relationships of substituted amphetamines and highlights the profound impact of para-alkoxy substitution on their neuropharmacological properties. Further research is warranted to fully characterize the in vivo effects and pharmacokinetic profiles of the ethoxy analog.

References

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Sci-Hub. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

  • Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. Rhodium.ws. [Link]

  • Substituted amphetamine. Wikipedia. [Link]

  • 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. PMC. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. [Link]

  • Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines. ResearchGate. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 2-Propanone, 1-(o-methoxyphenyl)-. Organic Syntheses Procedure. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. [Link]

  • para-Ethoxyamphetamine. Wikipedia. [Link]

  • para-Methoxyamphetamine. Wikipedia. [Link]

  • 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. PubMed. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem. [Link]

  • Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. [Link]

  • Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link]

  • 2,5-Dimethoxy-4-ethoxyamphetamine. PsychonautWiki. [Link]

  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(4-Ethoxyphenyl)propan-2-amine, a crucial component in various stages of pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This necessitates the use of robust, reliable, and validated analytical methods. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methodologies and validation parameters, ensuring a deep understanding of the principles that underpin analytical excellence.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the validation of hypothetical, yet scientifically rigorous, methods for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Importance of Method Validation

Before delving into the specifics of each technique, it is crucial to understand the fundamental purpose of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][6] A thoroughly validated method provides confidence in the quality and reliability of the analytical data generated. This is a critical component of Good Manufacturing Practices (GMP) and is a regulatory requirement in the pharmaceutical industry.[7] The ICH Q2(R2) guideline provides a framework for the principles of analytical procedure validation, which we will adhere to throughout this guide.[1][4][5]

Analytical Target Profile (ATP)

The first step in any method development and validation process is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical procedure that are required to ensure that it is fit for its intended purpose. For the quantification of this compound in a drug substance, our ATP might look like this:

  • Analyte: this compound

  • Matrix: Drug Substance (e.g., bulk powder)

  • Technique: A selective and quantitative chromatographic method.

  • Performance Characteristics:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate the components of a mixture. The separation is based on the differential partitioning of the analytes between the stationary phase (the column) and the mobile phase. For this compound, a reversed-phase HPLC method is a suitable choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The presence of the phenyl group in the analyte provides a chromophore that allows for detection by UV spectrophotometry.

Rationale for Selection: HPLC is a versatile, robust, and widely available technique in pharmaceutical laboratories. It is well-suited for the analysis of non-volatile and thermally labile compounds. The amine functionality of this compound can present challenges with peak tailing on traditional silica-based columns due to interactions with residual silanols.[8] This can be mitigated by using a modern, end-capped column and by carefully controlling the pH of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a separation technique where the mobile phase is a gas. The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. The eluting components are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Rationale for Selection: GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides structural information, which can be used for definitive identification of the analyte. For amines, derivatization is sometimes employed to improve chromatographic behavior and thermal stability, although direct analysis is also possible.[9][10] Given the relatively simple structure of this compound, direct analysis on a suitable column is a viable approach.

Experimental Protocols for Method Validation

The following are detailed, step-by-step protocols for the validation of hypothetical HPLC-UV and GC-MS methods for the quantification of this compound. These protocols are designed to meet the requirements of the ICH Q2(R2) guideline.[1][4][5]

Validation Workflow Diagram

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development & Optimization Protocol Write Validation Protocol with Pre-defined Acceptance Criteria Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management (e.g., Re-validation, Transfer) Report->Lifecycle

Caption: A flowchart illustrating the key phases of analytical method validation, from initial development to lifecycle management.

HPLC-UV Method Validation Protocol

1. Specificity

  • Objective: To demonstrate that the method is able to separate and quantify this compound in the presence of potential impurities and degradation products.

  • Procedure:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient) to demonstrate lack of interference.

    • Analyze a solution of the this compound reference standard.

    • Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Acceptance Criteria: The peak for this compound should be pure and free from interference from any other components. Peak purity should be assessed using a photodiode array (PDA) detector.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound at different concentrations, typically ranging from 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness

  • Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Mobile phase pH (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected by the variations.

GC-MS Method Validation Protocol

The validation parameters for the GC-MS method are the same as for the HPLC-UV method, but the experimental procedures are adapted for the technique.

1. Specificity

  • Procedure:

    • Inject a blank solvent to ensure no interfering peaks.

    • Analyze a placebo sample.

    • Inject a solution of the this compound reference standard.

    • Analyze a stressed sample of this compound.

  • Acceptance Criteria: The mass spectrum of the analyte peak should be consistent with the reference spectrum, and there should be no co-eluting interferences at the selected quantifier and qualifier ions.

2. Linearity and Range

  • Procedure:

    • Prepare a series of at least five calibration standards.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Accuracy

  • Procedure:

    • Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels.

    • Prepare and analyze three samples at each level.

  • Acceptance Criteria: Mean recovery within 95.0% to 105.0%.

4. Precision

  • Procedure:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD for repeatability and intermediate precision ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure:

    • Determine based on signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) for the quantifier ion.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness

  • Procedure:

    • Introduce small variations to parameters such as:

      • Injector temperature (e.g., ±10 °C).

      • Oven temperature ramp rate (e.g., ±2 °C/min).

      • Carrier gas flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters should pass, and results should not be significantly affected.

Comparison of Performance Data

The following tables summarize hypothetical but realistic performance data for the validated HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Characteristics

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Range 10 - 150 µg/mL1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 5.0%
LOD ~ 1 µg/mL~ 0.1 ng/mL
LOQ ~ 3 µg/mL~ 0.5 ng/mL
Specificity High (with PDA)Very High (Mass Spec)
Robustness RobustRobust

Table 2: Summary of Typical Method Conditions

ParameterHPLC-UV MethodGC-MS Method
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas Acetonitrile:Water (pH 3.0)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmMass Spectrometry (EI)
Temperature 30 °C (Column)Temperature Programmed Oven
Injection Volume 10 µL1 µL (Splitless)

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is an excellent choice for routine quality control analysis of the drug substance due to its robustness, precision, and widespread availability. It provides accurate and reliable quantitative data.

  • GC-MS is the preferred method when higher sensitivity and selectivity are required, for instance, in the analysis of low-level impurities or for the quantification of the analyte in complex biological matrices. The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical requirements and the strengths and weaknesses of each technique. A properly validated method, regardless of the technology chosen, is the cornerstone of reliable and defensible analytical data in the pharmaceutical industry. The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose.[11]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Pediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent Technologies. Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. [Link]

Sources

Cross-reactivity of "2-(4-Ethoxyphenyl)propan-2-amine" with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Receptor Cross-Reactivity of 2-(4-Ethoxyphenyl)propan-2-amine

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of molecular selectivity is paramount. While the therapeutic efficacy of a drug candidate is dictated by its interaction with the intended biological target, its safety profile is largely determined by its unintended interactions with other proteins, known as off-target effects.[1] These off-target interactions can lead to unforeseen adverse drug reactions, toxicity, or even reveal novel therapeutic applications.[2][3] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of rational drug design and risk mitigation.[4]

This guide provides a robust framework for evaluating the receptor cross-reactivity of This compound , a novel investigational compound. Given its phenethylamine scaffold, there is a structural rationale to anticipate potential interactions with a range of G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission. This document outlines the strategic selection of a receptor screening panel, details the gold-standard experimental methodologies for quantifying these interactions, and provides a template for the rigorous analysis and presentation of the resulting data. The protocols and insights are designed for researchers, scientists, and drug development professionals dedicated to the meticulous characterization of new chemical entities.

Strategic Rationale: Selecting a Receptor Screening Panel

The chemical architecture of this compound, a substituted phenethylamine, provides a logical basis for prioritizing which receptor families to investigate. This class of compounds is well-known for interacting with monoamine neurotransmitter systems. Consequently, a primary cross-reactivity panel should encompass the following major GPCR families:

  • Serotonin (5-HT) Receptors: This diverse family of receptors is a common target for phenethylamines. Cross-reactivity, particularly among subtypes like 5-HT1A and 5-HT7, is frequently observed and can have significant clinical implications.[5][6]

  • Dopamine (D) Receptors: Interactions with dopamine receptors are critical to the pharmacology of many central nervous system (CNS) active agents. Off-target dopaminergic activity can lead to a range of neuropsychiatric or motor side effects.[7]

  • Adrenergic (α and β) Receptors: These receptors mediate the "fight-or-flight" response and are involved in cardiovascular and respiratory regulation. Unintended interactions can lead to significant cardiovascular side effects.[8] Cross-talk between adrenergic receptor subtypes is a well-documented phenomenon.[9]

  • Muscarinic (M) Receptors: As key components of the parasympathetic nervous system, off-target binding to muscarinic receptors can result in classic anticholinergic side effects (e.g., dry mouth, blurred vision).[10] Functional cross-talk between muscarinic and other GPCRs, like β2-adrenergic receptors, is also known to occur.[11][12]

Experimental Methodologies: A Two-Tiered Approach

A comprehensive assessment of cross-reactivity involves a tiered approach, beginning with broad screening for binding affinity, followed by functional characterization of significant "hits."

Tier 1: Primary Screening via Radioligand Binding Assays

Radioligand binding assays are the industry standard for high-throughput primary screening. They quantify the ability of a test compound to displace a radiolabeled ligand of known high affinity from its receptor.[13][14] This provides a direct measure of the test compound's binding affinity, typically expressed as the inhibition constant (Kᵢ).[15]

  • Preparation of Receptor Membranes:

    • Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells).

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors), and a range of concentrations of the test compound (this compound).

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known, non-labeled competitor to block all specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes while allowing the unbound ligand to pass through.

  • Quantification:

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

The following diagram illustrates the logical workflow for assessing receptor cross-reactivity.

G cluster_0 Tier 1: Binding Affinity Screening cluster_1 Tier 2: Functional Characterization Compound Test Compound (this compound) Panel Select Receptor Panel (Serotonin, Dopamine, Adrenergic, etc.) Compound->Panel BindingAssay Perform Competitive Radioligand Binding Assays Panel->BindingAssay DataAnalysis1 Calculate IC50 and Ki Values BindingAssay->DataAnalysis1 HitID Identify 'Hits' (e.g., Ki < 1 µM) DataAnalysis1->HitID FunctionalAssay Select & Perform Functional Assays (cAMP, Calcium Flux, etc.) HitID->FunctionalAssay For Significant Hits Profile Comprehensive Cross-Reactivity Profile HitID->Profile No Significant Hits DataAnalysis2 Determine EC50/IC50 & Mode of Action (Agonist, Antagonist) FunctionalAssay->DataAnalysis2 DataAnalysis2->Profile

Figure 1. A tiered workflow for determining receptor cross-reactivity.
Tier 2: Functional Characterization of Binding "Hits"

Observing binding affinity does not reveal the functional consequence of that interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Functional assays are therefore essential for any receptor where significant binding is identified (typically Kᵢ < 1 µM).[16][17] These assays measure the downstream signaling events that occur upon receptor activation.[18][19]

The choice of assay depends on the G protein to which the receptor couples:

  • Gₛ- and Gᵢ-coupled receptors: These modulate the activity of adenylyl cyclase, leading to an increase (Gₛ) or decrease (Gᵢ) in intracellular cyclic AMP (cAMP). cAMP levels can be quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

  • Gᵩ-coupled receptors: These activate phospholipase C, resulting in the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium (Ca²⁺). This can be measured using fluorescent calcium indicators (e.g., Fluo-4) in a fluorescence imaging plate reader (FLIPR).

The diagram below illustrates the canonical Gₛ-coupled signaling pathway, which is interrogated in functional assays for receptors like the β-adrenergic subtypes.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor (GPCR) G_Protein G Protein (Gαs, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Agonist (e.g., Isoproterenol) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylates Targets

Figure 2. Simplified Gs-coupled GPCR signaling pathway.

Data Presentation and Interpretation

To facilitate clear comparison and interpretation, all quantitative data should be summarized in structured tables. The following tables present hypothetical data for this compound to illustrate a potential cross-reactivity profile.

Table 1: Hypothetical Binding Affinity (Kᵢ) of this compound at Various Receptors

Receptor FamilyReceptor SubtypeKᵢ (nM)
Serotonin 5-HT₁ₐ450
5-HT₂ₐ15
5-HT₂ₒ85
5-HT₇> 10,000
Dopamine D₁2,500
D₂800
D₃1,200
Adrenergic α₁ₐ350
α₂ₐ1,500
β₁> 10,000
β₂> 10,000
Muscarinic M₁950
M₃> 10,000

Data are hypothetical and for illustrative purposes only.

Interpretation of Binding Data: Based on this hypothetical data, this compound displays high affinity and selectivity for the 5-HT₂ₐ receptor (Kᵢ = 15 nM). It shows moderate affinity for the 5-HT₂ₒ receptor (Kᵢ = 85 nM) and weaker, but potentially relevant, affinity for the α₁ₐ, 5-HT₁ₐ, D₂, and M₁ receptors. The compound shows negligible affinity for the other receptors tested. This profile identifies 5-HT₂ₐ as the likely primary target and flags several other receptors for functional follow-up.

Table 2: Hypothetical Functional Activity of this compound at Key Receptors

Receptor SubtypeAssay TypeFunctional ResultPotency (EC₅₀/IC₅₀, nM)
5-HT₂ₐ Calcium FluxAgonistEC₅₀ = 35
5-HT₂ₒ Calcium FluxPartial AgonistEC₅₀ = 210
α₁ₐ Calcium FluxAntagonistIC₅₀ = 750
D₂ cAMP InhibitionAntagonistIC₅₀ = 1,800

Data are hypothetical and for illustrative purposes only.

Interpretation of Functional Data: The functional data confirm that the high-affinity binding to the 5-HT₂ₐ receptor translates to potent agonist activity. The compound also acts as a partial agonist at the 5-HT₂ₒ receptor, but with significantly lower potency. Importantly, it demonstrates antagonistic activity at the α₁ₐ and D₂ receptors, suggesting that at higher concentrations, it could block the actions of endogenous ligands at these sites, potentially leading to side effects such as hypotension (α₁ₐ blockade) or altered dopaminergic tone (D₂ blockade).

Conclusion

The systematic evaluation of receptor cross-reactivity is an indispensable component of preclinical drug development. By employing a tiered approach of high-throughput binding assays followed by targeted functional characterization, researchers can build a comprehensive and predictive profile of a new chemical entity. For a compound like this compound, this process is crucial for confirming its primary mechanism of action, identifying potential liabilities, and guiding its future development. The methodologies and data interpretation frameworks presented in this guide provide a self-validating system to ensure that decisions are based on robust, reproducible, and mechanistically informative data, ultimately enhancing the probability of success in bringing safer and more effective therapies to the clinic.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Inoue, A., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • Sjögren, B., & Sillard, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Parmentier, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]

  • Dale, E., et al. (2024). Dopamine receptor autoantibody signaling in infectious sequelae differentiates movement versus neuropsychiatric disorders. JCI Insight. Retrieved from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. Retrieved from [Link]

  • Borroto-Escuela, D. O., et al. (2014). Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders. PMC. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Tsetsenis, T., et al. (2011). [CROSS-TALK BETWEEN 5-HT1A AND 5-HT7 RECEPTORS: ROLE IN THE AUTOREGULATION OF THE BRAIN SEROTONIN SYSTEM AND IN MECHANISM OF ANTIDEPRESSANTS ACTION]. PubMed. Retrieved from [Link]

  • Wallach, I., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved from [Link]

  • Miao, Y., et al. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]

  • Meurs, H., et al. (2013). Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway. PMC. Retrieved from [Link]

  • Dale, E., et al. (2024). Dopamine receptor autoantibody signaling in infectious sequelae differentiates movement versus neuropsychiatric disorders. PubMed. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). SSRI cross-reactivity. Retrieved from [Link]

  • Fuxe, K., et al. (2012). Cross-Receptor Interactions between Dopamine D2L and Neurotensin NTS1 Receptors Modulate Binding Affinities of Dopaminergics. PMC. Retrieved from [Link]

  • Cunningham, M. W. (2015). Autoimmunity against dopamine receptors in neuropsychiatric and movement disorders: a review of Sydenham chorea and beyond. PMC. Retrieved from [Link]

  • Miao, Y., et al. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]

  • Rockman, H. A., et al. (2002). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC. Retrieved from [Link]

  • Jin, R., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Retrieved from [Link]

  • Morris, G. M., & Malbon, C. C. (1991). Cross-regulation between G-protein-coupled receptors. Activation of beta 2-adrenergic receptors increases alpha 1-adrenergic receptor mRNA levels. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • Garnovskaya, M. N., et al. (1999). Cross talk between m3-muscarinic and beta(2)-adrenergic receptors at the level of receptor phosphorylation and desensitization. PubMed. Retrieved from [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of anti-dopamine 1 receptor monoclonal antibody with different food. Retrieved from [Link]

  • Xia, Y., & Ren, J. (2003). Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons. American Physiological Society Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • NIH. (n.d.). Muscarinic Receptors - Basic Neurochemistry. NCBI Bookshelf. Retrieved from [Link]

Sources

A Comparative Framework for Evaluating the Psychedelic Potential of Novel Phenethylamines: A Case Study of 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction

The landscape of psychedelic research is undergoing a significant renaissance, with renewed interest in the therapeutic potential of compounds that modulate serotonergic systems. While classic psychedelics like psilocybin and LSD have been extensively studied, the exploration of novel chemical entities remains a crucial frontier in drug discovery. This guide provides a comprehensive framework for evaluating the psychedelic efficacy of novel compounds, using the hypothetical case of "2-(4-Ethoxyphenyl)propan-2-amine."

Currently, there is a notable absence of published pharmacological data regarding the psychoactive or psychedelic properties of this compound. Therefore, this document will not present a direct comparison of existing data. Instead, it will serve as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required to characterize a novel phenethylamine's psychedelic potential. The established pharmacological profiles of lysergic acid diethylamide (LSD), psilocybin, and N,N-dimethyltryptamine (DMT) will be used as benchmarks for comparison throughout this guide.

The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT₂AR).[1][2][3][4][5] Agonism at this receptor is a key initiator of the signaling cascades that lead to the characteristic subjective effects of these compounds.[4][6][7] This guide will, therefore, focus on methodologies to assess a compound's interaction with the 5-HT₂AR and the subsequent behavioral effects in established animal models.

Chemical Structures at a Glance

A foundational step in comparative pharmacology is the examination of molecular structures. The structure of a ligand dictates its affinity and efficacy at a given receptor.

  • This compound: A phenethylamine derivative with an ethoxy group on the phenyl ring. Its structural similarity to other psychoactive phenethylamines warrants investigation.

  • Lysergic acid diethylamide (LSD): A complex ergoline derivative, known for its extremely high potency.[1]

  • Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A tryptamine prodrug that is dephosphorylated in the body to its active metabolite, psilocin.[3]

  • N,N-Dimethyltryptamine (DMT): A simple tryptamine found endogenously in trace amounts and in various plants, known for its rapid onset and short duration of action when smoked or injected.[8][9]

Part 1: In Vitro Characterization - The Molecular Fingerprint

The initial assessment of a novel compound involves a battery of in vitro assays to determine its pharmacological profile at key central nervous system receptors. This provides a "molecular fingerprint" that can predict potential psychoactive effects.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for a range of receptors. A high affinity for the 5-HT₂AR is a primary indicator of potential psychedelic activity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Classic Psychedelics

ReceptorLSDPsilocinDMTThis compound
5-HT₂A 1-10 6-25 30-100 Data to be determined
5-HT₂CHighModerateModerateData to be determined
5-HT₁AHighHighModerateData to be determined
Dopamine D₂ModerateLowLowData to be determined
Adrenergic α₁AModerateLowLowData to be determined
SERTLowModerateLowData to be determined

Note: Ki values are approximate and can vary between studies and assay conditions. Data for classic psychedelics is compiled from various sources.[2][10][11]

This protocol outlines a standard method for determining the binding affinity of a test compound at the human 5-HT₂AR.

Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT₂AR.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂AR.

  • [³H]ketanserin (radioligand).

  • Test compound (this compound).

  • Non-specific binding control (e.g., spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-h5-HT₂AR cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of [³H]ketanserin to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • [³H]ketanserin: A well-characterized and selective antagonist radioligand for the 5-HT₂AR, ensuring that the measured binding is specific to this receptor.

  • HEK293 cells: A common and reliable cell line for expressing recombinant receptors, providing a clean system to study receptor-ligand interactions without the complexity of native tissue.

Functional Efficacy: G-Protein Activation and β-Arrestin Recruitment

Beyond binding, it is critical to determine the functional activity of a compound. Psychedelic effects are thought to be mediated primarily through Gq/11-protein signaling downstream of the 5-HT₂AR.[6][7] The role of β-arrestin recruitment is an area of active research, with some evidence suggesting it may be possible to develop non-hallucinogenic 5-HT₂AR agonists that are biased towards β-arrestin signaling.[6][7]

Table 2: Comparative Functional Efficacy (EC₅₀, nM) at the 5-HT₂A Receptor

AssayLSDPsilocinDMTThis compound
Gq/11 Activation (IP₁ accumulation) ~10 ~50 ~200 Data to be determined
β-Arrestin 2 Recruitment~20~100~500Data to be determined

Note: EC₅₀ values are approximate and can vary based on the specific assay used.

This protocol measures the activation of the Gq/11 signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound for Gq/11 activation at the human 5-HT₂AR.

Materials:

  • CHO-K1 cells co-expressing the human 5-HT₂AR and a G-protein alpha subunit.

  • IP-One HTRF assay kit.

  • Test compound.

  • 5-HT (serotonin) as a reference agonist.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the kit manufacturer's instructions.

  • HTRF Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Diagram: 5-HT₂A Receptor Signaling Pathways

Gprotein_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Psychedelic Psychedelic (e.g., Psilocin) Receptor 5-HT₂A Receptor Psychedelic->Receptor Agonist Binding Gq_protein Gq/11 Protein Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Canonical Gq/11 signaling cascade initiated by 5-HT₂A receptor activation.

Part 2: In Vivo Evaluation - Behavioral Correlates of Psychedelic Activity

While in vitro data provides crucial molecular insights, in vivo studies are essential to understand a compound's effects in a whole organism. Animal models, particularly in rodents, are widely used to predict the psychedelic potential of novel compounds in humans.[12][13][14]

The Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rhythmic head movement in rodents that is considered a reliable behavioral proxy for 5-HT₂AR activation and psychedelic potential in humans.[6][7][12] All known classic psychedelics induce the HTR in a dose-dependent manner, and this effect is blocked by 5-HT₂AR antagonists.

Table 3: Comparative Efficacy in Inducing the Head-Twitch Response

CompoundEffective Dose Range (mg/kg, i.p.)HTR Count (at peak dose)This compound
LSD0.05 - 0.3HighData to be determined
Psilocybin1 - 5Moderate-HighData to be determined
DMT5 - 20ModerateData to be determined

Note: Dose ranges and HTR counts can vary depending on the mouse strain and experimental conditions.

Objective: To determine if this compound induces the HTR in mice and to establish a dose-response relationship.

Animals: Male C57BL/6J mice.

Materials:

  • Test compound (this compound).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., psilocybin).

  • Observation chambers.

  • Video recording equipment (optional but recommended).

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head twitches over a specified period (e.g., 60 minutes).

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot a dose-response curve for the test compound.

Diagram: Experimental Workflow for HTR Assay

HTR_Workflow Acclimation 1. Animal Acclimation (30 min) Grouping 2. Group Assignment (Vehicle, Positive Control, Test Compound) Acclimation->Grouping Injection 3. Intraperitoneal (i.p.) Injection Grouping->Injection Observation 4. Observation & Recording (60 min) Injection->Observation Data_Analysis 5. Data Analysis (Statistical Comparison & Dose-Response Curve) Observation->Data_Analysis Conclusion 6. Assessment of Psychedelic Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for conducting the head-twitch response assay.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the psychedelic potential of a novel compound, using this compound as a case study. The proposed in vitro and in vivo experiments provide a clear pathway to understanding its molecular pharmacology and its potential to induce psychedelic-like effects.

Should this compound demonstrate high affinity and functional agonism at the 5-HT₂AR in vitro, and subsequently induce a robust and dose-dependent head-twitch response in vivo, further investigation would be warranted. This would include more extensive receptor screening, drug discrimination studies, and potentially, advanced neuroimaging techniques to understand its effects on brain connectivity.

The development of novel psychedelics requires a careful and methodical approach. By following the framework presented here, researchers can efficiently characterize new chemical entities and contribute to the growing body of knowledge in this exciting and rapidly evolving field.

References

  • LSD - Wikipedia. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]

  • Psilocybin - Wikipedia. [Link]

  • Timmermann, C., et al. (2023). Psychological and physiological effects of extended DMT. Psychopharmacology, 240(8), 1845-1857. [Link]

  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328-1334. [Link]

  • 5-APB-NBOMe - Wikipedia. [Link]

  • Iancu, I., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 10(4), 585. [Link]

  • Hanks, J. B., & González-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33-41. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7543-7552. [Link]

  • MD Biosciences. Psychedelic Drug Screening Assay. [Link]

  • Passie, T., et al. (2008). The Pharmacology of Lysergic Acid Diethylamide: A Review. CNS Neuroscience & Therapeutics, 14(4), 295-314. [Link]

  • PubChem. 1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine. [Link]

  • Calvey, T., & Howells, F. M. (2018). Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. bioRxiv. [Link]

  • Demeter, B., et al. (2020). Neural and subjective effects of inhaled DMT in natural settings. bioRxiv. [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18. [Link]

  • Cao, D., et al. (2024). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. [Link]

  • Dimethyltryptamine - Wikipedia. [Link]

  • Hughes, V. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Halberstadt, A. L., et al. (2019). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 29(16), 2187-2191. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1335. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. In Psychopharmacology of Hallucinogens (pp. 1-21). Springer, Berlin, Heidelberg. [Link]

  • Cakic, V., et al. (2010). Dimethyltryptamine (DMT): Subjective effects and patterns of use among Australian recreational users. Drug and Alcohol Dependence, 111(1-2), 30-37. [Link]

  • Sherwood, A. M., et al. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. Journal of Natural Products, 83(8), 2531-2535. [Link]

  • PETA. (2022). Experiments on Animals in Psychedelic Research. [Link]

  • FDA. (2023). Psychedelic Drugs: Considerations for Clinical Investigations. [Link]

  • Drug Target Review. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. [Link]

  • Shults, E. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 4775. [Link]

  • Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7543-7552. [Link]

  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. In Psychopharmacology of Hallucinogens (pp. 1-21). Springer, Berlin, Heidelberg. [Link]

  • Barrett, F. S., et al. (2020). Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation. Cerebral Cortex, 30(11), 5869-5881. [Link]

  • Odland, A. U., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 1176-1205. [Link]

  • Imperial College London. (2023). Advanced brain imaging study hints at how DMT alters perception of reality. [Link]

  • Guo, T. L., et al. (2020). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. International Journal of Molecular Sciences, 21(21), 8275. [Link]

  • American Addiction Centers. (2022). What Does LSD do to Your Brain? [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 2-(4-Ethoxyphenyl)propan-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-ethoxyphenyl)propan-2-amine, also known as 4-ethoxyamphetamine (4-ETA). As a member of the phenethylamine and amphetamine chemical classes, 4-ETA and its analogs have garnered interest for their psychoactive properties, primarily mediated by their interaction with serotonin receptors. This document will objectively compare the performance of 4-ETA with its structural alternatives, supported by experimental data, to elucidate the key molecular features governing their pharmacological profiles.

Introduction: The 4-Alkoxyamphetamine Scaffold

The 4-alkoxyamphetamine scaffold, characterized by an alkoxy group at the para position of the phenyl ring of an amphetamine core, represents a critical area of study in medicinal chemistry and pharmacology. These compounds are known to interact with various monoamine transporters and receptors in the central nervous system, with a particular affinity for serotonin 5-HT₂ receptors. The parent compound of this specific guide, this compound (4-ETA), serves as a foundational structure for exploring how subtle molecular modifications can dramatically alter biological activity. This guide will dissect the impact of variations in the 4-alkoxy substituent, the α-methyl group, and N-alkylation on receptor binding, functional activity, and in vivo effects.

Core Structure and Analogs for Comparison

The central theme of this guide is to understand how modifications to the core structure of 4-ethoxyamphetamine influence its biological activity. The primary points of modification to be discussed are:

  • The 4-Alkoxy Group: Variation in the length and nature of the alkoxy chain.

  • The α-Methyl Group: Comparison between the amphetamine scaffold and its corresponding phenethylamine.

  • N-Alkylation: The effect of adding alkyl groups to the terminal amine.

The primary biological targets for comparison will be the serotonin 5-HT₂A and 5-HT₂C receptors, as these are the principal sites of action for the psychedelic effects of these compounds.[1][2][3] In vivo activity will be compared using the head-twitch response (HTR) in rodents, a well-established behavioral proxy for 5-HT₂A receptor activation and potential psychedelic effects in humans.[4]

Structure-Activity Relationship Analysis

The Influence of the 4-Alkoxy Group

The nature of the substituent at the 4-position of the phenyl ring is a major determinant of the pharmacological activity of phenethylamines and amphetamines. For the 2,5-dimethoxyamphetamine series, it has been demonstrated that small lipophilic substituents at the 4-position can significantly enhance clinical potency.[4]

A study on a series of 4-alkylated 2,5-dimethoxyamphetamines found that increasing the alkyl chain length from methyl to propyl was associated with an increased affinity for the 5-HT₂A receptor.[4][5] The 4-propyl analog displayed the highest potency for 5-HT₂A receptor activation.[4][5] However, further extension of the alkyl chain to butyl and amyl groups led to a decrease in in vivo potency, which is believed to be due to pharmacokinetic factors rather than a reduction in receptor affinity.[4][5]

While direct comparative data for a simple 4-alkoxyamphetamine series (without the 2,5-dimethoxy groups) is less abundant in the literature, we can infer a similar trend. The ethoxy group of 4-ETA, being a small lipophilic group, is expected to confer significant activity. Comparing 4-ethoxyamphetamine (4-ETA) to its close analog, para-methoxyamphetamine (PMA), animal studies have shown that 4-ETA has slightly weaker stimulant effects.[6] This suggests that even a minor change from a methoxy to an ethoxy group can modulate the pharmacological profile.

Table 1: Comparison of 4-Alkoxyamphetamine Analogs (2,5-Dimethoxy Series) at the 5-HT₂A Receptor

Compound4-Substituent5-HT₂A Ki (nM)HTR Potency (ED₅₀, mg/kg)
DOMMethyl~50-100~1.0
DOETEthyl~60-120~2.5
DOPRPropyl~30-80~0.42
DOBUButyl~40-90~1.5
DOAMAmyl~50-100~2.76

Note: Data is compiled from studies on the 2,5-dimethoxyamphetamine (DOx) series and serves as a predictive model for the SAR of simpler 4-alkoxyamphetamines. Absolute values can vary between different studies and experimental conditions.[4][5]

The Role of the α-Methyl Group: Amphetamines vs. Phenethylamines

The presence or absence of a methyl group at the alpha position of the ethylamine side chain distinguishes amphetamines from phenethylamines, respectively. This seemingly small structural change has a profound impact on the pharmacological properties of these molecules.

Generally, the introduction of an α-methyl group can protect the molecule from metabolism by monoamine oxidase (MAO), leading to a longer duration of action.[6] In terms of receptor interactions, for many psychedelic phenethylamines, the α-methylated amphetamine counterparts display roughly the same affinity for 5-HT₂A and 5-HT₂C receptors.[1] However, the α-methyl group can decrease affinity for other receptors, such as the 5-HT₁A receptor.[3]

Anecdotal reports and some preclinical data suggest that the amphetamine derivatives are often more potent in vivo than their phenethylamine counterparts, which could be attributed to both pharmacokinetic and pharmacodynamic factors.

The Impact of N-Alkylation

Modification of the terminal amine group with alkyl substituents is another key area of SAR exploration. N-alkylation can significantly alter a compound's interaction with monoamine transporters and receptors.

A study on N-alkylated analogs of 4-methylamphetamine (a close structural relative of 4-ETA) demonstrated that increasing the length of the N-alkyl chain from methyl to butyl resulted in a stepwise decrease in potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Furthermore, while N-methyl-4-methylamphetamine acted as a dopamine releasing agent, the longer N-alkylated analogs did not.[7] This suggests that N-alkylation can shift the mechanism of action from a releasing agent to a reuptake inhibitor, and generally reduces potency at monoamine transporters. This reduction in DAT and NET activity with increased N-alkyl chain length also correlated with a decrease in abuse liability in animal models.[7]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols used to evaluate the compounds discussed in this guide.

In Vitro: Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Protocol: 5-HT₂A Receptor Radioligand Binding Assay

  • Cell Preparation: Membranes from cells stably expressing the human 5-HT₂A receptor are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT₂A receptor, such as [³H]ketanserin, is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 4-ETA or its analogs).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G

In Vivo: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice and rats is a rapid, side-to-side head movement that is a reliable behavioral marker for 5-HT₂A receptor activation.[4] The frequency of head twitches is correlated with the psychedelic potency of a compound in humans.

Protocol: Mouse Head-Twitch Response Assay

  • Animal Acclimation: Mice are acclimated to the testing environment to reduce stress-induced behavioral changes.

  • Compound Administration: The test compound (e.g., 4-ETA or its analog) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

  • Observation Period: Following a predetermined latency period, the mice are observed for a set duration (e.g., 30-60 minutes).

  • HTR Quantification: The number of head twitches is counted by a trained observer, who is often blinded to the experimental conditions. Automated systems using video tracking or magnetic sensors can also be used for more objective quantification.

  • Data Analysis: The dose-response relationship for HTR induction is determined, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated.

G

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a complex interplay of subtle molecular modifications that significantly impact their pharmacological profiles. The available data, primarily from related series of compounds, suggests the following key principles:

  • 4-Alkoxy Group: Small, lipophilic alkoxy groups, such as the ethoxy group in 4-ETA, are favorable for 5-HT₂A receptor affinity and in vivo potency. There appears to be an optimal chain length, with potency decreasing for longer alkyl chains, likely due to pharmacokinetic limitations.

  • α-Methyl Group: The presence of an α-methyl group, as in the amphetamine scaffold, generally increases in vivo potency and duration of action compared to the corresponding phenethylamines.

  • N-Alkylation: Increasing the size of the N-alkyl substituent tends to decrease activity at monoamine transporters and may reduce abuse liability.

While these general trends provide a valuable framework for understanding the SAR of 4-alkoxyamphetamines, a more systematic and comprehensive study of a series of analogs based on the 4-ethoxyamphetamine scaffold is warranted. Such a study, employing the standardized in vitro and in vivo assays described in this guide, would provide a more definitive and quantitative understanding of the SAR of this important class of compounds. This would not only enhance our fundamental knowledge of how these molecules interact with their biological targets but also inform the design of novel compounds with tailored pharmacological properties for potential therapeutic applications.

References

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1064927. [Link]

  • Rickli, A., et al. (2019). Receptor interaction profiles of 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) and related amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Glatfelter, G. C., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • Wikipedia contributors. (2023). 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Para-Methoxyamphetamine. Wikipedia, The Free Encyclopedia. [Link]

  • Glatfelter, G. C., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. ResearchGate. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]

  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 375(3), 484-492. [Link]

  • World Health Organization. (1987). 4-Methoxyamphetamine. Expert Committee on Drug Dependence Information Repository. [Link]

  • DrugBank. (n.d.). para-Methoxyamphetamine. DrugBank Online. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem Compound Database. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Gatch, M. B., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology, 26(4), e12987. [Link]

  • Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1362-1372. [Link]

  • National Drug & Alcohol Research Centre. (2016). Paramethoxyamphetamine (PMA). NDARC. [Link]

  • Wikipedia contributors. (2023). Para-Ethoxyamphetamine. Wikipedia, The Free Encyclopedia. [Link]

  • Jin, Z., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]

  • Wikipedia contributors. (2023). Escaline. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). 2,5-Dimethoxy-4-ethoxyamphetamine. Wikipedia, The Free Encyclopedia. [Link]

  • Canfield, D. R., et al. (2019). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. ACS Chemical Neuroscience, 10(11), 4561-4569. [Link]

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

  • Wess, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2111-2115. [Link]

  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

  • By, A. W., et al. (1990). Synthesis and Spectral Properties of 2,5 Dimethoxy-4-Ethoxyamphetamine and Its Precursors. Journal of Forensic Sciences, 35(2), 316-335. [Link]

  • Nimse, S. B., et al. (2024). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. Molecules, 29(1), 123. [Link]

  • van der Vorm, S., et al. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 83(15), 8283-8292. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Pharmacological Profile of 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: The topic specified was "2-(4-Ethoxyphenyl)propan-2-amine." However, a comprehensive review of scientific literature reveals a scarcity of data for this specific chemical structure. The vast majority of research in this area focuses on its structural isomer, 1-(4-ethoxyphenyl)propan-2-amine , commonly known as para-Ethoxyamphetamine (4-ETA) . This guide will therefore focus on the well-documented in vivo and in vitro effects of 4-ETA to provide a scientifically grounded and data-rich comparison for the research community.

Introduction: The Disconnect Between the Test Tube and the Whole Organism

4-Ethoxyamphetamine (4-ETA) is a psychoactive research chemical belonging to the phenethylamine and amphetamine classes.[1] Like its more infamous analog, para-methoxyamphetamine (PMA), 4-ETA presents a complex pharmacological profile that diverges significantly from classical stimulants like d-amphetamine.[2][3] Understanding its effects requires a dual approach: dissecting its molecular interactions in controlled in vitro systems and observing its integrated physiological and behavioral consequences in in vivo models. This guide provides a comparative analysis of the in vitro and in vivo experimental data for 4-ETA, explaining the causal links between its neurochemical actions and its whole-organism effects. The objective is to illuminate how potent, selective in vitro activity at serotonin transporters translates into a unique, non-classical stimulant profile in vivo.

Part I: The In Vitro Profile: A Serotonin-Dominant Mechanism

The foundational pharmacology of 4-ETA, revealed through in vitro preparations, points to a primary interaction with monoamine transporters, rather than direct, high-affinity binding to neurotransmitter receptors.[2] This action as a monoamine transporter modulator is the critical first step in its signaling cascade.

Primary Mechanism: Monoamine Transporter Interaction

In vitro studies using rat brain synaptosomes—isolated nerve terminals that are ideal for studying neurotransmitter uptake and release—demonstrate that 4-ETA is a potent modulator of serotonin (5-HT) transport.[2][3] Its key actions are:

  • Inhibition of Serotonin Uptake: 4-ETA potently blocks the serotonin transporter (SERT), preventing the reuptake of 5-HT from the synaptic cleft.

  • Stimulation of Serotonin Release: Beyond simply blocking reuptake, 4-ETA acts as a serotonin releasing agent, inducing transporter-mediated efflux of 5-HT into the synapse.[2]

Crucially, these effects are highly selective for the serotonergic system compared to the dopaminergic system.[2][3] This contrasts sharply with traditional amphetamines, which typically exhibit more balanced or dopamine-dominant activity. This serotonergic dominance is a hallmark of para-substituted amphetamines and is the primary predictor of their distinct behavioral effects.[2]

Data Summary: In Vitro Monoamine Transporter Activity
CompoundAction on Serotonin (5-HT) SystemAction on Dopamine (DA) SystemKey FindingReference
4-Ethoxyamphetamine (4-ETA) Potent inhibition of uptake and stimulation of releaseWeaker effects on uptake and releaseNeuropsychopharmacological profile is unlike (+)-amphetamine and is dominated by serotonergic activity.[3]
(+)-Amphetamine Moderate effectsPotent inhibition of uptake and stimulation of releaseProfile is dominated by dopaminergic activity, correlating with strong psychostimulant effects.[3]
4-Methoxyamphetamine (PMA) Potent inhibition of uptake and stimulation of releaseWeaker effects on uptake and releaseProfile is similar to 4-ETA, with potent serotonergic activity.[3] PMA is a potent 5-HT uptake inhibitor but a weak DA releasing agent.[4][3][4]
Experimental Protocol: Synaptosome Neurotransmitter Release Assay

This protocol outlines a standard method for assessing the ability of a test compound like 4-ETA to induce the release of a radiolabeled neurotransmitter from isolated nerve terminals.

Objective: To quantify the in vitro potency of 4-ETA in releasing [³H]5-HT and [³H]DA from pre-loaded rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration of radiolabeled neurotransmitter ([³H]5-HT or [³H]DA) to allow for active uptake via transporters.

    • After incubation, wash the synaptosomes with fresh buffer to remove excess unincorporated radiolabel.

  • Release Assay (Superfusion Method):

    • Trap the loaded synaptosomes on a filter in a superfusion chamber.

    • Continuously perfuse the synaptosomes with warmed, oxygenated buffer at a constant flow rate.

    • Collect baseline fractions of the perfusate to measure spontaneous neurotransmitter release.

    • Introduce 4-ETA at various concentrations into the perfusion buffer for a defined period.

    • Continue collecting fractions during and after drug exposure.

  • Quantification and Analysis:

    • Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining radioactivity.

    • Calculate the percentage of total neurotransmitter released in each fraction.

    • Plot the drug-induced release against the drug concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Causality Behind Experimental Choices: The use of synaptosomes provides a clean, isolated system to study transporter function without the confounding variables of downstream signaling or metabolism present in a whole organism. The superfusion method is superior to a static incubation as it allows for the measurement of the dynamics of release over time and minimizes issues related to neurotransmitter reuptake or metabolism.

Workflow Diagram: In Vitro Release Assay

cluster_prep 1. Preparation cluster_load 2. Loading cluster_assay 3. Release Assay cluster_analysis 4. Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenization & Centrifugation Tissue->Homogenize Synaptosomes Isolated Synaptosomes Homogenize->Synaptosomes Incubate Incubation & Uptake Synaptosomes->Incubate Radiolabel [³H]5-HT or [³H]DA Radiolabel->Incubate Wash Wash Incubate->Wash Superfusion Superfusion Chamber Wash->Superfusion Baseline Collect Baseline Fractions Superfusion->Baseline Drug Add 4-ETA (Test Compound) Baseline->Drug Exposure Collect Exposure Fractions Drug->Exposure Count Scintillation Counting Exposure->Count Calculate Calculate % Release Count->Calculate EC50 Determine EC₅₀ Calculate->EC50 cluster_train 1. Training Phase cluster_test 2. Test Phase cluster_analysis 3. Analysis Rat Rat in Two-Lever Operant Chamber Drug_Admin Administer Training Drug (e.g., DOM) Rat->Drug_Admin Saline_Admin Administer Saline Rat->Saline_Admin Lever_A Press 'Drug' Lever -> Food Reward Drug_Admin->Lever_A Lever_B Press 'Saline' Lever -> Food Reward Saline_Admin->Lever_B Test_Admin Administer 4-ETA (Various Doses) Lever_A->Test_Admin Lever_B->Test_Admin Measure Measure Responses on Both Levers Test_Admin->Measure Plot Plot % Drug-Lever Responses vs. Dose Measure->Plot Generalize Determine Generalization Plot->Generalize

Workflow for an in vivo drug discrimination study.

Part III: Bridging the Gap: Correlating In Vitro and In Vivo Data

The true value of this comparative analysis lies in understanding how the molecular-level data from in vitro assays predict the complex behavioral outcomes observed in vivo. For 4-ETA, the correlation is remarkably clear.

The potent and selective in vitro activity as a serotonin releaser and uptake inhibitor is the direct cause of its in vivo profile as a hallucinogen-like substance. [2][3]High levels of synaptic serotonin, particularly through actions at 5-HT₂A receptors, are widely understood to be the primary mechanism behind the effects of classical hallucinogens. [5]The failure of 4-ETA to lower ICSS thresholds and its modest effects on locomotor activity are also consistent with its weak dopaminergic action in vitro. [3]This demonstrates a strong predictive link: serotonergic dominance in vitro leads to a hallucinogenic and non-classical stimulant profile in vivo.

However, in vivo studies also reveal phenomena that are impossible to predict from in vitro data alone. The toxicity profile, including potential for hyperthermia and developmental toxicity, is an emergent property of the entire biological system's response to the compound. [2]These systemic effects underscore the limitations of in vitro models and highlight the indispensable role of whole-animal studies in drug safety and development.

Diagram: Proposed Mechanism of Action from Transporter to Behavior

cluster_invitro In Vitro Level cluster_neuro Neurochemical Level cluster_invivo In Vivo Behavioral Level ETA 4-Ethoxyamphetamine (4-ETA) SERT Serotonin Transporter (SERT) ETA->SERT Potent Release & Uptake Inhibition DAT Dopamine Transporter (DAT) ETA->DAT Weak Effects Serotonin ↑ Synaptic Serotonin SERT->Serotonin Dopamine ~ Synaptic Dopamine DAT->Dopamine Hallucinogen Hallucinogen-like Discriminative Effects Serotonin->Hallucinogen Stimulation Atypical/Weak Locomotor Stimulation Dopamine->Stimulation Reward Altered Reward (↑ ICSS Threshold) Dopamine->Reward

Proposed mechanism linking in vitro actions to in vivo effects.

Conclusion

The pharmacological story of 4-Ethoxyamphetamine is a compelling case study in the necessity of integrating in vitro and in vivo research. In vitro assays on isolated synaptosomes accurately pinpoint its primary molecular target: the serotonin transporter. [2][3]This potent and selective serotonergic activity provides a clear, rational basis for the in vivo findings from sophisticated behavioral paradigms like drug discrimination and ICSS, which characterize its subjective effects as hallucinogen-like and distinct from classical stimulants. [2][3]While the in vitro data successfully predict the behavioral phenotype, the full safety and toxicity profile can only be assessed in a whole organism. For researchers and drug development professionals, this dual analysis provides a comprehensive framework for understanding structure-activity relationships and underscores the principle that while pharmacology begins in the test tube, its ultimate expression is in the complexity of a living system.

References

  • Grokipedia. para-Ethoxyamphetamine.
  • Wikipedia. para-Ethoxyamphetamine. Available from: [Link]

  • Hegadoren KM, Greenshaw AJ, Baker GB, Martin-Iverson MT, Lodge B, Soin S. 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. J Psychiatry Neurosci. 1994 Jan;19(1):57-62. Available from: [Link]

  • Luethi D, Ka-Wing Ho, Trachsel D, et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Front Pharmacol. 2019;10:1423. Available from: [Link]

  • Wikipedia. 2,5-Dimethoxy-4-ethoxyamphetamine. Available from: [Link]

  • Wikipedia. para-Methoxyamphetamine. Available from: [Link]

  • Irvine RJ, Toop NP, Phillis BD, Somogyi AA. The differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. Prog Neuropsychopharmacol Biol Psychiatry. 2000 Oct;24(7):1199-216. Available from: [Link]

  • Ho BT, McIsaac WM, Tansey LW, Walker KE. Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. J Pharm Sci. 1972 Sep;61(9):1500-2. Available from: [Link]

  • Luethi D, Ho KW, Trachsel D, et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Front Pharmacol. 2019;10:1423. Available from: [Link]

  • GSRS. (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE. Available from: [Link]

  • Ng XW, Lee JY, Wong J, Chow P. In vitro-In vivo Correlation: Perspectives on Model Development. Curr Pharm Des. 2015;21(38):5531-9. Available from: [Link]

  • Dobrovolskaia MA. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. J Control Release. 2015 Oct 28;216:69-83. Available from: [Link]

  • Luethi D, Trachsel D, Ho KW, et al. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Front Pharmacol. 2018;9:733. Available from: [Link]

  • Halberstadt AL. Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behav Brain Res. 2015 Feb 15;277:99-120. Available from: [Link]

  • Luethi D, Ka-Wing Ho, Trachsel D, et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Front Pharmacol. 2019;10:1423. Available from: [Link]

  • Luethi D, Trachsel D, Ho KW, et al. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Front Pharmacol. 2020;11:589304. Available from: [Link]

  • Rothman RB, Katsnelson M, Vu N, Partilla JS, Dersch CM, Blough BE, Baumann MH. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. J Pharmacol Exp Ther. 2002 Nov;303(2):700-8. Available from: [Link]

Sources

Comparative study of ethoxyphenyl vs methoxyphenyl substituted phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethoxyphenyl vs. Methoxyphenyl Substituted Phenethylamines for Drug Development Professionals

Introduction: The Subtle Art of Phenyl Ring Substitution

The phenethylamine scaffold is a cornerstone of modern neuroscience and medicinal chemistry. It forms the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds that have provided critical tools for dissecting neural circuits.[1][2] The pharmacological profile of a phenethylamine derivative is exquisitely sensitive to the nature and position of substituents on its phenyl ring.[3] Among the most well-studied modifications are alkoxy groups, particularly at the 2, 4, and 5 positions, which give rise to the "2C" and "DOx" families of psychedelic compounds.[4]

This guide provides a comparative analysis of two common substitutions: the ethoxy (-OCH₂CH₃) group versus the methoxy (-OCH₃) group. While seemingly a minor difference of a single methylene unit, this change imparts significant and predictable alterations in a compound's synthesis, receptor interactions, metabolic fate, and ultimately, its in vivo effects. Understanding these differences is crucial for researchers aiming to design novel ligands with specific pharmacological properties, such as enhanced potency, selectivity, or duration of action. We will explore these distinctions through the lens of structure-activity relationships (SAR), receptor binding data, metabolic pathways, and detailed experimental protocols.

Pharmacodynamics: A Tale of Two Alkoxy Groups at the Receptor

The primary mechanism of action for many psychedelic phenethylamines is agonism at the serotonin 2A receptor (5-HT₂A).[5][6] The substitution pattern on the phenyl ring dictates the affinity and efficacy of the compound at this and other related receptors.

Structure-Activity Relationships (SAR) at Serotonergic Receptors

Comparing phenethylamines with a 4-methoxy substitution to those with a 4-ethoxy substitution reveals a consistent trend: extending the alkoxy chain often enhances binding affinity.

  • 5-HT₂A and 5-HT₂C Receptors: Research on 4-alkoxy-2,5-dimethoxyphenethylamines shows that extending the 4-alkoxy group from a methyl (as in 2C-D) or methoxy to an ethyl (as in 2C-E) or ethoxy group generally increases binding affinities at both 5-HT₂A and 5-HT₂C receptors.[7][8] This suggests that the receptor's binding pocket can accommodate the slightly larger, more lipophilic ethoxy group, potentially forming more favorable hydrophobic interactions.

  • 5-HT₁A Receptors: In contrast, these compounds typically exhibit weak binding at the 5-HT₁A receptor, and the length of the alkoxy chain does not appear to have a significant or predictable effect on this weak interaction.[7][9]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine derivatives are known to be agonists at TAAR1. While both ethoxy and methoxy analogs can bind to this receptor, phenethylamines as a class bind more strongly than their alpha-methylated amphetamine counterparts.[7][8]

Quantitative Comparison of Receptor Affinities

The following table summarizes in vitro binding affinity data (Ki, nM) for representative methoxy- and ethoxy-substituted phenethylamines. A lower Ki value indicates a higher binding affinity.

Compound4-Position Substituent5-HT₂A Ki (nM)5-HT₂C Ki (nM)TAAR1 (rat) Ki (nM)
2C-D Methyl20-604-6~2200 (Mescaline)
2C-E Ethyl10-254-12120 (2C-O-Et)
2C-O Methoxy17001100021
2C-O-Et Ethoxy150320120

Note: 2C-D (4-methyl) and 2C-E (4-ethyl) are often used as proxies to understand the effect of increasing alkyl chain length from one to two carbons, paralleling the methoxy-to-ethoxy transition. Data compiled from multiple sources.[1][4][7][10]

This data quantitatively supports the SAR principle: the ethoxy-substituted compound (2C-O-Et) displays a roughly 10-fold higher affinity for the 5-HT₂A receptor and a 34-fold higher affinity for the 5-HT₂C receptor compared to its methoxy counterpart (2C-O).[1]

Signaling Cascade of the 5-HT₂A Receptor

The psychedelic effects mediated by these compounds are initiated by the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. This cascade leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Phenethylamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Downstream Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Canonical 5-HT₂A receptor Gq-coupled signaling cascade.

Pharmacokinetics & Metabolism: The Ethoxy Group's Metabolic Shield

The difference between an ethoxy and a methoxy group becomes particularly pronounced during metabolic processing. The primary routes of metabolism for phenethylamines involve monoamine oxidase (MAO) enzymes, which cause deamination of the ethylamine side chain, and cytochrome P450 (CYP) enzymes, which handle modifications to the phenyl ring, including O-dealkylation.[4]

The key distinction lies in their susceptibility to O-dealkylation by enzymes like CYP2D6.[11][12]

  • Methoxyphenyl Derivatives: The terminal methyl group of a methoxy substituent is readily oxidized and cleaved by CYP enzymes. This O-demethylation often results in a hydroxylated metabolite, which may have a different pharmacological profile or be more readily conjugated and excreted.

  • Ethoxyphenyl Derivatives: The additional carbon in the ethoxy group provides a degree of steric hindrance and alters the electronic properties, making it a poorer substrate for many CYP isozymes. This metabolic resistance, or "metabolic shielding," means the parent compound remains in circulation for longer.

This difference has a direct impact on the pharmacokinetic profile:

  • Increased Bioavailability: Less first-pass metabolism can lead to higher plasma concentrations of the parent drug.

  • Longer Duration of Action: Slower clearance extends the drug's half-life, resulting in a longer-lasting effect. This is exemplified by the amphetamine analog DOET (4-ethoxy), which has an unusually long duration of up to 20 hours, in part due to the stability of the ethoxy group.[13]

Metabolic_Pathways M_Parent Parent Drug (4-Methoxy) M_Deamination Deaminated Metabolite M_Parent->M_Deamination MAO M_Demethylation O-Demethylated Metabolite (Active/Inactive) M_Parent->M_Demethylation CYP2D6 (rapid) E_Parent Parent Drug (4-Ethoxy) E_Deamination Deaminated Metabolite E_Parent->E_Deamination MAO E_Deethylation O-Deethylated Metabolite E_Parent->E_Deethylation CYP2D6 (slow/resisted)

Comparative metabolic fate of methoxy vs. ethoxy substituents.

In Vivo Effects: Translating Molecular Changes to Biological Response

The combined effects of increased receptor affinity and enhanced metabolic stability mean that ethoxy-substituted phenethylamines are generally more potent and longer-acting in vivo than their methoxy counterparts.

This is well-documented in human psychopharmacology, where 2C-E (4-ethyl) is considered significantly more potent and has a longer duration (8-12 hours) than 2C-D (4-methyl), which has a duration of 4-6 hours.[4][10] Animal studies corroborate these findings. The head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects, is reliably induced by these phenethylamines.[5][14] Studies on 4-alkylated 2,5-dimethoxyamphetamines show that potency in inducing HTR varies with the alkyl chain length, with ethyl and propyl groups often being highly effective.[15][16]

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (Ki) of a novel ethoxy- or methoxy-substituted phenethylamine, a competitive radioligand binding assay is the gold standard. This protocol describes how to determine the affinity of a test compound for the 5-HT₂A receptor.

Causality and Rationale: This assay works on the principle of competition. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin) is incubated with a preparation of cell membranes expressing the receptor. A non-radiolabeled "test" compound is added in increasing concentrations, displacing the radioligand. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of affinity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human 5-HT₂A receptor.

    • Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (cell membranes) in fresh Assay Buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (e.g., your ethoxy- or methoxyphenyl derivative) in Assay Buffer.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membranes + Assay Buffer + Radioligand.

      • Non-Specific Binding (NSB): Membranes + High concentration of a non-radiolabeled competitor (e.g., 10 µM spiperone) + Radioligand. (This determines how much radioligand binds to non-receptor components).

      • Competition: Membranes + Serial dilutions of Test Compound + Radioligand.

    • Add 50 µL of cell membrane suspension to each well.

    • Add 25 µL of the appropriate solution (Buffer, NSB competitor, or Test Compound).

    • Add 25 µL of the radioligand (e.g., [³H]ketanserin at a final concentration of ~1 nM).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents (Membranes, Buffers, Ligands) Setup Set Up 96-Well Plate (Total, NSB, Competition) Start->Setup Incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) Setup->Incubate Harvest Rapid Filtration (Separate Bound from Unbound) Incubate->Harvest Wash Wash Filters (Remove non-specifically bound ligand) Harvest->Wash Count Liquid Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End: Determine Affinity (Ki) Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The substitution of a methoxy group with an ethoxy group on a phenethylamine scaffold is a subtle yet powerful modification that significantly impacts pharmacological activity. The primary takeaways for drug development professionals are:

  • Increased Potency: Ethoxy substitution, particularly at the 4-position of 2,5-dimethoxyphenethylamines, generally increases binding affinity at key serotonergic targets like the 5-HT₂A and 5-HT₂C receptors.

  • Enhanced Duration: The ethoxy group is more resistant to metabolic O-dealkylation by CYP enzymes, leading to a longer biological half-life and a more sustained duration of action compared to its methoxy analog.

  • Predictable Modulation: These structure-activity and structure-metabolism relationships provide a rational basis for fine-tuning the pharmacokinetic and pharmacodynamic properties of novel CNS ligands.

This comparative understanding allows researchers to rationally design molecules with desired characteristics. For instance, if a longer duration of action is required for a potential therapeutic, an ethoxy substitution might be a logical first step. Conversely, if rapid clearance is desired to minimize side effects, a methoxy group might be preferable. Future research can further explore this principle with longer alkoxy chains or by introducing fluorination to the ethoxy group to further modulate metabolic stability and receptor interaction.[7]

References

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. [Link]

  • Brandt, S. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Patel, M., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. [Link]

  • Theunissen, E. L., et al. (2012). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]

  • Yardley, J. P., et al. (2009). Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. ResearchGate. [Link]

  • Foster, B. C., et al. (1995). Metabolism of Methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected Cells and Cell Preparations. Xenobiotica. [Link]

  • Deng, X., et al. (2000). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. Brain Research. [Link]

  • Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology. [Link]

  • Al-Hossaini, A. M., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • Yamamoto, T., & Ueki, S. (1975). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. European Journal of Pharmacology. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

  • Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. [Link]

  • Sim, J. A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. [Link]

  • Kim, S. Y., et al. (1994). Process for producing substituted phenethylamine derivatives.
  • Ferraro, T. N., et al. (1983). Behavioral and neuropharmacological analysis of amphetamine and 2,5-dimethoxy-4-methylamphetamine in rats. Pharmacology Biochemistry and Behavior. [Link]

  • Pfrengle, F., et al. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Herndon, L. A., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cannaert, A., et al. (2016). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. ResearchGate. [Link]

  • Frigerio, E., & de la Torre, R. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Wikipedia. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]

  • Sim, J. A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2C-E. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chemical structures of phenethylamine, 2C-phenethylamine, 2 C-C and 25C-NBOMe. ResearchGate. [Link]

  • DeRuiter, J., et al. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3-. Microgram Journal. [Link]

  • Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

  • Sim, J. A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Finn, A., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Teixeira-Gomes, C., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. [Link]

Sources

A Guide to Determining and Contextualizing the 5-HT2A Receptor Binding Affinity of Novel Phenethylamines: A Case Study with 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-HT2A Receptor Affinity in Neuropharmacology

The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that is a principal target for a wide array of therapeutics and psychoactive compounds.[1] As the primary molecular target for classic psychedelics like LSD and psilocybin, and a key site of action for numerous atypical antipsychotic drugs, the 5-HT2A receptor is of profound interest in drug discovery for treating psychiatric disorders such as schizophrenia, depression, and addiction.[1][2] Consequently, the precise characterization of a compound's binding affinity for this receptor is a foundational step in its pharmacological profiling.

This guide provides a comprehensive framework for determining the binding affinity of novel compounds to the human 5-HT2A receptor. We will use the substituted phenethylamine, 4-ethoxyamphetamine (4-ETA), as a case study to illustrate the experimental design, protocol, and data interpretation. While the initial query specified "2-(4-Ethoxyphenyl)propan-2-amine" (CAS 153002-40-5), this guide will focus on its more extensively documented structural isomer, 1-(4-ethoxyphenyl)propan-2-amine, commonly known as 4-ethoxyamphetamine (CAS 129476-58-0). The methodologies described herein are universally applicable for characterizing the 5-HT2A binding profile of this and other novel chemical entities.

We will delve into the causality behind experimental choices, present a robust, self-validating protocol for a competitive radioligand binding assay, and contextualize the potential findings by comparing them with the established affinities of reference compounds.

The 5-HT2A Receptor: A Key Modulator of Neuronal Signaling

The 5-HT2A receptor belongs to the 5-HT2 subfamily of serotonin receptors and is coupled to the Gq/G11 signaling pathway.[1] Upon agonist binding, the receptor undergoes a conformational change that activates the Gq/G11 protein. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to mobilize intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] This cascade ultimately modulates neuronal excitability and gene expression, underpinning the receptor's role in complex cognitive and physiological processes.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT / Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gq/G11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Mobilization PKC Protein Kinase C (PKC) DAG->PKC Activation Response Cellular Responses (Neuronal Excitability, Gene Expression) Ca->Response PKC->Response

Caption: The canonical 5-HT2A receptor Gq/G11 signaling cascade.

Experimental Design: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like 4-ETA, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 4-ETA) to displace a radiolabeled ligand (e.g., [3H]ketanserin) that has a known high affinity and specificity for the target receptor.

The core principle is that as the concentration of the unlabeled competitor increases, it will compete for the same binding site on the receptor, thereby reducing the amount of bound radioligand. By measuring the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation. This provides a standardized measure of the compound's affinity for the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from HEK-293 or CHO cells stably transfected with the human 5-HT2A receptor are preferred.[2][4] This ensures a high and homogenous density of the specific human receptor target, minimizing confounding interactions with other receptor subtypes present in native tissue.

  • Radioligand Selection: [3H]Ketanserin is a widely used antagonist radioligand for 5-HT2A binding assays due to its high affinity and well-characterized properties.[4][5][6] Using an antagonist radioligand is often advantageous as its binding is less sensitive to the G protein-coupling state of the receptor compared to agonist radioligands.[7]

  • Non-Specific Binding: To ensure the assay is self-validating, non-specific binding must be accurately determined. This is achieved by measuring radioligand binding in the presence of a saturating concentration of a known, unlabeled 5-HT2A ligand (e.g., 10 µM clozapine), which displaces all specific binding to the 5-HT2A receptor.[6]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Quantification P1 Prepare Receptor Source (h5-HT2A Membranes) A1 Combine Buffer, Membranes, Radioligand, and Competitor in 96-well plate P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Radioligand ([³H]Ketanserin) P3->A1 P4 Prepare Test Compound (4-ETA Dilution Series) P4->A1 P5 Prepare Non-Specific Binding Control (Clozapine) P5->A1 A2 Incubate to Equilibrium (e.g., 60 min at RT) A1->A2 S1 Rapid Filtration (Separates Bound/Free Ligand) A2->S1 S2 Wash Filters S1->S2 Q1 Scintillation Counting (Measures Radioactivity) S2->Q1 D1 Data Analysis (Calculate IC50 -> Ki) Q1->D1

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol outlines the steps to determine the Ki of 4-ethoxyamphetamine (4-ETA) at the human 5-HT2A receptor.

1. Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: 4-Ethoxyamphetamine (4-ETA).

  • Non-Specific Determinate: Clozapine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).

  • Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.

  • Instrumentation: Microplate scintillation counter.

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-ETA in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points from 0.1 nM to 100 µM final assay concentration).

    • Dilute the [3H]ketanserin in assay buffer to a working concentration that results in a final assay concentration close to its Kd value (typically 0.5 - 2.0 nM).[6]

    • Prepare a stock of clozapine for determining non-specific binding (final assay concentration of 10 µM).

    • Thaw the receptor membranes on ice and dilute in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 5-15 µg protein per well).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]ketanserin, and receptor membranes.

    • Non-Specific Binding (NSB): Add assay buffer, [3H]ketanserin, receptor membranes, and 10 µM clozapine.

    • Competition Binding: Add assay buffer, [3H]ketanserin, receptor membranes, and the corresponding dilution of 4-ETA.

    • Note: All conditions should be performed in triplicate.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

    • Wash the filters rapidly 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

3. Data Analysis:

  • Calculate the specific binding for each well: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert the CPM values for the competition curve to a percentage of the maximal specific binding.

  • Plot the percentage of specific binding against the logarithm of the 4-ETA concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • IC50 is the experimentally determined concentration of 4-ETA that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([3H]ketanserin) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand and receptor preparation).

Comparative Analysis: Contextualizing Binding Affinity

The calculated Ki value for 4-ETA provides a quantitative measure of its affinity for the 5-HT2A receptor. To interpret this value, it must be compared to the affinities of known reference compounds and structurally related molecules. Structure-activity relationship (SAR) studies of phenethylamines have shown that substitutions on the phenyl ring significantly influence receptor affinity.[8][9] Generally, alkyl or halogen groups at the para position tend to increase binding affinity for the 5-HT2A receptor.[8][9]

CompoundClass5-HT2A Ki (nM)Notes
4-Ethoxyamphetamine (4-ETA) Phenethylamine (Test) To Be Determined The subject of this methodological guide.
Serotonin (5-HT)Endogenous Ligand~505[4]The natural agonist for the receptor.
(±)-DOIPhenethylamine (Agonist)~1.0 - 5.0A potent and widely used reference agonist.[10][11]
MescalinePhenethylamine (Agonist)~530[4]A classic psychedelic with moderate affinity.
2C-IPhenethylamine (Agonist)~0.4[4]A high-affinity substituted phenethylamine.
25I-NBOMeN-Benzylphenethylamine~0.044[4]An ultra-potent agonist; N-benzyl group dramatically increases affinity.[4]
KetanserinAntagonist~1.1 - 3.5[2][12]A classic, high-affinity 5-HT2A antagonist.
M100,907 (Volinanserin)Selective Antagonist~0.1 - 3.0[5][6]A highly selective 5-HT2A antagonist.
ClozapineAtypical Antipsychotic~13 - 75[13][14]An atypical antipsychotic with moderate 5-HT2A affinity.

Note: Ki values can vary between studies depending on experimental conditions (e.g., radioligand used, tissue/cell source, buffer composition). The values presented are representative.

By placing the experimentally determined Ki for 4-ETA into this table, researchers can immediately contextualize its potency relative to benchmark compounds. For example, a Ki value in the low nanomolar range would suggest high affinity, comparable to potent agonists like DOI or antagonists like ketanserin. A value in the high nanomolar or micromolar range would indicate lower affinity, more akin to mescaline or weaker ligands. This comparison is critical for guiding subsequent functional assays and predicting in vivo effects.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining the binding affinity of a novel phenethylamine, 4-ethoxyamphetamine, at the human 5-HT2A receptor. By employing a competitive radioligand binding assay with careful selection of reagents and a self-validating design, researchers can obtain a precise and reliable Ki value. Placing this quantitative data within the context of known reference compounds and established structure-activity relationships is essential for a comprehensive pharmacological characterization. This foundational data is indispensable for any drug development professional seeking to understand the potential of a novel compound targeting the serotonergic system.

References

  • Wang, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(2), 175-183. [Link]

  • Hansen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 5(3), 243-251. [Link]

  • Halberstadt, A. L., et al. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 112(Pt A), 118-128. [Link]

  • Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Seeman, P. (2014). Clozapine, a Fast-Off-D2 Antipsychotic. ACS Chemical Neuroscience, 5(1), 16-24. [Link]

  • Scruggs, J. L., et al. (2003). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. The Journal of Neuroscience, 23(26), 8868-8875. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Lau, C. P., et al. (2008). The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. British Journal of Pharmacology, 155(3), 365-373. [Link]

  • Bowers, B. J., et al. (2007). Regulation of 5-HT2A/C Receptors and DOI-Induced Behaviors by Protein Kinase C γ. Neuropsychopharmacology, 32(4), 849-858. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(3), 702-711. [Link]

  • Tinajero, A. R., & Tinajero, M. (1999). Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. Folia Histochemica et Cytobiologica, 37(3), 223-224. [Link]

  • Willins, D. L., et al. (1999). Clozapine and other 5-hydroxytryptamine-2A receptor antagonists alter the subcellular distribution of 5-hydroxytryptamine-2A receptors in vitro and in vivo. Neuroscience, 91(2), 599-606. [Link]

  • Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(4), 734-740. [Link]

  • Sullivan, B. T., & Sanders-Bush, E. (1995). Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics. Clinical Pharmacogenomics. [Link]

  • Cunningham, K. A., et al. (2019). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 10(3), 1594-1605. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Kuoppamäki, M., et al. (1995). Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(4), 368-376. [Link]

  • Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. [Link]

Sources

Benchmarking the Synthetic Efficiency of 2-(4-Ethoxyphenyl)propan-2-amine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. 2-(4-Ethoxyphenyl)propan-2-amine, a substituted phenethylamine, represents a structural motif with potential applications in medicinal chemistry, analogous to other pharmacologically active agents.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their efficiency, practicality, and scalability. We will dissect the causality behind experimental choices, grounding our protocols in established, validated chemical principles.

The Strategic Precursor: Synthesis of 4-Ethoxyacetophenone

Any efficient synthesis begins with a reliable source of the key starting material. For our target amine, this is 4-ethoxyacetophenone . This precursor is commercially available but can also be synthesized in-house, typically via a Friedel-Crafts acylation of phenetole (ethyl phenyl ether).[3] Alternatively, a two-step process involving the acetylation of phenol to form 4-hydroxyacetophenone, followed by Williamson ether synthesis with an ethylating agent, is a common and robust route.[4] The choice between sourcing and synthesis is primarily an economic one, dependent on scale and available resources.

Synthetic Pathways to this compound

The conversion of the ketone in 4-ethoxyacetophenone to the primary amine of our target molecule is the core transformation. This is best achieved through reductive amination. We will compare three major variations of this fundamental reaction.

Synthetic_Pathways cluster_A Route A: Catalytic Reductive Amination cluster_B Route B: Stoichiometric Reductive Amination cluster_C Route C: Leuckart-Wallach Reaction Start 4-Ethoxyacetophenone A_reagents NH₃, H₂, Metal Catalyst (Co, Fe, Ru, Ni) Start->A_reagents One-Pot (High Atom Economy) B_reagents NH₃, NaBH₃CN (or other hydride) Mildly Acidic Conditions Start->B_reagents One-Pot (Lab-Scale Convenience) C_reagents Ammonium Formate (HCOONH₄) High Temperature Start->C_reagents Classical Method (Harsh Conditions) Product This compound A_reagents->Product B_reagents->Product C_reagents->Product

Caption: Overview of primary synthetic routes from 4-ethoxyacetophenone.
Route A: Catalytic Reductive Amination

This approach is the most modern and aligns with green chemistry principles. It involves a one-pot reaction of the ketone with ammonia and molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous metal catalyst.[5]

  • Causality & Expertise: Catalytic reductive amination is highly atom-economical, with water being the only stoichiometric byproduct.[6][7] The reaction is driven by the in-situ formation of an imine intermediate on the catalyst surface, which is immediately hydrogenated.[8] Catalysts based on earth-abundant metals like cobalt and iron have been developed to replace more expensive precious metals like rhodium or ruthenium, making this route industrially viable.[6][9] The primary challenge lies in catalyst selection and optimization of reaction conditions (pressure and temperature) to ensure high selectivity for the primary amine and prevent over-alkylation or reduction of the ketone to an alcohol.[6][7]

Route B: Stoichiometric Reductive Amination with Hydride Reagents

This is one of the most common and versatile methods for laboratory-scale amine synthesis.[10] The reaction combines the ketone, an ammonia source (like ammonium acetate or ammonia in an alcoholic solvent), and a selective reducing agent in a one-pot setup.[11]

  • Causality & Expertise: The success of this method hinges on the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the classic choice because it is a mild reductant that is stable under the weakly acidic conditions (pH ~4-5) required for imine formation.[12] It selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[13] This prevents the wasteful formation of the corresponding alcohol. A safer, though often less reactive, alternative is sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This method avoids the need for high-pressure hydrogenation equipment, making it highly accessible for most research labs.

Route C: The Leuckart-Wallach Reaction

This is the oldest method for reductive amination and relies on using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[14] The reaction requires high temperatures, typically between 120 °C and 185 °C.[6][15]

  • Causality & Expertise: At high temperatures, ammonium formate dissociates to provide ammonia (for imine formation) and formic acid (the hydride donor).[14][16] A key drawback is that the reaction often produces the N-formylated amine as the primary product, which then requires a separate hydrolysis step (typically acidic) to yield the free primary amine.[15][17] While robust, the harsh conditions can be incompatible with sensitive functional groups, and the efficiency is often lower than modern catalytic methods.

Head-to-Head Performance Comparison

The choice of synthetic route depends on a trade-off between scale, available equipment, cost, and green chemistry considerations.

ParameterRoute A: Catalytic Reductive AminationRoute B: Stoichiometric Reductive AminationRoute C: Leuckart-Wallach Reaction
Typical Yield High (80-99%)[6][9]Good to High (70-95%)[13]Moderate to Good (50-75% after hydrolysis)[16]
Nitrogen Source Aqueous or Gaseous NH₃[18]NH₃, NH₄Cl, NH₄OAc[19]Ammonium Formate, Formamide[17]
Reducing Agent H₂ Gas[5]NaBH₃CN, NaBH(OAc)₃[10]Formic Acid (from formate)[15]
Reaction Temp. Mild to High (80-140 °C)[7][9]Room Temperature to Mild (25-60 °C)High (120-185 °C)[15]
Pressure Atmospheric to High (1-65 bar)[6][9]AtmosphericAtmospheric (in open vessel)
Key Advantages High atom economy, "green" reagents, scalable.[6][7]High selectivity, mild conditions, no special equipment.[13]Inexpensive reagents, classic method.[14]
Key Disadvantages Requires pressure equipment, catalyst cost/handling.[20]Stoichiometric waste, toxic cyanide (for NaBH₃CN).[13]High temp, N-formyl byproduct, requires hydrolysis.[15][17]
Ideal Scale Pilot Plant / IndustrialLaboratory / Bench-topLaboratory (less common now)

Recommended Experimental Protocol: Stoichiometric Reductive Amination (Route B)

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound on a laboratory scale. It is based on well-established procedures for the reductive amination of acetophenone derivatives.[10][11][13]

Materials:

  • 4-Ethoxyacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Diethyl Ether or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyacetophenone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol (5 mL per mmol of ketone).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial equilibrium formation of the corresponding imine.

  • Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is typically stirred at room temperature or gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 3M HCl to quench the excess hydride reagent and hydrolyze any remaining imine. Caution: This step may generate toxic HCN gas if the solution becomes too acidic too quickly. Perform this in a well-ventilated fume hood. Adjust the pH to ~2.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Purification (Acid-Base Extraction):

    • Transfer the remaining aqueous residue to a separatory funnel. Wash the aqueous layer with diethyl ether or DCM (2 x volume) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.

    • Make the acidic aqueous layer strongly basic (pH > 12) by the slow addition of concentrated NaOH solution while cooling in an ice bath.

    • Extract the liberated free amine product into fresh diethyl ether or DCM (3 x volume).

  • Drying and Concentration: Combine the organic extracts from the basic extraction, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): If required, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel (using a solvent system such as DCM/MeOH with a small amount of triethylamine to prevent streaking).

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Purification Setup 1. Combine Ketone, NH₄OAc, & MeOH in Flask Imine 2. Stir for Imine Formation (30 min, RT) Setup->Imine Reduce 3. Add NaBH₃CN (Stir 12-24h) Imine->Reduce Monitor 4. Monitor by TLC/GC-MS Reduce->Monitor Quench 5. Quench with HCl (pH ~2) Monitor->Quench Reaction Complete Evap 6. Remove MeOH (Rotary Evaporator) Quench->Evap Wash 7a. Acidic Wash (Et₂O/DCM) Evap->Wash Basify 7b. Basify with NaOH (pH >12) Wash->Basify Extract 7c. Extract Product (Et₂O/DCM) Basify->Extract Dry 8. Dry & Concentrate Extract->Dry Final 9. Optional: Distill or Column Chromatography Dry->Final

Caption: Step-by-step workflow for the laboratory synthesis of the target amine.

Conclusion

The synthesis of this compound can be approached through several effective reductive amination strategies. For industrial-scale production where environmental impact and cost are critical, catalytic reductive amination (Route A) is the superior choice due to its high atom economy and use of H₂ as a clean reductant.[6][18] For laboratory and discovery chemistry settings, the stoichiometric reductive amination using NaBH₃CN (Route B) offers an excellent balance of high yield, mild conditions, and operational simplicity without the need for specialized pressure reactors.[10][13] The classical Leuckart-Wallach reaction (Route C) , while historically significant, is largely superseded by these more efficient and selective modern methods. The selection of the optimal route is therefore a function of the specific objectives of the research or production campaign.

References
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link][6][7][18]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link][21]

  • LibreTexts. (2019). 22.4: Synthesis of Amines. Chemistry LibreTexts. [Link][11]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link][9]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link][5]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link][22]

  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. National Library of Medicine. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link][12]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone. ResearchGate. [Link]

  • Pope, H. R., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 101-107. [Link][19]

  • ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Catalyst screening for the reductive amination of acetophenone. ResearchGate. [Link][23]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][10]

  • Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link][17]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link][15]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link][13]

  • Erowid. (n.d.). The Leuckart Reaction. Erowid. [Link][16]

  • Scribd. (n.d.). Leuckart Reaction. Scribd. [Link][24]

  • ResearchGate. (2015). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. ResearchGate. [Link][20]

  • Al-Ghamdi, A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-21. [Link][14]

  • European Patent Office. (1986). Process for producing 4-hydroxyacetophenone. Patent No. 0167286. [Link][4]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link][25]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link][8]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link][26]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link][1]

  • PubMed Central. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. National Library of Medicine. [Link]

  • PubMed Central. (2014). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. National Library of Medicine. [Link][2]

  • MDPI. (2020). Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. MDPI. [Link]

Sources

Safety Operating Guide

2-(4-Ethoxyphenyl)propan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-(4-Ethoxyphenyl)propan-2-amine for Laboratory Professionals

The integrity of our research and the safety of our personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a compound frequently utilized in pharmaceutical research and development. By understanding the chemical nature of this substance and the causality behind these disposal procedures, you can ensure a safe and compliant laboratory environment.

Hazard Assessment and Waste Characterization

Inferred Hazard Profile:

  • Skin and Eye Irritation: Similar aromatic amines are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1]

  • Toxicity: Amines as a class can be harmful if swallowed or inhaled.[2]

  • Environmental Hazard: Many amines are toxic to aquatic life.[3] Therefore, disposal into sanitary sewer systems is strictly prohibited.[4]

Based on this profile, all waste containing this compound, regardless of concentration, must be classified as Hazardous Chemical Waste .

ParameterGuideline & RationaleSource(s)
Waste Classification Hazardous Chemical Waste[5][6]
Primary Hazards Skin/Eye Irritant, Potential Inhalation Toxicity, Environmental Hazard[1][2][3]
Incompatible Materials Strong Acids, Oxidizing Agents. (Rationale: Amines are basic and can react exothermically and violently with acids. Reactions with strong oxidizers can create fire or explosion hazards.)[4][7][8]
Disposal Pathway Licensed Hazardous Waste Contractor (typically via incineration).[4][6]
Sewer Disposal Strictly Prohibited. (Rationale: Potential toxicity to aquatic ecosystems.)[4][9]

Immediate Safety and Handling Precautions

All handling and waste collection procedures must be performed under the assumption that the material is hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and washed separately from personal clothing.[2]

Engineering Controls:

  • All procedures involving the handling of this compound or its waste, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[2][10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste can be disposed of efficiently and safely.[4]

Protocol for Waste Collection:

  • Identify Waste Streams: Create separate, dedicated waste containers for solid and liquid waste containing this compound.

    • Solid Waste: Includes contaminated consumables such as weigh boats, pipette tips, gloves, and paper towels.

    • Liquid Waste: Includes reaction mixtures, purification fractions, and solvent rinses.

  • Select Appropriate Containers:

    • Use containers made of chemically compatible material, such as high-density polyethylene (HDPE).[6]

    • Ensure containers are in good condition, free of cracks or leaks, and have a secure, leak-proof screw-top lid.[6][11]

    • For liquid waste, always use secondary containment (e.g., a plastic tub or bin) to mitigate potential spills.[9][12]

  • Segregate from Incompatibles: Store the this compound waste stream away from acids and strong oxidizing agents.[4][8] A physical barrier or separate cabinet is recommended.

  • Maintain Closed Containers: Keep waste containers tightly closed at all times, except when actively adding waste.[9][12] This prevents the release of fumes and potential spills.

Containerization and Labeling: A System of Trust

Accurate and thorough labeling is a non-negotiable safety requirement mandated by federal and state regulations.[11] An unlabeled container is an unknown and dangerous liability.

Labeling Procedure:

  • Affix a Hazardous Waste Tag: As soon as a container is designated for waste accumulation, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11][12]

  • Complete All Fields:

    • Clearly write "Hazardous Waste ".[6]

    • Identify the contents fully: "This compound Waste ".

    • List all chemical constituents, including solvents, by their full names (no abbreviations).

    • Provide an accurate percentage or concentration for each component. The total must equal 100%.

    • Indicate the relevant hazards (e.g., Irritant, Harmful).

    • Record the date when waste was first added to the container.

Disposal of Contaminated Materials and Empty Containers

Even trace amounts of residual chemicals can pose a hazard.

Contaminated Labware:

  • Disposable labware (pipette tips, etc.) should be placed directly into the designated solid waste container.

  • Chemically contaminated broken glass must be disposed of in a labeled, puncture-resistant container (sharps container).[7]

Empty Stock Containers: The term "empty" is strictly defined by the EPA. A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.[12][13]

  • Triple Rinsing: The original stock bottle of this compound must be triple-rinsed.

    • First Rinse: Rinse the container with a suitable solvent (one that can dissolve the compound). This first rinsate is considered hazardous and must be collected and added to your liquid hazardous waste container.[5][9]

    • Subsequent Rinses: Depending on your local EHS guidelines, the second and third rinses with water may be permissible for drain disposal, but the most conservative and often required approach is to collect all three rinsates as hazardous waste.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container is considered non-hazardous.[5]

  • Deface Label: Completely remove or obliterate the original chemical label using a permanent marker before placing the container in the appropriate recycling or trash receptacle (e.g., glass disposal box).[5][9]

Final Disposal Pathway: From Lab Bench to Destruction

The ultimate destination for this hazardous waste is a licensed treatment, storage, and disposal facility (TSDF), arranged through your institution's EHS department. The most common and effective method for destroying organic amine waste is high-temperature incineration.[6][14] Never attempt to neutralize or treat this chemical waste yourself.

The following diagram illustrates the decision-making workflow for handling waste generated from experiments using this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start Waste Generated (this compound) decision_type Solid or Liquid? start->decision_type solid_waste Collect in Solid Waste Container (Contaminated PPE, Labware) decision_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container (Reaction mixtures, Rinsates) decision_type->liquid_waste Liquid label_container Label Container Immediately: - 'Hazardous Waste' - Full Chemical Names & % solid_waste->label_container liquid_waste->label_container store_safe Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Segregated from Incompatibles label_container->store_safe decision_full Container Full or Max Accumulation Time Reached? store_safe->decision_full request_pickup Submit Hazardous Material Pickup Request to EHS decision_full->request_pickup Yes end EHS Collects for Licensed Disposal (Incineration) request_pickup->end

Caption: Workflow for proper handling and disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, notify laboratory personnel and your supervisor immediately.

  • Small Spills (in a fume hood): Use a chemical spill kit with an appropriate absorbent material. Collect the contaminated absorbent and debris and place it in your solid hazardous waste container.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Prevent others from entering. Contact your institution's EHS emergency line immediately for assistance with cleanup.[9]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the benchtop to final disposal.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer. [Link]

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management and Safety. [Link]

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]

  • SAFETY DATA SHEET. G.J. CHEMICAL COMPANY, INC. [Link]

  • 4-Aminophenol cas123-30-8 SDS. Durham Tech. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Ethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a professional in the field of drug development and laboratory research, the safe handling of novel or sparsely documented compounds is a foundational pillar of scientific integrity and personal safety. The compound 2-(4-Ethoxyphenyl)propan-2-amine, a substituted amphetamine, requires a meticulous and conservative approach to personal protective equipment (PPE) due to the limited availability of comprehensive toxicological data[1][2]. This guide synthesizes established safety protocols for analogous compounds and potent powder handling to provide a robust framework for researchers.

The primary directive is to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion. The recommendations herein are based on the precautionary principle—assuming the compound is hazardous and potent until proven otherwise.

Hazard Assessment: Knowns and Inferred Risks

Direct, peer-reviewed safety data for this compound is limited. Therefore, our risk assessment is built upon data from its hydrochloride salt and structurally similar molecules.

  • Physical State: The compound is a solid at room temperature. This presents a significant risk of aerosolization and dust formation during manipulation[3].

  • Combustibility: It is classified as a combustible solid, necessitating controls for ignition sources.

  • Inferred Irritant Properties: A structurally related compound, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[4]. It is prudent to assume this compound shares these properties.

  • Pharmacological Potency: As a substituted amphetamine, accidental exposure could lead to unintended and potentially severe physiological effects[2][5]. The health effects of chronic or acute exposure to such compounds can be significant[6].

The Four Pillars of Protection: Core PPE Requirements

A multi-layered PPE strategy is mandatory. The selection of specific items depends on the scale and nature of the procedure, as detailed in the workflow diagram below.

I. Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where the compound is present.

  • Elevated Risk: When handling quantities greater than a few milligrams, or when there is a risk of splashing (e.g., during dissolution), chemical splash goggles are required. For significant splash or aerosolization risk, a full-face shield used in conjunction with goggles provides the highest level of protection[3][7].

II. Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for handling solid powders. Always inspect gloves for tears or punctures before use[3].

  • Double Gloving: For weighing, transferring, or dissolving the compound, double gloving is strongly recommended to protect against contamination during doffing.

  • Proper Technique: Gloves must be removed using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in a designated hazardous waste container[7].

III. Body Protection
  • Standard Use: A flame-resistant lab coat, fully buttoned, is required for all procedures.

  • High-Risk Operations: For tasks involving larger quantities (multi-gram) or with a high potential for dust generation, a disposable chemical-resistant gown worn over the lab coat provides an additional barrier and simplifies decontamination[4].

IV. Respiratory Protection

Inhalation of potent powders is a primary exposure route. Therefore, respiratory protection is non-negotiable and must be used in conjunction with engineering controls.

  • Engineering Controls First: All manipulations of this compound solid must be performed within a certified chemical fume hood to contain dust and vapors[3][8].

  • Respirator Selection: The choice of respirator depends on the quantity of material being handled and the potential for aerosolization.

    • Small Quantities (<100 mg): A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement, even within a fume hood.

    • Large Quantities (>100 mg) or High-Energy Operations: For bulk transfers, sonicating, or other activities that may generate significant dust, a higher level of protection is necessary. A full-face air-purifying respirator (APR) with P100 cartridges or a powered air-purifying respirator (PAPR) is recommended[9]. This aligns with safety protocols for entering potentially contaminated environments like clandestine drug labs[9][10].

Operational and Disposal Planning

Step-by-Step PPE Donning and Doffing Protocol

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on inner gloves.

  • Put on lab coat or disposable gown.

  • Put on respiratory protection (ensure proper fit-test and seal check).

  • Put on eye and face protection.

  • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat/gown.

Doffing (Taking Off):

  • Inspect outer gloves for contamination. If contaminated, clean the outer surface if possible before proceeding.

  • Remove outer gloves, peeling them off without touching the outside surface. Dispose of them.

  • Remove lab coat or gown by rolling it inside-out, containing any potential contaminants. Dispose of it.

  • Remove eye and face protection.

  • Remove inner gloves using the proper technique. Dispose of them.

  • Remove respirator as the final step, after leaving the immediate work area.

  • Wash hands thoroughly with soap and water[3].

Visualizing PPE Selection and Workflow

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Post-Handling Start Start: Handling this compound Quantity Quantity Handled? Start->Quantity SmallScale < 100 mg (e.g., Weighing for analysis) Quantity->SmallScale Small Scale LargeScale > 100 mg (e.g., Bulk transfer) Quantity->LargeScale Large Scale PPE_Small Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles - N95/P100 Respirator - In Chemical Fume Hood SmallScale->PPE_Small PPE_Large Enhanced PPE: - Disposable Gown over Lab Coat - Double Nitrile Gloves - Face Shield + Goggles - PAPR or Full-Face APR - In Chemical Fume Hood LargeScale->PPE_Large Disposal Dispose of Contaminated PPE and Waste Properly PPE_Small->Disposal PPE_Large->Disposal Decontaminate Decontaminate Work Area Disposal->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash

Caption: PPE selection workflow for handling this compound.

Summary of Recommended Personal Protective Equipment

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in Fume Hood)
Storage & Transport (Closed Container) Safety Glasses w/ Side ShieldsSingle Pair Nitrile GlovesLab CoatNot required if container is sealed
Weighing <100 mg Chemical GogglesDouble Pair Nitrile GlovesLab CoatN95 or P100 Particulate Respirator
Bulk Transfer >100 mg Face Shield & GogglesDouble Pair Nitrile GlovesDisposable Gown over Lab CoatPAPR or Full-Face APR with P100
Dissolution / Formulation Face Shield & GogglesDouble Pair Nitrile GlovesLab CoatN95 or P100 Particulate Respirator
Spill Cleanup Face Shield & GogglesHeavy-duty Nitrile GlovesChemical Resistant Apron/GownPAPR or Full-Face APR with P100

Conclusion and Final Recommendations

The safe handling of this compound demands a conservative and informed approach to personal protection. Given its structural relationship to potent amphetamines and the irritant nature of similar molecules, there is no room for complacency. Always prioritize engineering controls like chemical fume hoods, and never underestimate the risk of powder aerosolization. Adherence to the multi-layered PPE protocols outlined in this guide is essential for safeguarding researcher health and ensuring a secure laboratory environment. All waste, including contaminated PPE and residual chemicals, must be disposed of in accordance with institutional and local hazardous waste regulations.

References

  • Loba Chemie. (n.d.). 4-ACETAMIDOPHENOL EXTRA PURE. Retrieved from [Link]

  • HPC Standards. (n.d.). Acetaminophen. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 1-Ethoxy-2-Propanol. Retrieved from [Link]

  • McLeod, V. (2019). Handling Controlled Substances in the Lab. Lab Manager Magazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-Ethoxypropanol. Retrieved from [Link]

  • O'Donnell, K., & Vanga, A. (2015). Management of clandestine drug laboratories: need for evidence-based environmental health policies. PubMed Central. Retrieved from [Link]

  • Betsinger, G. (2006). Coping with Meth Lab Hazards. Occupational Health & Safety. Retrieved from [Link]

  • Martyny, J. W., et al. (2007). Chemical concentrations and contamination associated with clandestine methamphetamine laboratories. ACS Publications. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.